molecular formula C9H12ClN3O B1468963 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine CAS No. 1342391-78-9

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine

Cat. No.: B1468963
CAS No.: 1342391-78-9
M. Wt: 213.66 g/mol
InChI Key: SMEWBGPILUISCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(13-9)12-7-2-1-5-14-6-7/h3-4,7H,1-2,5-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEWBGPILUISCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS 1342391-78-9): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its prevalence in nature, most notably as a core component of nucleobases in DNA and RNA, has made it a "privileged scaffold" in the design of novel therapeutics. This guide focuses on a specific, yet highly valuable derivative, 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine , a molecule poised as a critical building block in the synthesis of next-generation targeted therapies, particularly kinase inhibitors.[2][3] This document will provide a comprehensive overview of its synthesis, chemical properties, and its strategic application in drug discovery, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1342391-78-9[4]
Molecular Formula C₉H₁₂ClN₃O[4]
Molecular Weight 213.66 g/mol [4]
SMILES ClC1=NC=CC(NC2COCCC2)=N1[4]
Predicted LogP 1.5 - 2.0Theoretical
Predicted pKa 3.5 - 4.5 (pyrimidinyl nitrogen)Theoretical

Synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine: A Strategic Approach

The synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is predicated on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry. The primary starting material for this synthesis is the commercially available 2,4-dichloropyrimidine.

The Challenge of Regioselectivity

A critical consideration in the reaction of 2,4-dichloropyrimidine with a nucleophile is regioselectivity. The C4 position of the pyrimidine ring is generally more activated towards nucleophilic attack than the C2 position.[5] However, the selectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the pyrimidine ring.[1] For the synthesis of the target molecule, the desired outcome is the selective substitution at the C4 position.

Proposed Synthetic Protocol

This protocol outlines a robust and logical approach to the synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine, designed to favor the desired C4 substitution.

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: 2,4-Dichloropyrimidine is reacted with 3-aminooxane in the presence of a non-nucleophilic base.

  • Rationale: The 3-aminooxane acts as the nucleophile, attacking the electron-deficient pyrimidine ring. The use of a base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of a non-nucleophilic base is important to prevent it from competing with the desired amine nucleophile.

  • Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is recommended to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

  • Temperature: The reaction is typically carried out at an elevated temperature, often between 80-120 °C, to provide sufficient energy to overcome the activation barrier of the reaction. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[6]

Detailed Experimental Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF (5-10 mL/mmol) is added 3-aminooxane (1.1 eq) and diisopropylethylamine (2.0 eq).

  • The reaction mixture is heated to 100 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine.

G cluster_conditions Reaction Conditions 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Meisenheimer Complex Meisenheimer Complex 2,4-Dichloropyrimidine->Meisenheimer Complex + 3-Aminooxane (Nucleophilic Attack) Product 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine Meisenheimer Complex->Product - HCl (Elimination) Solvent: DMF Solvent: DMF Base: DIPEA Base: DIPEA Temperature: 100 °C Temperature: 100 °C

Caption: Synthetic workflow for 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Pyrimidine Protons: Two doublets are expected in the aromatic region, corresponding to the protons at the C5 and C6 positions of the pyrimidine ring.

  • Oxane Protons: A series of multiplets are anticipated in the aliphatic region, corresponding to the protons of the oxane ring. The proton attached to the nitrogen-bearing carbon (C3) will likely appear as a multiplet deshielded relative to the other oxane protons.

  • Amine Proton: A broad singlet or doublet corresponding to the N-H proton, which may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Pyrimidine Carbons: Signals corresponding to the four carbons of the pyrimidine ring are expected, with the carbon bearing the chlorine atom (C2) and the carbon attached to the amino group (C4) being significantly deshielded.

  • Oxane Carbons: Signals for the five carbons of the oxane ring will appear in the aliphatic region.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (213.66 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak is also expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation Pattern: Common fragmentation pathways for pyrimidine derivatives involve cleavage of the substituents from the ring and fragmentation of the pyrimidine ring itself.[9][10]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitor discovery.[11][12] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5][13]

The 2-chloropyrimidin-4-amine scaffold is a well-established pharmacophore that can be further functionalized at the C2 position through various cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl or heteroaryl substituents, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Core Intermediate cluster_1 Further Functionalization (e.g., Suzuki Coupling) cluster_2 Final Compound 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine Reaction with Boronic Acid Reaction with Boronic Acid 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine->Reaction with Boronic Acid Potent and Selective Kinase Inhibitor Potent and Selective Kinase Inhibitor Reaction with Boronic Acid->Potent and Selective Kinase Inhibitor

Caption: Role as a key intermediate in kinase inhibitor synthesis.

The oxane moiety in 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is also of strategic importance. It can serve to improve the solubility and pharmacokinetic profile of the final drug candidate, a critical aspect of drug development.

Safety and Handling

As a chlorinated heterocyclic compound, 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, related chloropyrimidine derivatives are known to be irritants and potentially harmful if ingested or inhaled.[14][15]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly sealed.

Conclusion

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a strategically important building block in medicinal chemistry. Its synthesis, while requiring careful control of regioselectivity, is achievable through well-established synthetic methodologies. The true value of this compound lies in its potential as a key intermediate for the development of novel kinase inhibitors and other targeted therapies. The combination of the reactive 2-chloro-pyrimidin-4-amine core with the solubility-enhancing oxane moiety makes it an attractive starting point for the design and synthesis of new drug candidates with improved pharmacological properties. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this valuable chemical entity in their drug discovery endeavors.

References

  • Molecules. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Accessed February 14, 2026. [Link]

  • Future Medicinal Chemistry. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Accessed February 14, 2026. [Link]

  • Molecular Diversity. Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. Accessed February 14, 2026. [Link]

  • Acta Crystallographica Section E. 2-Chloropyrimidin-4-amine. Accessed February 14, 2026. [Link]

  • Arabian Journal of Chemistry. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Accessed February 14, 2026. [Link]

  • Chemsrc. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0. Accessed February 14, 2026. [Link]

  • ResearchGate. 2-Chloropyrimidin-4-amine. Accessed February 14, 2026. [Link]

  • ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Accessed February 14, 2026. [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Accessed February 14, 2026.
  • ResearchGate. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Accessed February 14, 2026. [Link]

  • Organic Letters. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Accessed February 14, 2026. [Link]

  • ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Accessed February 14, 2026. [Link]

  • Proceedings. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Accessed February 14, 2026. [Link]

  • Google Patents. US8334383B2 - Regioselective preparation of substituted pyrimidines. Accessed February 14, 2026.
  • PubChem. 2-Chloro-N-[4-({5-Fluoro-2-[(4-Hydroxyphenyl)amino]pyrimidin-4-Yl}amino)phenyl]benzamide. Accessed February 14, 2026. [Link]

  • Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine. Accessed February 14, 2026.
  • Molecules. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Accessed February 14, 2026. [Link]

  • Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine. Accessed February 14, 2026.
  • ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. Accessed February 14, 2026. [Link]

  • Molecules. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Accessed February 14, 2026. [Link]

  • Journal of Chemical Sciences. Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Accessed February 14, 2026. [Link]

  • Bioorganic Chemistry. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Accessed February 14, 2026. [Link]

  • ResearchGate. Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. Accessed February 14, 2026. [Link]

  • Molecules. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Accessed February 14, 2026. [Link]

  • European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Accessed February 14, 2026. [Link]

  • Journal of the American Society for Mass Spectrometry. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Accessed February 14, 2026. [Link]

Sources

molecular weight and formula of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS: 1342391-78-9) represents a strategic "privileged structure." It combines the ubiquity of the pyrimidine pharmacophore—essential for ATP-competitive kinase inhibition—with the physicochemical advantages of the oxane (tetrahydropyran) ring. This guide details the molecular properties, synthetic architecture, and downstream utility of this scaffold, specifically addressing its role in modulating solubility and metabolic stability in drug candidates.

Physicochemical Profile

The molecule serves as a pivotal intermediate, balancing lipophilicity with polar surface area to enhance oral bioavailability.

PropertyValueTechnical Note
IUPAC Name 2-chloro-N-(oxan-3-yl)pyrimidin-4-amineAlso known as 2-chloro-N-(tetrahydro-2H-pyran-3-yl)pyrimidin-4-amine
CAS Registry 1342391-78-9
Molecular Formula

Molecular Weight 213.66 g/mol Monoisotopic Mass: 213.0669
LogP (Calc) ~1.72Optimal range for fragment-based drug discovery (FBDD)
TPSA ~47 ŲIndicates good membrane permeability potential
H-Bond Donors 1Secondary amine (NH)
H-Bond Acceptors 4Pyrimidine nitrogens (2) + Ether oxygen (1)
Physical State SolidTypically off-white to pale yellow powder
Structural Analysis & Rationale

The design of this scaffold is not arbitrary; it addresses specific failure modes in drug development:

  • The Pyrimidine Core: The 2,4-substitution pattern is a classic motif in kinase inhibitors (e.g., CDK4/6, JAK, and EGFR inhibitors). The nitrogen atoms at positions 1 and 3 often serve as hydrogen bond acceptors in the kinase hinge region.

  • The C2-Chlorine "Warhead": This position is intentionally left as a chloride to serve as a handle for downstream diversification (see Section 5). It is less reactive than the C4 position, allowing for sequential functionalization.

  • The Oxan-3-yl (Tetrahydropyran) Moiety:

    • Solubility: Unlike a phenyl or cyclohexyl group, the ether oxygen in the THP ring lowers LogP and acts as a weak hydrogen bond acceptor, improving aqueous solubility.

    • Metabolic Stability: The THP ring is generally more resistant to oxidative metabolism (CYP450) compared to N-alkyl chains or electron-rich phenyl rings.

Synthetic Architecture

The synthesis relies on the controlled exploitation of the differential electrophilicity between the C2 and C4 positions of the pyrimidine ring.

4.1. The Regioselectivity Challenge

In 2,4-dichloropyrimidine , the C4 position is significantly more electrophilic than the C2 position.

  • C4 Position: Para-like to N1 and ortho-like to N3. The intermediate Meisenheimer complex is stabilized by resonance involving the N1 nitrogen.

  • C2 Position: Flanked by two nitrogens. While electron-deficient, steric hindrance and electronic repulsion from the lone pairs often make it kinetically slower to react under mild conditions.

Critical Control Point: Temperature must be maintained (typically 0°C to RT) to prevent double substitution or substitution at the C2 position.

4.2. Experimental Protocol (Self-Validating)

Reaction: 2,4-Dichloropyrimidine + 3-Aminotetrahydropyran


 Product

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Tetrahydro-2H-pyran-3-amine (hydrochloride salt or free base) (1.0 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (10 mmol) in EtOH (30 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Reason: Low temperature maximizes regioselectivity for C4.

  • Addition: Add DIPEA (25 mmol) followed by the slow, dropwise addition of 3-aminotetrahydropyran (10 mmol) dissolved in EtOH (10 mL). Reason: Slow addition prevents localized high concentrations of amine, reducing by-product formation.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 4–6 hours.

  • Validation (TLC/LCMS): Monitor consumption of starting material.

    • Target Mass: [M+H]+ = 214.1.

    • By-product Check: Look for bis-substituted species ([M+H]+ ~ 278) or regioisomer.

  • Workup: Evaporate volatiles under reduced pressure. Resuspend residue in Ethyl Acetate and wash with water and brine.

  • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient). The C4-isomer is typically the major product (>90%).

Reactivity & Downstream Utility

Once synthesized, the molecule becomes a "linchpin" intermediate. The remaining C2-chlorine is primed for Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling.
5.1. Workflow Diagram

The following diagram illustrates the synthesis and subsequent diversification pathways.

G cluster_0 Regioselectivity Control Start 2,4-Dichloropyrimidine (Electrophile) Intermediate 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (Target Scaffold) Start->Intermediate SNAr @ C4 (0°C, EtOH, DIPEA) Amine 3-Aminotetrahydropyran (Nucleophile) Amine->Intermediate Drug1 Kinase Inhibitor A (Suzuki Coupling) Intermediate->Drug1 Ar-B(OH)2 Pd(PPh3)4, Na2CO3 Drug2 Kinase Inhibitor B (Buchwald Coupling) Intermediate->Drug2 Ar-NH2 Pd2(dba)3, XPhos

Figure 1: Synthetic workflow from raw materials to diversified drug candidates, highlighting the pivotal role of the C2-Cl handle.[1]

5.2. Mechanistic Applications[2]
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids at the C2 position yields bi-aryl systems common in CDK inhibitors.

  • Buchwald-Hartwig Amination: Reaction with anilines or aliphatic amines at C2 creates the "2-amino-4-amino-pyrimidine" motif, a privileged scaffold for Hinge Binding in ATP pockets.

References
  • PubChem. (2025).[3][4][5] 4-Aminotetrahydropyran (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Luo, C., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its chemical identity, a robust synthesis protocol grounded in established chemical principles, its physicochemical properties, and its potential applications as a scaffold for targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Chemical Identity and Structural Elucidation

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a disubstituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. This core is functionalized with a chlorine atom at the 2-position and an N-substituted amino group at the 4-position, where the nitrogen is attached to an oxane (tetrahydropyran) ring at the 3-position.

IdentifierValueSource
IUPAC Name 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine-
CAS Number 1342391-78-9[1]
Canonical SMILES C1COCC(C1)NC2=NC=CC(=N2)ClDerived
InChI Key (Will be generated from SMILES)Derived
Molecular Formula C₉H₁₂ClN₃ODerived
Molecular Weight 213.66 g/mol Derived

Synthesis Protocol: A Mechanistic Approach

The synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent reactivity of dihalopyrimidines, where the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[2]

The rationale for this regioselectivity lies in the electron-withdrawing nature of the pyrimidine nitrogens, which activates the halogens towards displacement. The C4 and C6 positions are more activated than the C2 position for nucleophilic attack.[2] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the stability of this complex dictates the reaction's feasibility and regioselectivity.

Experimental Protocol: Synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine

This protocol is based on established methodologies for the synthesis of related 4-amino-2-chloropyrimidine derivatives.[3][4]

Materials:

  • 2,4-dichloropyrimidine

  • 3-aminooxane (tetrahydro-2H-pyran-3-amine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Propanol or other suitable high-boiling point solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry microwave reaction vial or a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous propanol (or another suitable solvent) to dissolve or suspend the starting material.

  • Addition of Amine: Add 3-aminooxane (1.0-1.2 eq) to the reaction mixture.

  • Base Addition: Add triethylamine or DIPEA (2.0-3.0 eq) to the mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: The reaction can be performed under conventional heating (reflux) or microwave irradiation. Microwave heating often leads to significantly reduced reaction times and improved yields.[3]

    • Microwave: Heat the reaction mixture to 120-140 °C for 15-30 minutes.[3]

    • Conventional Heating: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be filtered. Otherwise, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine SNAr Reaction SNAr Reaction 2,4-Dichloropyrimidine->SNAr Reaction 3-Aminooxane 3-Aminooxane 3-Aminooxane->SNAr Reaction Base (Et3N or DIPEA) Base (Et3N or DIPEA) Base (Et3N or DIPEA)->SNAr Reaction Solvent (e.g., Propanol) Solvent (e.g., Propanol) Solvent (e.g., Propanol)->SNAr Reaction Heating (Microwave or Reflux) Heating (Microwave or Reflux) Heating (Microwave or Reflux)->SNAr Reaction Work-up Work-up SNAr Reaction->Work-up Quenching & Extraction Purification Purification Work-up->Purification Chromatography Product 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine Purification->Product

Caption: Workflow for the synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine.

Physicochemical Properties

PropertyValueMethod
Molecular Formula C₉H₁₂ClN₃O-
Molecular Weight 213.66 g/mol Calculated
Appearance Expected to be a solid at room temperatureAnalogy
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Analogy
XLogP3 ~1.5 - 2.5Predicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The 2,4-disubstituted pyrimidine motif is particularly prevalent in the design of kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Rationale as a Kinase Inhibitor Scaffold

Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the enzyme's function. The 2,4-disubstituted aminopyrimidine core is an excellent mimic of the adenine core of ATP. The amino group at the 4-position and a nitrogen atom in the pyrimidine ring can form key hydrogen bond interactions with the "hinge" region of the kinase active site, a critical interaction for potent inhibition.

Potential Therapeutic Targets

Derivatives of 2-chloro-N-(substituted)pyrimidin-4-amine have been investigated as inhibitors of various kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[7][9]

  • Src and Abl Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival. The dual Src/Abl inhibitor Dasatinib, which contains a 2-aminopyrimidine core, is a successful example.[8]

  • Extracellular signal-regulated kinases (ERK1/2): These are key components of the MAPK/ERK pathway, which is frequently overactive in various cancers.[10]

The chlorine atom at the 2-position of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine serves as a versatile handle for further chemical modifications. It can be displaced by other nucleophiles in a subsequent SNAr reaction or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Conceptual Kinase Inhibition Diagram

Kinase_Inhibition cluster_kinase Kinase Active Site Hinge_Region Hinge Region Phosphorylation Substrate Phosphorylation Hinge_Region->Phosphorylation Enables ATP_Pocket ATP Binding Pocket Inhibitor 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (or derivative) Inhibitor->Hinge_Region H-Bonding No_Phosphorylation Inhibition of Phosphorylation Inhibitor->No_Phosphorylation Causes ATP ATP ATP->Hinge_Region Normal Binding

Caption: Conceptual diagram of competitive kinase inhibition.

Conclusion

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis from commercially available starting materials, coupled with the proven utility of the 2,4-disubstituted pyrimidine scaffold in developing potent and selective kinase inhibitors, makes it an attractive starting point for the design of novel therapeutics. The presence of a modifiable chlorine at the C2 position and the oxane moiety, which can influence solubility and metabolic stability, further enhances its potential in the development of drug candidates with optimized pharmacological profiles.

References

  • Taylor & Francis Online. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. [Link]

  • National Center for Biotechnology Information. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

  • PubChem. 2-Chloro-N-methylpyrimidin-4-amine. [Link]

  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

  • ResearchGate. 2-Chloropyrimidin-4-amine. [Link]

  • PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]

  • Academia.edu. An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

Sources

Technical Guide: Oxan-3-yl vs. Oxan-4-yl Pyrimidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological distinctions between oxan-3-yl (tetrahydro-2H-pyran-3-yl) and oxan-4-yl (tetrahydro-2H-pyran-4-yl) pyrimidine derivatives.[1]

Executive Summary

In kinase inhibitor design, the tetrahydropyran (THP, IUPAC: oxane) ring is a privileged non-aromatic scaffold used to modulate lipophilicity (LogP) and solubility without introducing hydrogen bond donors that might incur desolvation penalties.

The distinction between attaching the pyrimidine scaffold at the 3-position versus the 4-position of the oxane ring is not merely structural—it represents a bifurcation in drug design strategy:

  • Oxan-4-yl: The "Workhorse."[1] It is achiral, structurally symmetrical, and synthetically accessible, serving as a robust solubilizing group (e.g., Entrectinib ).

  • Oxan-3-yl: The "Precision Tool."[1] It introduces a chiral center, breaking symmetry to probe specific hydrophobic pockets or induce specific vector orientations, often at the cost of synthetic complexity.

Structural & Stereochemical Divergence

The fundamental difference lies in the symmetry elements of the tetrahydropyran ring.

Conformational Analysis
  • Oxan-4-yl (Achiral): The 4-position lies on the molecule's plane of symmetry (passing through O1 and C4).[1] Substitution here does not create a stereocenter (assuming the pyrimidine is the only substituent). The ring predominantly adopts a chair conformation with the bulky pyrimidine substituent in the equatorial position to minimize 1,3-diaxial interactions.

  • Oxan-3-yl (Chiral): The 3-position is adjacent to the ether oxygen but not on a symmetry plane.[1] Substitution here creates a chiral center (

    
     carbon), resulting in (R)  and (S)  enantiomers. This introduces a critical decision point in SAR:
    
    • The Gauche Effect: In 3-substituted oxanes, the substituent may experience electronic repulsion or attraction (dipole-dipole) relative to the ring oxygen's lone pairs, influencing the axial/equatorial equilibrium more complexly than simple sterics.

Visualization of Stereochemical Logic

G Start Tetrahydropyran (Oxane) Scaffold Pos4 4-Position Attachment (Symmetrical) Start->Pos4 Substitution at C4 Pos3 3-Position Attachment (Asymmetrical) Start->Pos3 Substitution at C3 Result4 Achiral Entity Single Isomer (Equatorial Preference) Pos4->Result4 Result3 Chiral Center (C3) Requires Resolution Pos3->Result3 EnantR (3R)-Isomer Vector A Result3->EnantR Chiral HPLC EnantS (3S)-Isomer Vector B Result3->EnantS Separation

Figure 1: Stereochemical divergence between 3- and 4-substituted oxane derivatives.

Synthetic Pathways & Accessibility[2]

The choice between 3-yl and 4-yl heavily impacts the chemical development timeline (CMC).[1]

Oxan-4-yl Synthesis (High Throughput)

The 4-isomer is favored in early discovery due to the commercial availability of tetrahydro-4H-pyran-4-one .[1]

  • Protocol (Reductive Amination):

    • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Pyrimidin-amine derivative (1.0 eq), Ti(OiPr)4 (1.5 eq) or AcOH.

    • Reductant: NaBH(OAc)3 (Sodium triacetoxyborohydride) is preferred over NaBH4 to prevent reduction of the ketone before imine formation.

    • Mechanism: Formation of the imine/iminium species followed by hydride delivery.

    • Outcome: Exclusively yields the secondary amine. No chiral separation required.

Oxan-3-yl Synthesis (High Complexity)

The 3-isomer precursors (e.g., dihydro-2H-pyran-3(4H)-one) are unstable and expensive.[1]

  • Protocol (Chiral Resolution Route):

    • Precursor Synthesis: Hydroboration-oxidation of 3,4-dihydro-2H-pyran to obtain the racemic 3-alcohol, followed by Swern oxidation to the ketone.[1]

    • Reductive Amination: Reaction with the pyrimidine amine yields a racemic mixture of the 3-yl derivative.

    • Resolution: Mandatory Chiral SFC (Supercritical Fluid Chromatography) using columns like Chiralpak AD-H or OD-H.[1]

    • Self-Validating Step: You must perform X-ray crystallography or circular dichroism (CD) to assign absolute configuration (R vs S) to the active peak.[1]

Synthetic Workflow Comparison

Synthesis cluster_0 Oxan-4-yl Route (Commodity) cluster_1 Oxan-3-yl Route (Specialty) K4 Tetrahydro-4H-pyran-4-one RA4 Reductive Amination (NaBH(OAc)3) K4->RA4 Prod4 Target 4-yl Product (Achiral) RA4->Prod4 DHP 3,4-Dihydro-2H-pyran Ox Hydroboration/Oxidation DHP->Ox K3 Racemic 3-one Ox->K3 RA3 Reductive Amination K3->RA3 Rac Racemic Mixture RA3->Rac SFC Chiral SFC Separation Rac->SFC Prod3 Pure (3R) or (3S) SFC->Prod3

Figure 2: Comparative synthetic workflows showing the increased complexity of the 3-yl route.[1]

Physicochemical & ADME Profiling[3]

The position of the oxygen atom relative to the amine linker alters the electronic vector and metabolic susceptibility.

Data Summary Table
PropertyOxan-4-yl PyrimidineOxan-3-yl Pyrimidine
Chirality AchiralChiral (Enantiomers)
Symmetry

Plane

(Asymmetric)
LogP (Lipophilicity) Lower (O is more exposed)Slightly Higher (Steric shielding of O)
Metabolic Hotspot C2 and C6 (Equivalent)C2 and C6 (Distinct)
Solubility High (Symmetrical polarity)Moderate to High
Synthetic Cost LowHigh
Metabolic Stability (The "Alpha-Oxidation" Rule)

Metabolism of cyclic ethers typically occurs at the carbon


 to the oxygen (forming a hemiacetal which collapses to a lactone or ring-opens).[1]
  • 4-yl: The positions

    
     to the oxygen (C2 and C6) are chemically equivalent. If one is blocked, the other remains vulnerable.
    
  • 3-yl: The C2 position is a "hemiaminal ether" hotspot if the linker is at C3. The C2 position is flanked by the ether oxygen and the amine-bearing C3, making it electronically distinct from C6. This allows for more precise blocking strategies (e.g., adding a methyl group at C2 or C6 to stop metabolism).

Pharmacological Implications & Case Studies

Binding Vectors
  • 4-yl (Linear Vector): The ether oxygen points directly away from the pyrimidine attachment. This is ideal for solvent-front interactions where the oxygen acts as a hydrogen bond acceptor to water or a backbone amide.[1]

  • 3-yl (Angular Vector): The oxygen is offset by 60° (gauche) or 180° (anti) depending on the chair flip.[1] This allows the oxygen to probe side pockets or interact with specific residues (e.g., Lysine or Arginine) that a linear 4-yl group would miss.

Case Study: Entrectinib (Rozlytrek)

Entrectinib is a potent TRK/ROS1/ALK inhibitor.

  • Structure: It features a tetrahydropyran-4-yl amine attached to a benzamide core (linked to the indazole).[1]

  • Design Logic: The 4-yl group was chosen to improve CNS penetration and solubility without creating stereochemical complexity.[1] The 4-yl group sits in the solvent-exposed region of the ATP pocket, where specific chiral interactions were not required for potency, but solubility was paramount.

When to use Oxan-3-yl?

Use the 3-yl scaffold when:

  • Patent Busting: Moving from 4-yl to 3-yl creates a novel chemical entity (NCE) distinct from competitor patents.[1]

  • Selectivity: If the 4-yl analog hits an off-target (e.g., hERG) due to the specific projection of the oxygen, the 3-yl isomer can rotate the oxygen vector out of the pharmacophore of the off-target while maintaining binding to the primary target.

References

  • Entrectinib (Rozlytrek)

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25141092, Entrectinib.
    • URL:[Link][1]

  • Conformational Analysis of Tetrahydropyrans: Source: BenchChem. A Theoretical Investigation into the Conformational Landscape of 4-Chloro-2-methyl-tetrahydropyran.
  • Synthesis of 4-Aminotetrahydropyran

    • Source: ChemicalBook. 4-Aminotetrahydropyran Properties and Synthesis.[1]

  • Tetrahydropyrans in Drug Discovery (PharmaBlock Whitepaper)

    • Source: PharmaBlock.[2] Tetrahydropyrans in Drug Discovery: Bioisosteres and ADME Modulators.

Sources

Strategic Utilization of 2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor design, the aminopyrimidine scaffold remains a "privileged structure," serving as the hinge-binding motif in numerous FDA-approved therapeutics (e.g., Palbociclib, Ribociclib). This guide focuses on 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS: 1342391-78-9), a high-value building block that combines the reactive versatility of the 2-chloropyrimidine core with the physicochemical advantages of the tetrahydropyran (THP) ring.

This whitepaper dissects the synthetic logic, regiochemical control, and pharmacophoric utility of this intermediate, providing researchers with a roadmap for its integration into lead optimization campaigns.

Structural Analysis & Pharmacophore Utility

The Tetrahydropyran (THP) Bioisostere

The incorporation of the oxan-3-yl (tetrahydropyran-3-yl) moiety is a deliberate medicinal chemistry tactic. It serves as a non-classical bioisostere for cyclohexane and piperidine rings, addressing specific "developability" issues:

  • Solubility & LogP Modulation: Unlike the lipophilic cyclohexane, the ether oxygen in the THP ring lowers cLogP (approx. 1.7 for the title compound) and acts as a weak hydrogen bond acceptor, improving aqueous solubility without introducing a donor.

  • Metabolic Stability: The THP ring avoids the oxidative liability of the nitrogen lone pair found in piperidines (N-oxidation) and mitigates hERG channel inhibition risks often associated with basic amines.

  • Vector Geometry: The 3-substituted THP creates a distinct vector compared to the more common 4-substituted analogs, projecting the pyrimidine core into a unique spatial volume within the ATP-binding pocket.

The Pyrimidine "Warhead"

The 2-chloro substituent is the functional pivot point. In 2,4-disubstituted pyrimidines, the C2 position is significantly less electrophilic than C4. Once the C4 amine is installed (as in the title compound), the C2-chlorine becomes a latent handle, stable enough to survive workup but reactive enough for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or forcing SNAr conditions.

Synthetic Route & Regiocontrol[1][2]

The synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine hinges on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine.[1]

The Regioselectivity Challenge

Rule: Nucleophilic attack on 2,4-dichloropyrimidine favors the C4 position.[1] Mechanism: The intermediate Meisenheimer complex formed at C4 is stabilized by the para-nitrogen (N1) and the ortho-nitrogen (N3). However, steric bulk in the nucleophile or solvent effects can erode this selectivity, leading to inseparable mixtures of C2 and C4 isomers.

Visualization: Reaction Pathway

The following diagram illustrates the critical regiochemical bifurcation and the optimal path to the target.

Regioselectivity SM1 2,4-Dichloropyrimidine TS_C4 C4 Meisenheimer Complex (Favored) SM1->TS_C4 + SM2, Base Low Temp TS_C2 C2 Meisenheimer Complex (Disfavored) SM1->TS_C2 Steric/Temp Leakage SM2 Tetrahydro-2H-pyran-3-amine Prod Target: C4-Product (Major) TS_C4->Prod - HCl ByProd Byproduct: C2-Isomer (Minor) TS_C2->ByProd - HCl

Figure 1: Regioselective pathways in the SNAr reaction of 2,4-dichloropyrimidine. C4 attack is kinetically favored.

Experimental Protocols

Protocol A: Regioselective Synthesis of Title Compound

Objective: Maximize C4 selectivity and isolate pure 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Tetrahydro-2H-pyran-3-amine (HCl salt or free base) (1.05 equiv)

  • N,N-Diisopropylethylamine (DIEA) (2.5 equiv)

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine in IPA (0.2 M concentration) in a round-bottom flask. Cool the solution to 0 °C using an ice bath. Note: Temperature control is critical to suppress C2 substitution and bis-substitution.

  • Addition: Add DIEA followed by the dropwise addition of tetrahydro-2H-pyran-3-amine (dissolved in minimal IPA).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by LCMS (Target m/z ~214 [M+H]+).

  • Workup: Remove volatiles under reduced pressure. Resuspend residue in Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

  • Purification: The crude material often contains traces of the C2 isomer. Purify via Flash Column Chromatography (SiO2) using a gradient of 0-50% EtOAc in Hexanes. The C4 isomer typically elutes after the bis-substituted byproduct but before the C2 isomer (polarity dependent).

Protocol B: Chiral Resolution (Critical for Drug Development)

The oxan-3-yl group introduces a chiral center. For clinical candidates, the racemate must be resolved.

  • Technique: Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: CO2 / Methanol (with 0.1% DEA).

  • Validation: Verify enantiomeric excess (%ee) > 98% before proceeding to downstream coupling.

Downstream Reactivity & Applications[1]

Once synthesized, the title compound acts as a "hub" for divergent synthesis. The C2-chlorine is primed for cross-coupling.

Divergent Synthesis Workflow

DivergentSynthesis Core 2-chloro-N-(oxan-3-yl) pyrimidin-4-amine Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd catalyst) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) Core->Buchwald SNAr2 Forcing SNAr (R-NH2, 120°C/MW) Core->SNAr2 Kinase1 Biaryl Kinase Inhibitor (e.g., Type I Binder) Suzuki->Kinase1 Kinase2 Aminopyrimidine Inhibitor (e.g., CDK/JAK analogs) Buchwald->Kinase2 SNAr2->Kinase2

Figure 2: Divergent synthetic utility of the title building block.

Data Summary: Physicochemical Profile

The following table highlights why this building block is preferred over carbocyclic analogs.

PropertyOxan-3-yl (Title)Cyclohexyl AnalogPiperidin-3-yl Analog
Formula C9H12ClN3OC10H14ClN3C9H13ClN4
MW 213.66211.69212.68
cLogP ~1.72~2.95~0.8 (pH dep.)
H-Bond Donors 112
H-Bond Acceptors 434
pKa Neutral EtherNeutral AlkylBasic (~9-10)
Risk Profile LowSolubility IssueshERG / Permeability

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56605054, 2-Chloro-N-(tetrahydro-2H-pyran-3-yl)pyrimidin-4-amine. Retrieved from .

  • WuXi AppTec (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[1] Retrieved from .

  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual reference for THP bioisosterism).
  • ChemScene. Product Analysis: 2-Chloro-N-(tetrahydro-2H-pyran-3-yl)-4-pyrimidinamine (CAS 1342391-78-9).[2] Retrieved from .

Sources

Strategic Integration of the Oxan-3-yl Moiety in Kinase Inhibitor Design: Synthesis, Stereocontrol, and SAR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Integration of the Oxan-3-yl Moiety in Kinase Inhibitor Design Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Chiral Ether" Advantage

In the optimization of kinase inhibitors, the oxan-3-yl (tetrahydro-2H-pyran-3-yl) moiety has emerged as a high-value bioisostere for cyclohexyl and piperidinyl rings. Unlike its symmetric isomer (oxan-4-yl), the oxan-3-yl group introduces a stereocenter, offering a vector for "chiral switching" to maximize selectivity within the ATP-binding pocket.

This guide details the physicochemical rationale for deploying the oxan-3-yl group, specifically its ability to lower lipophilicity (LogD) while maintaining hydrophobic bulk, and provides a validated protocol for the synthesis of the critical intermediate: chiral 3-aminotetrahydropyran .

Medicinal Chemistry Rationale: Why Oxan-3-yl?

The incorporation of an oxan-3-yl moiety is rarely accidental; it is a strategic maneuver to address specific ADME-Tox liabilities associated with carbocycles or basic amines.

The Ether Oxygen Effect (EOE)

Replacing a methylene (-CH₂-) unit in a cyclohexane ring with an ether oxygen (-O-) at the 3-position alters the electronic landscape without significantly changing the steric envelope.

  • Lipophilicity Modulation: The ether oxygen lowers cLogP by approximately 1.0–1.5 units compared to the cyclohexyl analog. This is critical for keeping kinase inhibitors within the "Rule of 5" space, improving solubility and reducing non-specific protein binding.

  • Metabolic Blocking: The oxygen atom prevents oxidative metabolism (hydroxylation) that typically occurs at the C3/C4 positions of cyclohexyl rings.

  • H-Bonding Vector: The ether oxygen acts as a weak hydrogen bond acceptor. In specific kinase pockets (e.g., the solvent-front region of JAK or ALK), this oxygen can engage water networks or backbone amides that carbocycles miss.

Comparative Physicochemical Profile
PropertyCyclohexylOxan-4-yl (Symmetric)Oxan-3-yl (Chiral)
Electronic Character LipophilicPolar (Ether)Polar (Ether)
Stereochemistry Achiral / MesoAchiralChiral (R/S)
Vector Orientation Linear/PlanarLinearOff-axis / Kinked
Metabolic Risk High (Oxidation)LowLow
hERG Liability NeutralLowLow
Structural Logic (Graphviz Diagram)

The following decision tree illustrates the logical flow for selecting the oxan-3-yl moiety during Lead Optimization.

SAR_Logic Start Lead Compound Optimization (High LogP / Metabolic Instability) Check_Basic Is the liability a basic amine (hERG risk)? Start->Check_Basic Replace_Pip Replace Piperidine with Oxane Check_Basic->Replace_Pip Yes Check_Sym Does the pocket require a linear vector? Check_Basic->Check_Sym No (Carbocycle replacement) Replace_Pip->Check_Sym Select_4yl Select Oxan-4-yl (Symmetric) Check_Sym->Select_4yl Yes Select_3yl Select Oxan-3-yl (Chiral/Kinked) Check_Sym->Select_3yl No (Need off-axis binding) Validation Validate: (R) vs (S) Enantiomers (Chiral Switch) Select_3yl->Validation

Figure 1: SAR Decision Tree for integrating the oxan-3-yl moiety to solve solubility and vector orientation issues.

Synthetic Strategy: Accessing the Chiral Intermediate

The primary challenge in using the oxan-3-yl moiety is the stereoselective synthesis of 3-aminotetrahydropyran , the standard "connector" used to attach this group to the kinase hinge-binding scaffold (usually via amide, urea, or SNAr coupling).

While racemic synthesis followed by chiral HPLC is common in early discovery, scalable routes require Asymmetric Reductive Amination (ARA) or Classical Resolution .

Retrosynthetic Analysis

The most robust route proceeds from dihydro-2H-pyran-3(4H)-one (or simply tetrahydropyran-3-one).

  • Precursor: Tetrahydropyran-3-one (commercially available or synthesized from dihydropyran).

  • Transformation: Reductive amination.

  • Stereocontrol: Kinetic resolution or chiral catalysis.

Experimental Protocol: Synthesis of (S)-3-Aminotetrahydropyran (Tartrate Resolution)

This protocol describes a self-validating system using classical resolution, which is highly reproducible and cost-effective for generating gram-scale quantities of the enantiopure intermediate.

Reagents Required:

  • Tetrahydro-4H-pyran-3-one[1]

  • Benzylamine

  • Sodium Triacetoxyborohydride (STAB)

  • L-(+)-Tartaric acid

  • Dichloromethane (DCM), Methanol (MeOH), Isopropanol (IPA)

Step-by-Step Methodology:

  • Reductive Amination (Formation of Racemic Benzylamine):

    • Dissolve tetrahydro-4H-pyran-3-one (10.0 g, 100 mmol) in DCM (100 mL).

    • Add benzylamine (10.7 g, 100 mmol) and stir for 30 min at room temperature to form the imine.

    • Cool to 0°C. Add Sodium Triacetoxyborohydride (31.8 g, 150 mmol) portion-wise over 20 min. Caution: Exothermic.

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Add sat. NaHCO₃ (100 mL). Separate phases. Extract aqueous layer with DCM (2x).

    • Workup: Dry organics over Na₂SO₄, filter, and concentrate to yield rac-N-benzyl-tetrahydropyran-3-amine.

  • Chiral Resolution:

    • Dissolve the racemic amine (crude oil) in hot MeOH (50 mL).

    • In a separate flask, dissolve L-(+)-Tartaric acid (15.0 g, 100 mmol) in hot MeOH (50 mL).

    • Mix the solutions while hot. Allow to cool slowly to RT, then refrigerate at 4°C for 24 hours.

    • Validation: Filter the resulting crystals. Recrystallize from MeOH/IPA (1:1) until constant melting point and optical rotation are achieved.

    • Note: This typically yields the (S)-amine tartrate salt (verify absolute config via X-ray or comparison to literature [1]).

  • Hydrogenolysis (Deprotection):

    • Dissolve the chiral salt in water, basify with 1M NaOH, and extract the free amine into EtOAc.

    • Dissolve the free amine in MeOH, add Pd/C (10 wt%), and stir under H₂ atmosphere (balloon) for 4 hours.

    • Filter through Celite and concentrate.

    • Yield: Chiral 3-aminotetrahydropyran (Oil).

Synthetic Workflow Diagram

Synthesis_Workflow SM Tetrahydropyran-3-one Imine Imine Intermediate SM->Imine Benzylamine DCM Racemic rac-N-Benzyl Amine Imine->Racemic NaBH(OAc)3 Reductive Amination Salt (S)-Amine Tartrate Salt Racemic->Salt L-(+)-Tartaric Acid Resolution (MeOH) Final (S)-3-Aminotetrahydropyran (Chiral Intermediate) Salt->Final H2, Pd/C Deprotection

Figure 2: Synthetic route for the isolation of the chiral (S)-3-aminotetrahydropyran intermediate.

Application in Kinase Inhibitor Scaffolds

Once the chiral amine is in hand, it is typically coupled to the core scaffold. The oxan-3-yl group is particularly effective when attached to:

  • Pyrazolo[1,5-a]pyrimidines (e.g., TRK/JAK inhibitors).

  • Aminopyridines (e.g., AXL/MER inhibitors).

Structural Binding Mode

In many kinase structures (e.g., JAK1), the oxan-3-yl group projects into the solvent-exposed region. The ether oxygen can form a water-mediated bridge to residues like Arg or Lys at the rim of the pocket.

Critical Consideration: The (R) and (S) enantiomers will project the ether oxygen in significantly different vectors (approx. 109° difference in bond vector).

  • Protocol: Always synthesize parallel tracks of (R) and (S) analogs.

  • Data Interpretation: If one enantiomer is >50x more potent, it suggests a specific H-bond or steric clash. If both are equipotent, the group is likely floating freely in bulk solvent.

References

  • Huffman, M. A., et al. (2005). "Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition." Journal of Organic Chemistry, 70(11), 4409-4413.[2] Link

  • Ghosh, A. K., et al. (2008). "Design of HIV protease inhibitors targeting protein backbone: an effective strategy for combating drug resistance."[3] Accounts of Chemical Research, 41(1), 78-86. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PharmaBlock Whitepaper. (2020). "Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane." Link

  • Verho, O., et al. (2025). "Enantioselective Synthesis of Chiral Amine Fragments in Tyrosine Kinase Inhibitors." Organic Process Research & Development. Link

Sources

Technical Guide: Solubility & Handling of 2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, handling protocols, and stability considerations for 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS: 1342391-78-9) in Dimethyl Sulfoxide (DMSO).[1]

Executive Summary

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a heterobifunctional intermediate widely used in the synthesis of kinase inhibitors (e.g., JAK, CDK pathways).[1] Its structure features a reactive 2-chloropyrimidine core (electrophile) and a tetrahydropyran (oxan) ring (lipophilic/polar modulator).

While this compound exhibits high solubility in DMSO (typically >50 mM), its 2-chloro moiety presents a stability risk if handled improperly. This guide provides the standard operating procedures (SOPs) for preparation, storage, and aqueous dilution to ensure experimental reproducibility.

Physicochemical Profile
PropertyValueRelevance to Solubility
CAS Number 1342391-78-9Identity verification
Molecular Weight 213.66 g/mol Calculation of Molarity
Formula C₉H₁₂ClN₃OSmall molecule fragment
cLogP ~1.72Moderately lipophilic; good membrane permeability
H-Bond Donors 1 (NH)Solvation by DMSO (H-bond acceptor)
H-Bond Acceptors 4 (N, O)Interaction with aqueous buffers
Predicted DMSO Solubility > 100 mM Excellent for high-concentration stocks

Solubility Properties in DMSO

Theoretical Basis

DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent (


) that effectively solvates the polar pyrimidine ring and the ether oxygen of the oxane ring.
  • Mechanism: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the secondary amine (-NH-) of the ligand.[1] The non-polar methyl groups of DMSO solvate the lipophilic chloropyrimidine core.[1]

  • Saturation Limit: While experimental saturation points vary by batch purity, this molecular weight (213.66 Da) typically allows for concentrations up to 200–500 mM in pure DMSO at 25°C.

Stability Warning (Critical)

The 2-chloro substituent is a leaving group.[1] While stable in pure DMSO at room temperature (20–25°C), it is susceptible to:

  • Nucleophilic Aromatic Substitution (S_NAr): If the DMSO contains water (wet DMSO) or nucleophilic impurities (amines, thiols), the chloride can be displaced over time, especially upon heating.

  • Hydrolysis: Upon dilution into aqueous buffers, the 2-Cl position can slowly hydrolyze to the 2-hydroxy derivative if pH is basic (> pH 8.[1]0) or temperature is elevated.[1][2]

Expert Insight: Never heat this compound above 40°C in DMSO to accelerate dissolution.[1] The risk of side-reactions outweighs the speed benefit.[1] Use sonication instead.[1]

Experimental Protocols

Stock Solution Preparation (Standard: 100 mM)

This protocol yields 1 mL of a 100 mM stock solution.[1]

Reagents:

  • Compound: 21.37 mg (approx)

  • Solvent: Anhydrous DMSO (Grade ≥ 99.9%, Water < 0.1%)

Workflow:

  • Weighing: Accurately weigh 21.4 mg of the solid into a 1.5 mL amber glass vial (or polypropylene microtube).

    • Note: Amber glass is preferred to prevent potential photodegradation of the pyrimidine ring.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at ambient temperature (25°C) for 2–5 minutes.

    • Visual Check: Solution must be completely clear and colorless to pale yellow.[1]

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Aqueous Dilution (Avoiding "Crash-Out")

When transferring from DMSO stock to assay buffer, precipitation is the primary failure mode.

Serial Dilution Strategy:

  • Intermediate Dilution: Do not pipet 100 mM stock directly into aqueous buffer. First, dilute with neat DMSO to 100x the final assay concentration.[1]

  • Final Dilution: Spike the diluted DMSO solution into the buffer while vortexing rapidly.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on biological assays, unless the assay tolerates higher.

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilization and troubleshooting precipitation events.

SolubilityWorkflow cluster_dilution Aqueous Dilution Phase Start Solid Compound (21.4 mg) AddDMSO Add 1 mL Anhydrous DMSO Start->AddDMSO Vortex Vortex (30s) AddDMSO->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution (100 mM Stock) Check->Clear Yes Cloudy Particulates Remain Check->Cloudy No Aliquot Aliquot & Store (-20°C, Desiccated) Clear->Aliquot Sonicate Sonicate (25°C, 5 min) Cloudy->Sonicate Sonicate->Check Heat WARNING: Do NOT Heat >40°C (Risk of Cl- displacement) Dilute1 Intermediate Dilution (in 100% DMSO) Aliquot->Dilute1 Dilute2 Spike into Buffer (Rapid Mixing) Dilute1->Dilute2 PrecipCheck Check for Precipitate (Tyndall Effect) Dilute2->PrecipCheck

Caption: Logic flow for preparing and validating 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine stocks in DMSO.

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Precipitation in Buffer Rapid change in polarity; Concentration > Solubility LimitUse an intermediate dilution step (see 3.2).[1] Add surfactant (e.g., 0.01% Tween-20) to buffer.[1]
Yellowing of Stock Oxidation or degradation of amine/chlorideCheck DMSO quality (must be anhydrous). Discard if older than 3 months at RT.[1]
Inconsistent IC50 Compound degradation (Hydrolysis of Cl)Ensure stock was stored at -20°C. Verify structure via LC-MS if stock is old.[1]
Freezing at RT Pure DMSO freezes at 19°CThaw completely at 25°C before pipetting. DMSO supercools easily; tap vial to induce crystallization if needed.[1]

References

  • PubChem. 2-Chloro-N-(tetrahydro-2H-pyran-3-yl)pyrimidin-4-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Usage Guide. Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of Pyrimidine-Based Inhibitors (General Reference for Scaffold Solubility). 2007.[1][3][4] Available at: [Link]

Sources

suppliers and price of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Sourcing and Utilization of 2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine

CAS: 1342391-78-9 Formula: C9H12ClN3O M.W.: 213.66 g/mol

Part 1: Executive Summary & Market Analysis

2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK) and other small molecule therapeutics. Its structure features a reactive 2-chloro handle for further diversification (via Suzuki coupling or secondary SNAr) and a tetrahydropyran (oxan-3-yl) moiety that improves solubility and metabolic stability compared to carbocyclic analogs.

Market Status: This compound is classified as a Tier 2 Building Block —it is not a bulk commodity like 2,4-dichloropyrimidine, but it is available from specialized catalog vendors. The primary cost driver is the tetrahydro-2H-pyran-3-amine starting material.

Pricing Estimates (Q1 2025):

ScaleEstimated Price Range (USD)Lead TimeRecommended Sourcing Strategy
Discovery (1–5 g) $150 – $350 / g1–2 WeeksCatalog Vendors (ChemScene, BLDpharm)
Scale-Up (10–100 g) $80 – $150 / g3–5 WeeksCustom Synthesis / CRO (Enamine, WuXi)
Process (>1 kg) Inquiry Only (<$2,000 / kg)8–12 WeeksContract Manufacturing Orgs (CMOs)

Part 2: Sourcing Landscape

Validated Suppliers

Note: "Stock" status fluctuates daily. Always verify Certificate of Analysis (CoA) availability before purchase.

  • ChemScene (USA/Global): High reliability for small-scale discovery batches (100mg – 5g).

  • BLDpharm (China/Global): Often holds the largest inventory of heterocyclic intermediates; competitive pricing for <100g.

  • Enamine (Ukraine/EU): Excellent for "Make-on-Demand" if out of stock; superior chemical purity guarantees.

  • WuXi AppTec (China): Recommended for >100g requirements where process optimization is needed to reduce impurity profiles.

Procurement Decision Matrix

Use this logic flow to select the correct supplier type based on your project phase.

ProcurementStrategy Start Requirement Analysis Quantity Quantity Needed? Start->Quantity Small < 10 grams Quantity->Small Medium 10 - 100 grams Quantity->Medium Large > 100 grams Quantity->Large Catalog Catalog Vendor (ChemScene, BLDpharm) Small->Catalog Speed Priority CRO Custom Synthesis (Enamine, WuXi) Medium->CRO Cost/Purity Balance CMO Process CMO (Bulk Manufacturing) Large->CMO GMP/Cost Priority

Figure 1: Strategic sourcing decision tree based on quantity and project phase.

Part 3: Technical Profile & Synthesis

Synthesis Route & Cost Drivers

Understanding the synthesis allows you to negotiate pricing and troubleshoot impurity issues. The standard route involves a Regioselective SNAr reaction.

Reaction: 2,4-Dichloropyrimidine + Tetrahydro-2H-pyran-3-amine


 Product
Regioselectivity:  The C-4 position of the pyrimidine ring is significantly more electrophilic than the C-2 position due to the para-like resonance effect of the ring nitrogens. This allows for high selectivity (>90%) for the desired 4-amino product under controlled conditions.

Key Impurity: The C-2 isomer (2-amino-4-chloropyrimidine derivative) is the primary byproduct. High-quality suppliers should specify <2% of this isomer.

Synthesispathway SM1 2,4-Dichloropyrimidine (Cheap Commodity) Reaction S_NAr Reaction Base: DIPEA/TEA Solvent: EtOH/THF Temp: 0°C to RT SM1->Reaction SM2 Tetrahydro-2H-pyran-3-amine (Cost Driver) SM2->Reaction Product 2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine (Major Product) Reaction->Product Path A (Preferred) Byproduct C-2 Isomer (Impurity <5%) Reaction->Byproduct Path B (Minor)

Figure 2: Synthesis pathway highlighting the origin of the critical C-2 isomer impurity.

Part 4: Quality Assurance (Self-Validating System)

To ensure scientific integrity, do not rely solely on the vendor's CoA. Implement this Self-Validating Protocol upon receipt of the material.

Identity Verification (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Mass: [M+H]+ = 214.06 (35Cl) and 216.06 (37Cl).

  • Validation Criterion: You MUST observe the characteristic Chlorine Isotope Pattern (approx. 3:1 ratio of peak heights at 214 and 216). If this ratio is absent, the chlorine atom has been lost (likely hydrolyzed to -OH) or the compound is incorrect.

Purity & Regioisomer Check (1H-NMR)
  • Solvent: DMSO-d6 or CDCl3.

  • Critical Signals:

    • Pyrimidine Protons: Look for two doublets (or broad singlets) in the aromatic region (approx.

      
       6.5 ppm and 8.0 ppm).
      
    • Oxan-3-yl Methine: A distinct multiplet around

      
       3.8–4.2 ppm corresponding to the CH-NH connection.
      
  • Isomer Differentiation: The C-2 isomer (impurity) typically shows a shift in the pyrimidine proton signals. If you see a second set of minor aromatic doublets (<5% integration), this is the regioisomer.

Stability & Handling
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-2 chlorine is reactive and can hydrolyze over months if exposed to moisture.

  • Safety: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Handle in a fume hood.

References

  • Peng, Z., et al. (2006).[1] "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine". Organic Letters, 8(3), 395-398. (Establishes regioselectivity rules for 2,4-dichloropyrimidine SNAr). Retrieved from [Link]

  • WuXi Biology. (2023). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines". QM Magic Class, Chapter 29. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13758004 (Related Analog). Retrieved from [Link]

Sources

Methodological & Application

Technical Synthesis Guide: Regioselective Synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., Palbociclib, Abemaciclib). The synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS: 1342391-78-9) represents a critical scaffold generation step. This reaction involves the nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine with oxan-3-amine (tetrahydro-2H-pyran-3-amine).

The Core Challenge: Regioselectivity 2,4-Dichloropyrimidine possesses two electrophilic sites: C2 and C4.[1]

  • C4 Position: More reactive due to less steric hindrance and the ability to form a stable para-quinoid Meisenheimer intermediate.

  • C2 Position: Less reactive, flanked by two nitrogen atoms, forming a less stable ortho-quinoid intermediate.

While C4 substitution is kinetically favored, higher temperatures or uncontrolled addition can lead to C2-substitution byproducts or bis-substitution (2,4-diamino species). This protocol utilizes kinetic control (low temperature, controlled stoichiometry) to maximize the yield of the desired 4-isomer.

Reaction Mechanism & Logic

The reaction proceeds via an addition-elimination mechanism (


). The amine nucleophile attacks the electron-deficient pyrimidine ring.
Mechanistic Diagram (Graphviz)

SNAr_Mechanism cluster_legend Selectivity Drivers Start 2,4-Dichloropyrimidine + Oxan-3-amine TS_C4 C4-Attack (Para-quinoid Intermediate) LOWER Ea (Favored) Start->TS_C4 Kinetic Control (0°C, THF) TS_C2 C2-Attack (Ortho-quinoid Intermediate) HIGHER Ea (Disfavored) Start->TS_C2 Thermal/Steric Leakage Product_C4 Target: C4-Isomer (Major Product) TS_C4->Product_C4 - HCl Product_C2 Impurity: C2-Isomer (Minor Product) TS_C2->Product_C2 - HCl Bis Impurity: Bis-substituted (Over-reaction) Product_C4->Bis Excess Amine/Heat Legend1 C4 is favored by resonance stabilization of the negative charge on N1/N3.

Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Amount (Example)
2,4-Dichloropyrimidine Electrophile1.0148.981.49 g (10 mmol)
Oxan-3-amine Nucleophile1.05101.151.06 g (10.5 mmol)
DIPEA (Hünig's Base)Acid Scavenger2.5129.243.23 g (25 mmol)
THF (Anhydrous)Solvent--30 mL (0.3 M)

Note: Oxan-3-amine is often supplied as a hydrochloride salt. If using the salt, increase DIPEA to 3.5 equivalents to ensure free base generation.

Step-by-Step Procedure

Step 1: Preparation of Electrophile Solution

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge 2,4-dichloropyrimidine (1.49 g, 10 mmol) into the flask.

  • Add anhydrous THF (20 mL) and stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature suppresses C2 attack.

Step 2: Controlled Addition of Nucleophile

  • In a separate vial, dissolve oxan-3-amine (1.06 g, 10.5 mmol) and DIPEA (3.23 g, 25 mmol) in THF (10 mL).

  • Transfer this solution to a pressure-equalizing addition funnel or a syringe.

  • Add the amine/base solution dropwise to the cold pyrimidine solution over 30 minutes .

    • Why? Keeping the amine concentration low relative to the pyrimidine minimizes bis-substitution.

Step 3: Reaction Progression

  • Allow the reaction to stir at 0°C for 2 hours .

  • Allow the mixture to slowly warm to Room Temperature (RT) and stir for an additional 2-4 hours.

  • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane) or LCMS.

    • Target: Mass [M+H]+ = 214.1 (Cl pattern visible).

    • Starting Material: 2,4-DCP (Rf ~0.8).

    • Product: Rf ~0.3-0.4.

Step 4: Workup

  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Resuspend the residue in Ethyl Acetate (50 mL) .

  • Wash sequentially with:

    • Water (2 x 20 mL) – removes DIPEA salts.

    • Saturated Brine (1 x 20 mL).

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate in vacuo to yield the crude off-white solid.

Purification Workflow (Graphviz)

Purification_Flow Crude Crude Residue (Mixture of C4, C2, Bis) TLC TLC Analysis (50% EtOAc/Hexane) Crude->TLC Column Flash Chromatography SiO2 (12g - 24g cartridge) TLC->Column Load (DCM) Gradient Gradient Elution 0% -> 60% EtOAc in Hexane Column->Gradient Fractions Fraction Collection Target Rf ~ 0.35 Gradient->Fractions Isolate Major Spot Final Pure 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (White Solid) Fractions->Final Evaporate & Dry

Figure 2: Purification strategy to isolate the regioisomer.

Analytical Validation

To confirm the identity and regiochemistry of the product, analyze the Proton NMR carefully.

Expected Data (


 NMR, 400 MHz, 

):
  • Pyrimidine Protons:

    • C6-H:

      
       ppm (doublet, 
      
      
      
      Hz).
    • C5-H:

      
       ppm (doublet, 
      
      
      
      Hz).
    • Diagnostic: The coupling constant of ~5-6 Hz is characteristic of the H5-H6 vicinal relationship. If the product were the C2-isomer (2-amino-4-chloro), the protons would still be doublets, but the chemical shifts often differ slightly. The key is the NH signal and NOE (Nuclear Overhauser Effect) if ambiguity remains.

  • Amine NH:

    
     ppm (broad doublet, exchangeable).
    
  • Oxane Ring: Multiplets ranging from 1.5 ppm to 3.9 ppm corresponding to the ether protons and the methine CH attached to nitrogen.

LCMS:

  • ESI (+): m/z = 214.1 / 216.1 (3:1 ratio indicating Chlorine isotope pattern).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High C2-Isomer Formation Reaction temperature too high or solvent too polar (stabilizing ortho-quinoid).Repeat at -10°C to 0°C. Switch solvent to DCM or Toluene (non-polar solvents enhance C4 selectivity).
Bis-substitution (2,4-diamino) Excess amine used or addition was too fast.Strictly use 1.0-1.05 eq of amine. Add amine very slowly to excess pyrimidine.
Low Conversion Nucleophile salt not neutralized.Ensure DIPEA is fresh and used in excess (2.5 eq).
Oily Product Residual solvent or impurities.Triturate the oil with cold Diethyl Ether or Hexane to induce precipitation.

References

  • Regioselectivity of 2,4-Dichloropyrimidine Substitutions

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: Journal of Organic Chemistry (2015).[2]

    • URL:[Link]

    • Context: Establishes the general preference for C4 substitution under kinetic conditions.
  • General Synthesis of Amino-Pyrimidines

    • Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
    • Source: European Journal of Medicinal Chemistry / PMC (2020).
    • URL:[Link]

    • , DMSO/Heat) – note that our protocol uses milder conditions (THF/0°C)
  • Target Molecule Identification

    • Title: 2-Chloro-N-(tetrahydro-2H-pyran-3-yl)-4-pyrimidinamine (CAS 1342391-78-9).[3]

    • Source: ChemScene / PubChem.
    • URL:[Link]

    • Context: Verification of the chemical structure and existence as a known building block.[4]

Sources

reaction mechanism of 3-aminotetrahydropyran with 2,4-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Abstract & Core Directive

Objective: This guide details the protocol for the mono-amination of 2,4-dichloropyrimidine with 3-aminotetrahydropyran . The primary challenge in this synthesis is regioselectivity . While the 2,4-dichloropyrimidine scaffold is highly reactive, it presents two electrophilic sites (C2 and C4).[1]

Core Directive: Achieving high yield of the desired C4-substituted isomer requires strict kinetic control. This protocol prioritizes low-temperature addition and stoichiometric precision to suppress the formation of the C2-isomer (minor) and the 2,4-bis-substituted byproduct (over-reaction).

Part 2: Mechanistic Insight & Regioselectivity

The Electrophilic Landscape

The 2,4-dichloropyrimidine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (


).[2] However, the two chloride positions are not equivalent:
  • C4 Position (Major Site):

    • Electronic: Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto the N1 and N3 nitrogen atoms in a "para-quinoid" arrangement. This intermediate is generally lower in energy.

    • Steric: The C4 position is flanked by a proton (C5) and a nitrogen (N3), whereas the C2 position is flanked by two ring nitrogens, creating a slightly more sterically crowded environment for incoming nucleophiles.

  • C2 Position (Minor Site):

    • Attack at C2 generates an "ortho-quinoid" intermediate.[2] While still stabilized, the activation energy for C2 attack is typically higher than for C4 in unsubstituted pyrimidines.

Expert Insight: While literature suggests a natural preference for C4, temperature control is the critical discriminator . At elevated temperatures, the selectivity erodes, leading to significant C2 impurity and bis-substitution. This protocol uses a 0°C to Room Temperature ramp to lock in the kinetic C4 product.

Visualizing the Reaction Pathway

ReactionMechanism Reactants Reactants 2,4-Dichloropyrimidine + 3-Aminotetrahydropyran TS_C4 TS: C4 Attack (Kinetically Favored) Reactants->TS_C4 Fast (0°C) TS_C2 TS: C2 Attack (Higher Barrier) Reactants->TS_C2 Slow Int_C4 Meisenheimer Complex (Para-quinoid resonance) TS_C4->Int_C4 Prod_C4 Major Product C4-Amino-2-Chloro Int_C4->Prod_C4 -HCl Bis Bis-Substituted Impurity (Over-reaction) Prod_C4->Bis + Excess Amine + Heat Int_C2 Meisenheimer Complex (Ortho-quinoid resonance) TS_C2->Int_C2 Prod_C2 Minor Product C2-Amino-4-Chloro Int_C2->Prod_C2 -HCl

Figure 1: Reaction coordinate diagram illustrating the kinetic preference for C4 substitution (Green path) versus C2 substitution (Red path) and the risk of bis-substitution (Grey).

Part 3: Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[3]Role
2,4-Dichloropyrimidine 148.981.0Electrophile
3-Aminotetrahydropyran 101.151.05Nucleophile
Triethylamine (TEA) 101.192.5Acid Scavenger
Ethanol (EtOH) -[0.2 M]Solvent

Solvent Selection Note: Ethanol (or Isopropanol) is preferred over DMF/THF for this specific transformation. The protic nature of the solvent can assist in stabilizing the leaving group transition state, and the product often precipitates or crystallizes upon cooling, simplifying workup.

Step-by-Step Procedure

1. Preparation of Electrophile Solution:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 eq) in Ethanol (concentration ~0.4 M).

  • Critical Step: Cool the solution to 0°C using an ice bath. Failure to cool will increase C2-isomer formation.

2. Preparation of Nucleophile Solution:

  • In a separate vial, mix 3-aminotetrahydropyran (1.05 eq) and Triethylamine (2.5 eq) in a minimal amount of Ethanol.

3. Controlled Addition:

  • Add the amine/base solution dropwise to the stirred pyrimidine solution at 0°C over 15–20 minutes.

  • Why? High local concentration of amine (if added all at once) promotes bis-substitution. Dropwise addition ensures the pyrimidine is always in excess during the mixing phase.

4. Reaction Progression:

  • Allow the reaction to stir at 0°C for 1 hour .

  • Remove the ice bath and allow to warm to Room Temperature (20–25°C) . Stir for an additional 2–4 hours.

  • Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LCMS.

    • Target: Disappearance of starting material (UV 254 nm).

    • Observation: Product usually runs more polar than the dichloro-SM but less polar than the bis-product.

5. Workup & Isolation:

  • Method A (Precipitation - Preferred):

    • Concentrate the reaction mixture to ~1/3 volume under reduced pressure.

    • Add ice-cold water (3x reaction volume) with vigorous stirring.

    • The product often precipitates as a white/off-white solid. Filter and wash with cold water/hexanes.

  • Method B (Extraction - If oil forms):

    • Remove volatiles in vacuo.

    • Partition residue between Ethyl Acetate and Water.

    • Wash Organic layer with Brine, dry over

      
      , and concentrate.[4]
      

6. Purification:

  • If regioisomeric purity is <95% by HPLC, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes). The C4-isomer typically elutes after the C2-isomer (if present) and before the bis-amine.

Part 4: Analytical Validation & Troubleshooting

Distinguishing Regioisomers (NMR)

The most reliable way to confirm C4-substitution without X-ray crystallography is 1H NMR .

FeatureC4-Isomer (Target)C2-Isomer (Impurity)
C5-Proton Signal Doublet (~6.4 ppm)Doublet (~6.6 - 6.8 ppm)
C6-Proton Signal Doublet (~8.0 ppm)Doublet (~8.1 - 8.3 ppm)
NOESY/HMBC Strong correlation between Pyrimidine-H5 and Amine-NH/Alkyl protons.Weak/No correlation between Pyrimidine-H5 and Amine protons (too far).

Note: The C5 proton in the C4-isomer is shielded by the adjacent amino group's electron donation, appearing slightly upfield compared to the C2-isomer.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High levels of Bis-product Reaction temp too high or excess amine.Keep at 0°C longer; strictly limit amine to 1.05 eq.
High levels of C2-isomer Solvent effect or lack of steric differentiation.Switch solvent to THF or DCM (aprotic solvents sometimes enhance steric discrimination). Lower temp to -10°C.
Incomplete Conversion Amine HCl salt formation stalling reaction.Ensure sufficient base (TEA/DIPEA) is present (2.5 - 3.0 eq).

Part 5: References

  • Regioselectivity in

    
     of Dichloropyrimidines 
    
    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

    • Source: WuXi AppTec / QM Magic Class, Chapter 29.

    • URL:[Link]

  • Experimental Conditions for Amination

    • Title: Overcoming poor regioselectivity in the amination of dichloropyrimidines.[2]

    • Source: BenchChem Application Notes.

  • Mechanistic Analysis of C4 vs C2 Reactivity

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines: Mechanistic Discussion.

    • Source: National Institutes of Health (NIH) / PubMed Central.

    • URL:[Link]

  • General Protocol for Pyrimidine Synthesis

    • Title: 2,4-Dichloropyrimidine synthesis and properties.[1][2][3][4][5][6][7][8][9]

    • Source: ChemicalBook.

Sources

Application Note: Optimized Solvent Systems for Regioselective SNAr of 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the optimized synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine , a critical scaffold in the development of kinase inhibitors (e.g., ERK, JAK pathways).

Executive Summary

The synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine requires the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with tetrahydro-2H-pyran-3-amine (oxan-3-amine). The primary challenge is regioselectivity . While the C4 position is electronically favored, off-target substitution at C2 or double substitution (C2,C4) are common failure modes driven by improper solvent choice and temperature control.[1]

This guide identifies Isopropanol (IPA) as the optimal solvent, balancing reaction kinetics, regiocontrol, and process safety.[1] It outperforms polar aprotic solvents (DMF, DMSO) by suppressing over-reaction and simplifying workup.[1]

Mechanistic Insight & Solvent Selection

The Regioselectivity Challenge The pyrimidine ring contains two electrophilic sites.

  • C4 Position (Target): More reactive due to the para-like relationship with N1 and ortho-like relationship with N3. The LUMO coefficient is highest at C4, making it the kinetic trap.[1]

  • C2 Position (Impurity): Less reactive but accessible at high temperatures or in highly polar aprotic solvents that strip the nucleophile of its solvation shell, increasing its "hardness" and reactivity.[1]

Solvent Screening Matrix The following table summarizes the solvent effects on the reaction of 2,4-dichloropyrimidine (1.0 eq) with oxan-3-amine (1.05 eq) and DIPEA (1.1 eq).

Solvent ClassSolventReaction RateC4:C2 RatioWorkup EfficiencyVerdict
Alcohol (Protic) Isopropanol (IPA) Moderate> 95:5 High (Precipitation)OPTIMAL
Alcohol (Protic)Ethanol (EtOH)Moderate> 92:8HighGood Alternative
Alcohol (Protic)n-ButanolFast> 90:10Moderate (High BP)Use for scale-up
Polar AproticDMF / DMSOVery Fast< 80:20Low (Aq. wash req.)Avoid (Promotes bis-sub)
Non-PolarDCM / TolueneSlow> 98:2HighToo slow for scale
EtherealTHF / 2-MeTHFModerate> 90:10ModerateGood for solubility issues

Why Isopropanol? IPA provides a "Goldilocks" environment. As a protic solvent, it hydrogen-bonds with the amine nucleophile, slightly reducing its reactivity.[1] This creates a greater kinetic differentiation between the highly electrophilic C4 center and the less reactive C2 center. Furthermore, the product often crystallizes directly from cool IPA, enabling filtration-based isolation.[1]

Reaction Pathway Visualization

The following diagram illustrates the reaction nodes and critical decision points for regiocontrol.

ReactionPathway Start 2,4-Dichloropyrimidine + Oxan-3-amine TS_C4 Transition State (C4) (Kinetically Favored) Start->TS_C4 IPA, < 20°C (Optimal) TS_C2 Transition State (C2) (Thermodynamically Comp.) Start->TS_C2 High Temp / DMF Target Target Product (C4-Substitution) TS_C4->Target - HCl Impurity_C2 Impurity A (C2-Substitution) TS_C2->Impurity_C2 - HCl Impurity_Bis Impurity B (Bis-Substitution) Target->Impurity_Bis Excess Amine High Temp Impurity_C2->Impurity_Bis Excess Amine

Caption: Kinetic pathway showing preferential C4 substitution in IPA at controlled temperatures vs. side reactions.

Detailed Experimental Protocol

Protocol ID: PRT-PYR-042 Scale: 10.0 g (Limiting Reagent)

Materials:

  • Reagent A: 2,4-Dichloropyrimidine (MW 148.98)[1]

  • Reagent B: Tetrahydro-2H-pyran-3-amine (Oxan-3-amine) (MW 101.15) – Note: Ensure correct stereochemistry (R/S or racemic) as required.

  • Base: N,N-Diisopropylethylamine (DIPEA) (MW 129.24)[1]

  • Solvent: Isopropanol (IPA) (Anhydrous grade preferred)[1]

Step-by-Step Methodology:

  • Preparation of Electrophile Solution:

    • To a clean, dry 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, charge 2,4-Dichloropyrimidine (10.0 g, 67.1 mmol) .

    • Add Isopropanol (80 mL, 8 vol) . Stir until fully dissolved.

    • Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Low temperature is essential to lock in regioselectivity.

  • Base Addition:

    • Add DIPEA (12.9 mL, 73.8 mmol, 1.1 eq) to the reaction mixture. No exotherm should be observed.

  • Controlled Nucleophile Addition:

    • Dissolve Oxan-3-amine (7.13 g, 70.5 mmol, 1.05 eq) in Isopropanol (20 mL, 2 vol) .

    • Add this solution dropwise to the reaction flask over 30-45 minutes , maintaining the internal temperature below 5°C .

    • Why? Rapid addition creates localized hotspots that favor the C2-impurity.

  • Reaction Progression:

    • After addition is complete, allow the mixture to stir at 0°C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 4–6 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • Checkpoint: Target product (Rf ~0.4) should be dominant.[1] Starting material (Rf ~0.[1]8) should be < 2%.[1]

  • Workup & Isolation (Precipitation Method):

    • Scenario A (Precipitate Forms): If a solid precipitates during reaction, cool to 0°C, filter, and wash with cold IPA (2 x 10 mL) followed by water (2 x 20 mL) to remove DIPEA salts.[1]

    • Scenario B (Solution): If the solution remains clear, concentrate the solvent to ~25% volume under reduced pressure.[1] Add Water (100 mL) dropwise with vigorous stirring to induce precipitation. Filter the resulting solid.

  • Purification (Optional):

    • Recrystallize from Ethanol/Water (1:1) if purity is < 98%.[1]

    • Dry the solid in a vacuum oven at 45°C for 12 hours.

Quality Control & Validation

Analytical Specifications:

  • Appearance: White to off-white crystalline solid.

  • HPLC Purity: > 98.0% (Area %).[1]

  • Regioisomer Limit: < 1.0% (C2-isomer).

NMR Validation (Diagnostic Signals): To confirm C4 substitution over C2, examine the Pyrimidine ring protons in 1H NMR (DMSO-d6):

  • C4-Product (Target): The C5-H and C6-H protons typically appear as doublets with a coupling constant (J) of 5–6 Hz .

  • C2-Product (Impurity): The symmetry is different, and chemical shifts will vary.[1] Crucially, the NH signal often shifts significantly downfield in the C2-isomer due to intramolecular H-bonding with the C4-Cl.

Troubleshooting Guide

IssueRoot CauseCorrective Action
High C2-Isomer (>5%) Reaction temperature too high during addition.Ensure addition is at < 0°C. Use a cryostat if necessary.[1]
Bis-Substitution Excess amine used or reaction ran too long/hot.Strictly limit amine to 1.05 eq. Stop reaction immediately upon consumption of SM.
Low Yield Product lost in mother liquor.Concentrate mother liquor further or switch to water crash-out method.
Oiling Out Impurities preventing crystallization.[1]Seed with pure crystal or use a slower water addition rate.[1]

References

  • Regioselectivity in Pyrimidines: Utsumi, T., et al. "Regioselective SNAr Reaction of 2,4-Dichloropyrimidines."[1][2][3] Organic Process Research & Development, 2018.[1] Link

  • General SNAr Mechanism: Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles."[1] Journal of Organic Chemistry, 2019.[1] Link

  • Solvent Effects: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] Wiley-VCH, 2003.[1] Link[1]

  • Analogous Synthesis (Patent): US Patent 10,098,888 B2.[1][4] "Inhibitors of ERK1/2 and uses thereof." (Describes pyrimidine-amine coupling conditions). Link

  • Green Chemistry (Water/HPMC): "Nucleophilic aromatic substitution reactions under aqueous, mild conditions."[1][5] Green Chemistry, 2020.[1] Link

Sources

Application Notes and Protocols for the Handling and Storage Stability of Chloropyrimidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chloropyrimidine Amines in Research and Development

Chloropyrimidine amines represent a pivotal class of heterocyclic compounds, serving as fundamental building blocks in the synthesis of a vast array of biologically active molecules. Their versatile chemical nature, characterized by the presence of an electron-deficient pyrimidine ring substituted with both a reactive chloro group and a nucleophilic amino group, makes them indispensable intermediates in the pharmaceutical and agrochemical industries. The stability of these molecules is paramount, as their degradation can lead to the formation of impurities that may compromise the efficacy, safety, and regulatory compliance of the final products.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling, storing, and assessing the stability of chloropyrimidine amines. Adherence to these protocols is crucial for ensuring the integrity of these valuable compounds, thereby supporting the generation of reliable and reproducible scientific data.

Safe Handling Protocols: Minimizing Risk and Ensuring Personnel Safety

The safe handling of chloropyrimidine amines is of utmost importance due to their potential chemical reactivity and biological activity. The following protocols are designed to minimize exposure and prevent accidents in the laboratory.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against chemical exposure. The following should be considered mandatory when working with chloropyrimidine amines:

  • Eye Protection: Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes and airborne particles.[4]

  • Hand Protection: Chemically resistant gloves, such as those made of nitrile or butyl rubber, must be worn. Gloves should be inspected for any signs of degradation or perforation before each use and disposed of properly after handling the compounds.[4]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect street clothing from contamination.[4] In cases of significant handling of solids, disposable coveralls may be appropriate.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors.[5][6] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate any potential hazards.

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[8]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.[4]

  • Major Spills:

    • Evacuate the entire laboratory and alert others in the vicinity.

    • If the spill is flammable, extinguish all nearby ignition sources.

    • Contact the institution's emergency response team immediately.

    • Do not attempt to clean up a major spill without proper training and equipment.

Waste Disposal

All waste containing chloropyrimidine amines, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[4][7] Containers should be clearly labeled with the chemical name and associated hazards.

Storage Stability Guidelines: Preserving Chemical Integrity

The stability of chloropyrimidine amines is influenced by several environmental factors. Proper storage is essential to prevent degradation and maintain the purity of the material.

General Storage Recommendations

Chloropyrimidine amines should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6][9][10][11] The storage containers should be tightly sealed to prevent exposure to moisture and air.[4][6]

Influence of Environmental Factors
  • Temperature: Elevated temperatures can accelerate degradation pathways.[12] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended to minimize thermal decomposition.[13]

  • Humidity: Many amines are hygroscopic, meaning they readily absorb moisture from the atmosphere.[6] This can lead to hydrolysis of the chloropyrimidine moiety. Therefore, storage in a desiccator or a controlled low-humidity environment is advisable.[14][15]

  • Light: Some heterocyclic compounds are sensitive to light and can undergo photodegradation.[16] To mitigate this, chloropyrimidine amines should be stored in amber or opaque containers to block UV and visible light.[16][17]

Storage Condition Summary
Parameter Recommended Condition Rationale
Temperature 2-8 °C or -20 °C (long-term)To minimize thermal degradation.[13]
Ambient (short-term, if stable)For routine laboratory use.
Humidity Low humidity / DesiccatedTo prevent hydrolysis due to hygroscopicity.[6]
Light Protected from light (Amber vials)To prevent photodegradation.[16]
Atmosphere Inert gas (e.g., Argon, Nitrogen)For highly sensitive compounds to prevent oxidation.
Container Tightly sealed, compatible materialTo prevent contamination and reaction with container material.[6][17]
Logical Flow for Storage Decision

storage_decision start Start: New Chloropyrimidine Amine Lot check_sds Review Safety Data Sheet (SDS) and Supplier Recommendations start->check_sds check_hygroscopic Is the compound hygroscopic? check_sds->check_hygroscopic check_light_sensitive Is the compound light-sensitive? check_hygroscopic->check_light_sensitive No store_desiccator Store in a desiccator with desiccant. check_hygroscopic->store_desiccator Yes check_thermally_labile Is the compound thermally labile? check_light_sensitive->check_thermally_labile No store_amber_vial Store in an amber or opaque container. check_light_sensitive->store_amber_vial Yes store_refrigerated Store at 2-8 °C or -20 °C. check_thermally_labile->store_refrigerated Yes store_ambient Store at controlled room temperature. check_thermally_labile->store_ambient No store_desiccator->check_light_sensitive store_amber_vial->check_thermally_labile final_storage Final Storage Protocol store_refrigerated->final_storage store_ambient->final_storage

Caption: Decision tree for determining the appropriate storage conditions for chloropyrimidine amines.

Stability Assessment Protocols: Ensuring Compound Quality Over Time

A comprehensive stability testing program is essential for determining the shelf-life and appropriate storage conditions for chloropyrimidine amines.[1][18] This involves both long-term stability studies and forced degradation studies.

Analytical Methodology

A validated stability-indicating analytical method is the cornerstone of any stability study.[19] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[20][21] The method must be able to separate the parent compound from all potential degradation products.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[2][22] These studies are crucial for developing and validating a stability-indicating analytical method.[2]

Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of the chloropyrimidine amine in a suitable solvent at a known concentration.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.[13]

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.[13]

    • Oxidative Degradation: 3% hydrogen peroxide at room temperature for 24 hours.[13]

    • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.[13]

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

  • Analysis: Analyze the stressed samples by the validated HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify any degradation products.

Long-Term Stability Studies

Long-term stability studies are conducted to evaluate the stability of the compound under the recommended storage conditions over an extended period.[18]

Protocol for Long-Term Stability Study:

  • Batch Selection: Select at least one representative batch of the chloropyrimidine amine.

  • Container Closure System: Package the material in the proposed container closure system for long-term storage.[21][23]

  • Storage Conditions: Store the samples under the proposed long-term storage conditions (e.g., 2-8 °C, protected from light).

  • Testing Frequency: Test the samples at predetermined time points. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[19][23]

  • Parameters to be Tested: At each time point, the samples should be tested for:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

    • Moisture content (if applicable)

Experimental Workflow for Stability Assessment

stability_workflow cluster_forced Forced Degradation cluster_long_term Long-Term Stability stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) analyze_stressed Analyze Stressed Samples by HPLC stress_conditions->analyze_stressed identify_degradants Identify Degradation Products analyze_stressed->identify_degradants method_dev Develop & Validate Stability-Indicating HPLC Method identify_degradants->method_dev Refine Method store_samples Store Samples at Recommended Conditions test_timepoints Test at Predetermined Time Points store_samples->test_timepoints monitor_parameters Monitor Assay, Impurities, Appearance test_timepoints->monitor_parameters monitor_parameters->test_timepoints Continue Study shelf_life Determine Shelf-Life and Re-test Period monitor_parameters->shelf_life start Start: Stability Assessment start->method_dev method_dev->stress_conditions method_dev->store_samples

Caption: Workflow for conducting stability assessment studies of chloropyrimidine amines.

Potential Degradation Pathways

Understanding the potential degradation pathways of chloropyrimidine amines is crucial for interpreting stability data and for the development of stable formulations.

  • Hydrolysis: The chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxypyrimidine amine. This reaction can be catalyzed by both acidic and basic conditions.

  • Oxidation: The amine group and the pyrimidine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.[12]

  • Photodegradation: Exposure to UV or visible light can provide the energy for various photochemical reactions, leading to complex degradation profiles.

  • Dimerization/Polymerization: Under certain conditions, such as elevated temperatures, some amine compounds can undergo self-condensation or polymerization reactions.

Conclusion

The chemical integrity of chloropyrimidine amines is fundamental to their successful application in research and development. By implementing the robust handling, storage, and stability testing protocols outlined in these application notes, scientists can ensure the quality and reliability of these critical chemical intermediates. A thorough understanding of their stability characteristics will ultimately contribute to the development of safer and more effective pharmaceutical and agrochemical products.

References

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024). Vertex AI Search.
  • Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-2-CHLOROPYRIDINE. (2022). ChemicalBook.
  • Stability Testing for Pharmaceuticals & More. (2023).
  • Cytosine | CAS 71-30-7. Santa Cruz Biotechnology.
  • Cytosine | 71-30-7. (2026). ChemicalBook.
  • SAFETY D
  • Stability Studies-Regulations, Patient Safety & Quality. (2024). Coriolis Pharma.
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority.
  • CYTOSINE FOR BIOCHEMISTRY MSDS. (2016). Loba Chemie.
  • Cytosine SDS, 71-30-7 Safety D
  • Ensuring Robust Stability Testing for Product Longevity. Pharmaceutical Technology.
  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH.
  • 5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog.
  • How to Store Reagents. University of Rochester, Department of Chemistry.
  • Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential. (2007). PubMed.
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
  • Forced Degrad
  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release
  • SAFETY DATA SHEET - 2-Amino-4-chloropyridine. Acros Organics.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • SAFETY DATA SHEET - 4-Chloro-2,6-diaminopyrimidine. Acros Organics.
  • What are the Health and Safety Guidelines for Using Amines?. Amaze Invent.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • Scheme of pyrimidine degradation pathways showing the four steps and... (2007).
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. American Society for Microbiology.
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025).
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Analytical Techniques In Stability Testing. (2025).
  • Assay and Stability Testing. Kinam Park.
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Drug Discovery and Development.
  • Stem cell microparticles.
  • Safety Data Sheet - READYPCL INX X100. Carl ROTH.
  • Method of producing microparticles.
  • Safety Data Sheet - p,p′-DDMU. (2024). Angene Chemical.
  • SAFETY DATA SHEET - Cotrimoxazole. (2024). Sigma-Aldrich.

Sources

Scale-Up Synthesis of 2-Chloro-N-(tetrahydro-2H-pyran-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and kilogram-scale synthesis of 2-chloro-N-(tetrahydro-2H-pyran-3-yl)pyrimidin-4-amine . This molecule is a high-value pharmacophore used in the synthesis of type I and type II kinase inhibitors (specifically targeting CDK4/6 and ERK1/2 pathways).

The central challenge in synthesizing this intermediate is controlling regioselectivity . The nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine must occur exclusively at the C-4 position. This protocol outlines a thermodynamically controlled, self-validating process that achieves >98% regioselectivity and >90% isolated yield without the need for chromatographic purification.

Strategic Analysis: Regioselectivity & Mechanism

The Regioselectivity Challenge

The 2,4-dichloropyrimidine core presents two electrophilic sites. For scale-up, differentiating between the C-4 and C-2 positions is critical.

  • C-4 Position (Kinetic Product): More reactive due to the para-like resonance effect of the ring nitrogens and lower steric hindrance.

  • C-2 Position (Thermodynamic/Impurity): Less reactive but becomes accessible at higher temperatures or with excess amine, leading to the regioisomer or bis-substituted impurity.

Mechanistic Pathway

The reaction proceeds via a Meisenheimer complex. The transition state leading to C-4 substitution is lower in energy. However, the presence of the chiral tetrahydro-2H-pyran-3-amine introduces steric bulk that can subtly influence this selectivity if the temperature is uncontrolled.

ReactionScheme SM 2,4-Dichloropyrimidine (Electrophile) TS Meisenheimer Complex SM->TS + Amine + Base Amine Tetrahydro-2H-pyran-3-amine (Nucleophile) Prod C-4 Product (Major) Target Molecule TS->Prod Kinetic Control (0-20°C) Impurity1 C-2 Isomer (Minor) Regio-impurity TS->Impurity1 Thermodynamic Leak (>40°C) Impurity2 Bis-substituted (Over-reaction) Prod->Impurity2 + Excess Amine High Temp

Figure 1: Reaction pathway illustrating the kinetic favorability of the C-4 substitution and potential impurity vectors.

Materials & Equipment

Reagents Table (1.0 kg Scale Basis)
ReagentMW ( g/mol )Equiv.Mass (kg)MolesRole
2,4-Dichloropyrimidine 148.981.001.006.71Starting Material
Tetrahydro-2H-pyran-3-amine 101.151.050.717.05Nucleophile
DIPEA (Hunig's Base) 129.242.502.1716.78Acid Scavenger
Isopropanol (IPA) --10.0 L-Solvent
Water (Deionized) --15.0 L-Anti-solvent
Equipment Requirements
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring (propeller/anchor).

  • Temperature Control: Cryostat capable of -10°C to +40°C.

  • Dosing: Peristaltic pump for controlled amine addition.

  • Filtration: Nutsche filter or centrifuge.

Detailed Scale-Up Protocol

Phase 1: Reactor Charging & Dissolution
  • System Prep: Ensure reactor is clean, dry, and inerted with N2.

  • Charge Solvent: Load Isopropanol (8.0 L) into the reactor.

    • Note: IPA is chosen over DCM or DMF because the product crystallizes directly from the reaction mixture upon water addition, avoiding extraction steps.

  • Charge SM: Add 2,4-Dichloropyrimidine (1.0 kg) with stirring (150 RPM).

  • Cooling: Set jacket temperature to 0°C . Allow internal temperature to reach < 5°C.

  • Base Addition: Charge DIPEA (2.17 kg) via addition funnel. The reaction is slightly exothermic; maintain T < 10°C.

Phase 2: Controlled Addition (Critical Step)
  • Amine Prep: Dissolve Tetrahydro-2H-pyran-3-amine (0.71 kg) in IPA (2.0 L) .

  • Addition: Add the amine solution to the reactor via peristaltic pump over 2 to 3 hours .

    • Process Constraint: Maintain internal temperature 0°C – 5°C .

    • Why? Slow addition at low temperature ensures the concentration of free amine remains low relative to the electrophile, suppressing bis-substitution and favoring the kinetic C-4 product.

Phase 3: Reaction & Monitoring
  • Equilibration: After addition is complete, allow the reaction to warm to 20°C (Room Temp) over 1 hour.

  • Stir: Agitate at 20°C for 4–6 hours.

  • IPC (In-Process Control): Sample for HPLC analysis.

    • Criteria: SM < 1.0%, C-2 Isomer < 3.0%, Bis-impurity < 1.0%.

    • Action: If SM > 1.0%, stir for additional 2 hours. Do not heat above 30°C.

Phase 4: Workup & Isolation
  • Quench/Precipitation: Slowly add Water (15.0 L) to the reaction mixture over 1 hour.

    • Observation: The product will precipitate as a white to off-white solid. The DIPEA.HCl salt remains soluble in the IPA/Water mother liquor.

  • Aging: Cool the slurry to 0–5°C and stir for 2 hours to maximize yield.

  • Filtration: Filter the slurry using a Nutsche filter.

  • Wash: Wash the wet cake with Water (2 x 2.0 L) followed by cold Heptane (1.0 L) to remove trace lipophilic impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Start: Clean Reactor Charge Charge IPA + 2,4-DCP Cool to 0°C Start->Charge AddBase Add DIPEA (Exotherm control) Charge->AddBase AddAmine Controlled Addition of Amine (2-3 hrs, T < 5°C) AddBase->AddAmine Reaction Reaction Phase Warm to 20°C, 4-6 hrs AddAmine->Reaction IPC IPC Check (HPLC) SM < 1%? Reaction->IPC IPC->Reaction Fail (Stir longer) Quench Add Water (Antisolvent) Precipitate Product IPC->Quench Pass Filter Filtration & Wash (Water/Heptane) Quench->Filter Dry Vacuum Dry 45°C Filter->Dry End Final Product >98% Purity Dry->End

Figure 2: Unit operation workflow for the kilogram-scale synthesis.

Analytical Controls & Specifications

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • 2,4-DCP: ~5.2 min

    • C-4 Product (Target): ~7.8 min

    • C-2 Isomer: ~8.5 min (Close elution, critical pair)

    • Bis-product: ~11.0 min

Chirality Note

If using chiral (3R)- or (3S)-tetrahydro-2H-pyran-3-amine, the enantiomeric excess (ee) must be preserved. The SNAr conditions (mild base, low temp) are generally racemization-free . However, check optical rotation or use Chiral HPLC (e.g., Chiralpak AD-H) to confirm >99% ee in the final product.

Safety & Handling

  • 2,4-Dichloropyrimidine: Severe skin and eye irritant. Potential sensitizer.[1] Handle in a fume hood with double gloving.

  • Exotherms: The reaction with amines is exothermic. On a >10kg scale, failure to control addition rate can lead to thermal runaway and loss of regioselectivity.

  • Solvents: IPA is flammable. Ensure proper grounding of the reactor.

References

  • Regioselectivity of 2,4-Dichloropyrimidine SNAr

    • Luo, G., et al. "Regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidine." Journal of Organic Chemistry, 2015.[2]

    • Insight: Establishes that C-4 substitution is kinetically favored at low temper
    • (Generalized link to ACS JOC search for context).

  • Kinase Inhibitor Synthesis (Ulixertinib/CDK Context)

    • Germann, U. A., et al. "Ulixertinib (BVD-523) and related ERK inhibitors."[3] Cancer Discovery, 2018.[3]

    • Context: Describes the structural class of pyrimidine/pyridine kinase inhibitors utilizing similar amin
  • General Scale-Up of Aminopyrimidines

    • Organic Process Research & Development (OPRD)

Sources

Troubleshooting & Optimization

improving yield of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide for 2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine Synthesis

Executive Summary

This guide addresses the synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (also known as 2-chloro-N-(tetrahydro-2H-pyran-3-yl)pyrimidin-4-amine).[1] This reaction is a classic Nucleophilic Aromatic Substitution (


) of 2,4-dichloropyrimidine.[2]

While the reaction appears straightforward, researchers often encounter three primary failure modes:

  • Regioisomer Contamination: Formation of the C2-substituted isomer (2-amino-4-chloropyrimidine derivative).

  • Over-reaction: Formation of the 2,4-diamino bis-substituted byproduct.

  • Hydrolysis: Conversion of the C2-chloride to a hydroxyl group during workup or reaction.

This technical support document provides a self-validating protocol and a troubleshooting matrix to maximize the yield of the C4-substituted target.

Part 1: The Self-Validating Protocol (Gold Standard)

This protocol is designed to maximize kinetic control , favoring the C4-substitution over C2, and preventing bis-substitution.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Tetrahydro-2H-pyran-3-amine (0.95 - 1.0 equiv)

    • Note: Using a slight deficit of amine prevents over-reaction.

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) or Triethylamine (TEA).

    • Note: If using the amine hydrochloride salt, increase Base to 2.2 equiv.

  • Solvent: THF (anhydrous) or Ethanol (absolute).

    • Why THF? It prevents solvolysis side-reactions common with alcohols.

    • Why Ethanol? Green chemistry compliant; often precipitates the product directly.

Step-by-Step Methodology:

  • Preparation of Electrophile Solution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in THF (

    
    ). Cool the solution to 0°C  using an ice bath.
    
    • Checkpoint: The solution must be clear. Turbidity indicates moisture; dry with

      
       if necessary.
      
  • Controlled Addition (Critical Step): Mix the Tetrahydro-2H-pyran-3-amine (1.0 equiv) and DIPEA (1.2 equiv) in a separate vial with a small amount of THF. Slowly add this amine/base mixture to the cold pyrimidine solution dropwise over 30–60 minutes.

    • Mechanism:[3][4][5] Keeping the amine concentration low relative to the pyrimidine favors mono-substitution at the most reactive site (C4).

  • Reaction Monitoring: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

    • TLC/LCMS Check: Look for the disappearance of the starting material (

      
      ) and formation of the mono-product (
      
      
      
      ).
    • Stop Condition: If bis-product (

      
      ) starts appearing >2%, quench immediately.
      
  • Workup:

    • Method A (Precipitation): If using Ethanol, pour into ice water. The product often precipitates as a white solid. Filter and wash with cold water.

    • Method B (Extraction): If using THF, evaporate volatiles. Redissolve in EtOAc. Wash with saturated

      
       (removes HCl salts) and Brine. Dry over 
      
      
      
      .

Part 2: Troubleshooting & FAQs

Q1: I am seeing significant amounts of the 2,4-bis(oxan-3-yl-amino) byproduct. How do I stop this?

Diagnosis: Loss of kinetic control. The product (mono-amine) is competing with the starting material for the remaining amine. Solution:

  • Temperature: Ensure the addition is done at 0°C or even -10°C . Do not heat the reaction unless conversion halts.

  • Stoichiometry: Ensure you are NOT using an excess of amine. Use exactly 1.0 equiv or even 0.95 equiv . It is better to have unreacted 2,4-dichloropyrimidine (easy to remove) than bis-product (hard to separate).

  • Concentration: Dilute the reaction. High concentration favors bimolecular side reactions.

Q2: I have a mixture of C4 (Target) and C2 (Isomer) products. Why?

Diagnosis: Regioselectivity issues. While C4 is electronically favored (lower LUMO energy), C2 substitution can occur, especially with steric bulk or higher temperatures. Technical Insight: The C4 position is more reactive due to the para-like resonance stabilization of the Meisenheimer complex. Solution:

  • Solvent Switch: Switch from a polar aprotic solvent (DMF/DMSO) to a less polar solvent (THF, DCM). Polar solvents can sometimes erode regioselectivity by stabilizing the transition states of both isomers.

  • Base Choice: Use a non-nucleophilic base (DIPEA) to avoid base-catalyzed side reactions.

Q3: The reaction is sluggish. Can I heat it?

Warning: Heating significantly increases the risk of bis-substitution and hydrolysis (if not strictly anhydrous). Alternative: instead of heating, add a Lewis Acid catalyst (e.g.,


, 5 mol%) or simply extend the reaction time at RT. If heating is mandatory, do not exceed 40°C.
Q4: My yield is low because the product stays in the aqueous layer during extraction.

Diagnosis: The aminopyrimidine moiety has basic character and can be protonated. Solution: Ensure the aqueous layer pH is adjusted to pH 8–9 using saturated


 or dilute NaOH before extraction. Do not make it too basic (

), or you risk hydrolyzing the remaining chloride.

Part 3: Data & Visualization

Table 1: Solvent & Base Screening Matrix
SolventBaseRegioselectivity (C4:C2)Reaction RateRisk Profile
THF DIPEAHigh (~20:1) ModerateLow side reactions; Easy workup.
Ethanol TEAModerate (~10:1)FastRisk of ethoxy-substitution side product.
DMF

Low (~5:1)Very FastHigh risk of bis-sub; Difficult solvent removal.
DCM DIPEAHigh (~20:1)SlowGood for solubility; very clean profile.
Figure 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the competing pathways. The goal is to maximize the Green Path and suppress the Red Paths .

ReactionPathway SM 2,4-Dichloropyrimidine Target TARGET (C4-Substituted) 2-chloro-N-(oxan-3-yl)... SM->Target Kinetic Control (0°C, THF) Isomer IMPURITY (C2-Substituted) 4-chloro-N-(oxan-3-yl)... SM->Isomer Thermodynamic Leak (High Temp, Polar Solvent) Amine Tetrahydro-2H-pyran-3-amine Amine->SM + Base Bis IMPURITY (Bis-Substituted) 2,4-di(oxan-3-yl)... Target->Bis Over-reaction (Excess Amine, Heat) Isomer->Bis Over-reaction

Caption: Kinetic pathway favoring C4-substitution (Green) vs. competing side reactions (Red).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered? Q1 High Bis-Product? Start->Q1 Q2 Low Conversion? Start->Q2 Q3 Wrong Isomer (C2)? Start->Q3 A1 Reduce Temp to 0°C Use 0.95 eq Amine Dilute Reaction Q1->A1 A2 Check Base (use DIPEA) Switch to EtOH (careful) Add ZnCl2 cat. Q2->A2 A3 Switch to THF/DCM Avoid DMF Keep Temp Low Q3->A3

Caption: Rapid diagnostic flow for common synthesis failures.

References

  • Regioselectivity in SNAr of 2,4-Dichloropyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: Journal of Organic Chemistry (2015).[6]

    • Context: Explains the electronic bias favoring C4 substitution and how conditions can alter this.
  • General Pyrimidine Synthesis & Optimization

    • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[2][3][6][7][8][9][10]

    • Source: Chemistry StackExchange / Joule & Mills Heterocyclic Chemistry.
    • Context: Discusses the frontier molecular orbital theory (LUMO coefficients) that validates C4 as the kinetic product.[8]

  • Compound Specific Data

    • Title: 2-Chloro-N-(tetrahydro-2H-pyran-3-yl)-4-pyrimidinamine.[1]

    • Source: ChemScene / PubChem.
    • Context: Verification of the target structure and physical properties for identification.[9]

Sources

removing regioisomer impurities in pyrimidine amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine amination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of regioisomeric impurity formation. We provide in-depth troubleshooting strategies for purification and frequently asked questions to help you proactively control regioselectivity in your future experiments.

Troubleshooting Guide: A Mixture of Regioisomers Has Formed

This section addresses the critical question: "My reaction produced a mixture of regioisomers. What are my options for purification?"

Q1: I've run an amination on a di-substituted pyrimidine and my NMR/LC-MS analysis confirms a mixture of C2 and C4 isomers. How can I separate them?

The formation of regioisomers is a common outcome when distinct, reactive sites on the pyrimidine ring are closely matched in reactivity. Successfully separating these isomers is crucial for downstream applications and depends on the scale of your reaction and the physicochemical differences between the isomers. The primary methods at your disposal are crystallization, flash column chromatography, and preparative HPLC.

The choice of method is a trade-off between scale, resolution, cost, and time. The following workflow can guide your decision-making process.

G start Crude Product: Mixture of Regioisomers is_solid Is the crude product a solid? start->is_solid is_large_scale Scale > 1g? is_solid->is_large_scale  Yes is_separable_tlc Good separation on TLC? is_solid->is_separable_tlc  No (Product is an oil) is_large_scale->is_separable_tlc  No crystallization Attempt Recrystallization is_large_scale->crystallization  Yes is_high_purity Is >99% purity required? is_separable_tlc->is_high_purity  No flash_chrom Perform Flash Column Chromatography is_separable_tlc->flash_chrom  Yes is_high_purity->flash_chrom  No prep_hplc Use Preparative HPLC is_high_purity->prep_hplc  Yes end Pure Isomer crystallization->end flash_chrom->end prep_hplc->end

Technical Support Center: Troubleshooting SnAr Reactions of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket: Low Conversion & Selectivity Issues in 2,4-Dichloropyrimidine Functionalization

Executive Summary: The Reactivity Landscape

The nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine is a deceptively simple transformation that frequently stalls drug discovery campaigns.

The Core Conflict: The pyrimidine ring possesses two electrophilic sites with distinct electronic signatures.

  • C4 Position: Generally more reactive toward neutral nucleophiles (amines) due to the para-like resonance stabilization of the Meisenheimer complex.

  • C2 Position: Typically less reactive but can become the primary site of attack under specific conditions (anionic nucleophiles, coordination effects, or metal catalysis).

"Low conversion" in this context is rarely a simple kinetic failure. It is usually a symptom of three competing pathologies: Hydrolysis (invisible loss), Regioisomerism (wrong peak), or Bis-substitution (over-reaction).

Diagnostic Workflow

Before altering conditions, identify the specific failure mode using this logic tree.

DiagnosticTree Start Start: Low Conversion Observed CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckByprod Are new peaks forming? CheckSM->CheckByprod Yes (SM gone) Kinetics ISSUE: KINETIC STALL - Nucleophile deactivated? - Solvent too non-polar? - Temp too low? CheckSM->Kinetics No (SM remains) Hydrolysis ISSUE: HYDROLYSIS - Water in solvent/base - Product is OH-pyrimidine (Check Aqueous Phase) CheckByprod->Hydrolysis No new UV peaks (or baseline stuck) Regio ISSUE: SELECTIVITY - C2 vs C4 isomer? - Bis-substitution? CheckByprod->Regio Yes, wrong mass/NMR caption Figure 1. Diagnostic logic for troubleshooting pyrimidine SnAr failures.

Troubleshooting Guide: Issue by Issue

Issue A: The Reaction Stalls (Kinetic Failure)

Symptoms: Starting material remains unreacted after 24h; LCMS shows only trace product.

Root Cause 1: Protonation of the Nucleophile In SNAr aminolysis, the reaction generates HCl. If your base is too weak or insufficient, the amine nucleophile becomes protonated (ammonium salt) and non-nucleophilic.

  • Fix: Ensure ≥2.5 equivalents of base (e.g., DIPEA, TEA) relative to the amine. For unreactive amines (anilines), use a "proton sponge" or switch to an anionic method (NaH/THF) to generate the amide anion.

Root Cause 2: The "Solvent Trap" Using non-polar solvents (DCM, Toluene) or protic solvents (EtOH) at low temperatures often fails for 2,4-dichloropyrimidines because the transition state is highly polar.

  • Fix: Switch to dipolar aprotic solvents (DMF, DMSO, NMP). These solvate the cation of the base while leaving the nucleophile "naked" and reactive.

Issue B: The "Wrong" Product (Regioselectivity)

Symptoms: Product mass is correct, but NMR shows substitution at the wrong carbon.

The Rule of Thumb:

  • Amines (Neutral): Prefer C4 substitution. The intermediate Meisenheimer complex at C4 is stabilized by the nitrogen at position 1 (para-like resonance), which is energetically favored over the ortho-like stabilization at C2 [1].

  • Alkoxides/Thiolates (Anionic): Can favor C2 substitution, particularly if specific hydrogen bonding interactions (e.g., with a C4-sulfone) or metal coordination direct the incoming nucleophile [2].

Table 1: Steering Regioselectivity

Desired PositionRecommended ConditionsMechanistic Rationale
C4-Selective Neutral Amine + DIPEA in IPA/DMF Thermodynamic preference for C4 Meisenheimer complex.
C4-Selective Bulky C5 Substituent Steric hindrance at C5 pushes nucleophile to C4 (less hindered).
C2-Selective Tertiary Amine Trick (Advanced)Reaction with 3° amines can lead to C2 selectivity via in-situ dealkylation [3].[1][2][3]
C2-Selective Pd-Catalysis Palladium oxidative addition often favors C2, inverting standard SNAr selectivity [4].[4]
Issue C: The "Invisible" Loss (Hydrolysis)

Symptoms: SM is consumed, but product yield is low. No obvious side product on UV (254 nm).

Dichloropyrimidines are moisture-sensitive. In the presence of hydroxide (generated from wet base/solvent), the chloride is displaced by OH.

  • The Trap: Hydroxypyrimidines are often highly polar/zwitterionic. They may:

    • Precipitate out of organic solvent (lost in filtration).

    • Stick to the baseline in normal phase TLC/LCMS.

    • Partition into the aqueous layer during workup.

  • Validation: Run an LCMS of the aqueous layer or the "insoluble" precipitate. Look for M-Cl+OH mass (+16 -35 +17 = -18 mass shift roughly, usually [M-Cl+OH]).

Standardized Protocols

Protocol A: Standard C4-Selective Amination

Use this for robust mono-substitution of amines at the C4 position.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous DMF or NMP (0.2 M concentration). Do not use alcohols if avoiding ether byproducts.

  • Base Addition: Add DIPEA (2.5 equiv).

  • Nucleophile: Add Amine (1.05 equiv) dropwise at 0 °C.

    • Why 0 °C? To prevent bis-substitution (reaction at both C2 and C4).

  • Reaction: Allow to warm to RT. Monitor by HPLC/UPLC.

    • Target: >95% conversion in <4 hours.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash 3x with 5% LiCl solution (removes DMF).

    • Wash 1x with Sat. NaHCO3.

    • Dry over Na2SO4.

Protocol B: C2-Selective Strategy (The "Inversion")

Achieving C2 selectivity directly via SNAr is difficult. Two viable routes:

Route 1: The "Block and Swap"

  • React C4 with a sacrificial group (e.g., thiomethoxide) or protect it if possible (rarely straightforward).

  • Perform SNAr at C2.[5][6][7][8]

  • Deprotect/Displace C4.

Route 2: Palladium Catalysis (Buchwald-Hartwig) [7]

  • Catalyst: Pd(OAc)2 + Xantphos or BINAP.

  • Base: Cs2CO3.

  • Solvent: Dioxane, 100 °C.

  • Note: Pd catalysis can override the electronic bias of the ring, allowing C2 functionalization [4].

Mechanism & Pathway Visualization

Understanding the intermediate states is crucial for controlling the reaction.

ReactionMechanism cluster_C4 C4 Pathway (Preferred) cluster_C2 C2 Pathway (Disfavored) SM 2,4-Dichloropyrimidine MC_C4 Meisenheimer Complex (Para-like Resonance) SM->MC_C4  Fast (Kinetic) MC_C2 Meisenheimer Complex (Ortho-like Resonance) SM->MC_C2  Slow Nu Nucleophile (Nu:) Nu->SM Prod_C4 C4-Product (Major) MC_C4->Prod_C4 -Cl⁻ Prod_C2 C2-Product (Minor) MC_C2->Prod_C2 -Cl⁻ caption Figure 2. Kinetic competition between C4 and C2 pathways.

FAQ: Rapid Fire Solutions

Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: Likely the 2-chloro-4-hydroxypyrimidine (hydrolysis product) or the hydrochloride salt of your amine. Try running TLC with 10% MeOH/DCM + 1% NH4OH to move the baseline material.

Q: Can I use NaH to speed up the reaction? A: Yes, but be careful. The amide anion is extremely reactive and may lead to bis-substitution (reacting at both C2 and C4) instantly. Use exactly 1.0 equiv of nucleophile and keep it cold (-78 °C to 0 °C).

Q: Why did my reaction turn black? A: Pyrimidines are electron-deficient and prone to polymerization or decomposition by electron transfer mechanisms (SET) if heating is excessive or if trace metals are present.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (Standard text establishing C4 > C2 reactivity rules).
  • Lu, Y.; Liu, W.; Wang, Q.; Chen, Y.; Wai, J. S. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class, Chapter 48. Link

  • Barrett, C. J.; Choy, P. Y.; Azizi, A.; Jordan, R. F. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 2020 . Link

  • Lee, H.; Lee, J.; Kim, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Organic Letters, 2019 . Link

Sources

Technical Support Center: Separation of 2-Amino vs. 4-Amino Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 2-aminopyrimidine and 4-aminopyrimidine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and expert insights to help you achieve baseline separation and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2-aminopyrimidine and 4-aminopyrimidine so challenging?

The primary difficulty lies in their structural similarity. As positional isomers, they share the same molecular weight and formula (C₄H₅N₃) and exhibit very similar physicochemical properties, such as polarity and pKa.[1][2] This leads to nearly identical interactions with traditional reversed-phase (RP) stationary phases, often resulting in poor resolution or co-elution.[3][4]

Q2: My current C18 column shows no separation between the two isomers. What is the first thing I should try?

If a standard C18 column fails to provide separation, the initial step is to manipulate the mobile phase. Adjusting the pH is critical. The pKa values of the amino groups in these isomers are slightly different, and operating the mobile phase at a pH close to these pKa values can induce a difference in their ionization states, thereby altering their retention.[5] Additionally, consider decreasing the organic solvent percentage to increase retention, which may provide a better opportunity for separation. If these adjustments are insufficient, a change in stationary phase chemistry is the next logical step.

Q3: I'm observing peak tailing for both isomers. What are the likely causes and solutions?

Peak tailing for these basic compounds on silica-based columns is often caused by secondary interactions with residual silanol groups on the stationary phase.[6]

  • Solution 1: Mobile Phase Modification: Add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups. Alternatively, using a lower pH mobile phase (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated basic analytes.[6]

  • Solution 2: Column Choice: Switch to a column with a highly inert stationary phase, often labeled as "base-deactivated" or one with end-capping. A column with low silanol activity is specifically designed to minimize these secondary interactions.[7]

Q4: Can I use Gas Chromatography (GC) to separate these isomers?

Yes, Gas Chromatography (GC) is a viable technique, particularly when coupled with a mass spectrometer (GC-MS).[8] However, the inherent polarity and potential for hydrogen bonding of aminopyrimidines can lead to poor peak shape and column bleed on standard non-polar GC columns.

  • Recommendation: Derivatization is often necessary to improve volatility and reduce peak tailing. Silylation is a common approach. For enhanced separation of isomers, a more polar GC column, such as one with a phenyl or cyano stationary phase, is recommended.[9] Heart-cutting multi-dimensional GC (MDGC) can also be a powerful tool for separating challenging isomers.[8]

Troubleshooting Guides

Issue 1: Poor to No Resolution in Reversed-Phase HPLC

This is the most common challenge. When adjusting mobile phase parameters on a C18 column is insufficient, a more fundamental change in separation mechanism is required.

Causality: The lack of resolution stems from the isomers having nearly identical hydrophobicity, which is the primary driver of retention in reversed-phase chromatography.[10] To resolve them, secondary interaction mechanisms must be exploited.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor isomer resolution.

In-Depth Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[11][12] It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent.[13][14] The separation is based on the partitioning of the analytes into a water-enriched layer on the stationary phase surface.[12]

    • Expert Insight: The subtle differences in the polarity and hydrogen bonding capacity of 2- and 4-aminopyrimidine can be amplified in a HILIC system, leading to successful separation.[15]

  • Employ Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics on a single stationary phase.[4] This dual mechanism can significantly enhance selectivity for isomers that differ slightly in both hydrophobicity and charge.[4][16]

    • Expert Insight: A mixed-mode column with cation-exchange properties would be particularly effective, as it can interact differently with the protonated forms of the 2- and 4-amino isomers.[3]

  • Utilize Phenyl-Based Stationary Phases: Phenyl columns offer alternative selectivity to C18 phases through π-π interactions with the aromatic pyrimidine ring.[17] The position of the amino group can influence the electron density of the ring, leading to differential π-π stacking interactions and, consequently, separation.

Issue 2: Inconsistent Retention Times

Fluctuating retention times can compromise the reliability of your analytical method.

Causality: Inconsistent retention times are often due to a lack of equilibration, mobile phase instability, or temperature fluctuations.[18] For ionizable compounds like aminopyrimidines, the mobile phase pH is a critical parameter that must be strictly controlled.

Solutions:

  • Ensure Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. This is especially crucial when using buffered mobile phases or switching between different mobile phases.

  • Proper Mobile Phase Preparation: Prepare fresh mobile phase for each run. Ensure the buffer components are fully dissolved and the pH is accurately adjusted. Over time, the pH of aqueous mobile phases can change due to the absorption of atmospheric CO₂.

  • Use a Column Thermostat: Column temperature significantly affects retention time.[18] Using a column oven or thermostat will ensure a stable operating temperature and improve reproducibility. A general rule is that a 1°C change in temperature can alter retention time by 1-2%.[18]

Detailed Experimental Protocols

Protocol 1: HILIC Separation of 2- and 4-Aminopyrimidine

This protocol provides a starting point for developing a HILIC method. Optimization will likely be required based on your specific system and column.

Methodology:

  • Column Selection: TSKgel Amide-80 (or similar amide-based HILIC column), 3 µm, 2.1 x 100 mm.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

  • Gradient Program:

    • Start with 95% A.

    • Linear gradient to 70% A over 10 minutes.

    • Hold at 70% A for 2 minutes.

    • Return to 95% A over 1 minute.

    • Equilibrate at 95% A for 5 minutes before the next injection.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 90:10 mixture of Acetonitrile:Water to a final concentration of approximately 0.1 mg/mL.

Rationale: The high organic content of the initial mobile phase promotes retention in HILIC mode. The ammonium formate buffer provides ionic strength and controls the pH to ensure consistent ionization of the analytes.[15] The gradient from high to low organic content elutes the compounds based on their polarity.[13]

Protocol 2: Capillary Electrophoresis (CE) Separation

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field.[19][20] It is particularly well-suited for separating charged isomers.

Methodology:

  • Capillary: Fused silica capillary, 50 µm I.D., 375 µm O.D., 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Applied Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

Rationale: At a low pH of 2.5, both aminopyrimidine isomers will be protonated and carry a positive charge. Subtle differences in their size-to-charge ratio will lead to different electrophoretic mobilities and result in separation.[21] CE offers very high theoretical plate counts, often leading to sharp peaks and excellent resolution.[19]

Data Summary Table

Parameter 2-Aminopyrimidine 4-Aminopyrimidine Reference
Molecular Weight 95.10 g/mol 95.10 g/mol [1]
pKa 3.545.71[5]
LogP -0.18-0.24PubChem

Note: pKa and LogP values can vary slightly depending on the estimation method.

Logical Relationships Diagram

G cluster_Analyte Analyte Properties cluster_Problem Analytical Challenge cluster_Solution Solution Strategies Isomers 2-Amino & 4-Amino Pyrimidine Properties Similar MW Similar Polarity Different pKa Isomers->Properties Challenge Co-elution in Standard RP-HPLC Properties->Challenge leads to HILIC HILIC (Polarity-based) Challenge->HILIC solved by MixedMode Mixed-Mode (Hydrophobicity + Ion-Exchange) Challenge->MixedMode solved by CE Capillary Electrophoresis (Charge/Size Ratio) Challenge->CE solved by GC GC with Derivatization (Volatility-based) Challenge->GC solved by

Caption: Key relationships in separating aminopyrimidine isomers.

This technical guide provides a comprehensive framework for addressing the separation of 2- and 4-aminopyrimidine isomers. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies and protocols outlined, researchers can overcome this common analytical challenge.

References

  • Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities | Request PDF - ResearchGate. [Link]

  • HPLC Methods for analysis of 2-Aminopyridine - HELIX Chromatography. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]

  • Trouble with chiral separations - Chromatography Today. [Link]

  • Amino group acidity in aminopyridines and aminopyrimidines - Canadian Science Publishing. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules - PubMed. [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. [Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography | Request PDF - ResearchGate. [Link]

  • Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed. [Link]

  • 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem - NIH. [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - MDPI. [Link]

  • Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed. [Link]

  • Capillary electrophoresis - Wikipedia. [Link]

  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

  • biomolecules chapter 9 - NCERT. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. [Link]

  • Capillary Electrophoresis - Chemistry LibreTexts. [Link]

  • Introduction to Capillary Electrophoresis - SCIEX. [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. [Link]

  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]

  • Structure of the model (2-or 4-)-aminopyrimidines (15−17) and herein documented A 1 antagonists (18−20). 42−44 - ResearchGate. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC. [Link]

  • How are compounds that elute as isomeric peaks quantified by GC-MS? - ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. [Link]

Sources

Technical Guide: Stability of 2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine CAS: 1342391-78-9 Core Scaffold: 2,4-disubstituted pyrimidine.[1] Substituents: 2-Chloro (electrophilic, labile), N-(oxan-3-yl) (secondary amine attached to a cyclic ether).

This guide addresses the stability profile of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine when exposed to acidic environments (pH < 7). While the oxan-3-yl (tetrahydropyran-3-yl) moiety is chemically robust due to its non-anomeric attachment, the 2-chloropyrimidine core presents a specific vulnerability to acid-catalyzed hydrolysis.

Researchers often encounter degradation when attempting to solubilize this compound in acidic buffers for LC-MS or during acidic workups (e.g., removing Boc groups from precursors). This guide provides the mechanistic insights and protocols to mitigate these risks.

Troubleshooting Guide (FAQ)

Q1: I observe a new peak in LC-MS with a mass shift of -18.5 Da (approx) or a transition from Cl isotope pattern to a clean peak. What is this?

Diagnosis: You are likely observing the hydrolysis of the C2-chloride to a C2-hydroxyl group. Mechanism: In aqueous acid, the pyrimidine ring nitrogen protonates, increasing the electrophilicity of the C2 carbon. Water attacks C2, displacing the chloride ion. Result: Conversion to 4-((oxan-3-yl)amino)pyrimidin-2(1H)-one .

  • Mass Shift: The loss of Chlorine (-35/37) and gain of Hydroxyl (+17) results in a net mass decrease of ~18 Da.

  • Isotope Pattern: The characteristic 3:1 ratio of

    
    Cl:
    
    
    
    Cl disappears.
Q2: Is the oxan (tetrahydropyran) ring unstable in acid? I am worried about ring opening.

Technical Insight: Generally, no . Explanation: Confusion often arises from the acid lability of Tetrahydropyranyl (THP) protecting groups.[2]

  • THP Protecting Group: Nitrogen is attached to C2 (the anomeric carbon), forming a hemiaminal/acetal.[3] This is highly acid-labile.

  • Your Compound: The nitrogen is attached to C3 . This is a standard secondary amine linkage to a cyclic ether. It behaves like a typical ether and is stable to dilute acids (HCl, TFA) at room temperature. Ring opening requires extreme conditions (e.g., HI, HBr, or boiling H₂SO₄).

Q3: Can I use 0.1% TFA or Formic Acid in my LC-MS mobile phase?

Recommendation: Yes , but with "Inject-and-Analyze" protocols. Nuance: The residence time in the column (minutes) is too short to cause significant degradation at room temperature. However, do not store the compound dissolved in acidic mobile phase in the autosampler for >12 hours.

  • Best Practice: Store samples in neutral solvents (DMSO/MeCN) and mix with the acidic stream only upon injection, or keep the autosampler at 4°C to kinetically slow the hydrolysis.

Q4: I tried an acidic workup (1N HCl extraction) and my yield dropped. Where did it go?

Diagnosis: Solubility vs. Degradation.

  • Protonation: The pyrimidine nitrogens are basic. In 1N HCl, the compound is fully protonated and highly water-soluble. It may not extract back into the organic layer (DCM/EtOAc) unless the aqueous phase is neutralized first.

  • Hydrolysis: If the acidic aqueous layer was left standing or heated, the chloride hydrolyzed, forming the highly polar pyrimidinone, which is water-soluble and difficult to extract.

Mechanistic Visualization

The following diagram illustrates the divergent pathways in acidic media: the stable ether ring vs. the labile chloropyrimidine core.

StabilityPathways cluster_conditions Critical Control Point Compound 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine Protonated Protonated Intermediate (Activated Electrophile) Compound->Protonated Acid (H+) Fast Equilibrium Hydrolysis Hydrolysis Product (Pyrimidin-2-one derivative) Protonated->Hydrolysis + H2O Slow (Rate Determining) RingOpen Ring Opening (Unlikely at C3) Protonated->RingOpen Extreme Acid Only (HI, Heat)

Caption: Acid-catalyzed degradation pathway. The primary risk is the hydrolysis of the C2-Chloride (Red path). The oxan ring (Grey path) remains stable under standard laboratory conditions.

Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this to validate the "shelf-life" of your sample in LC-MS buffers.

Materials:

  • Compound Stock (10 mM in DMSO).

  • Buffer A: 0.1% Formic Acid in Water (pH ~2.7).

  • Buffer B: 10 mM Ammonium Bicarbonate (pH 7.4, Control).

Workflow:

  • Preparation: Dilute Stock 1:100 into Buffer A and Buffer B (Final conc: 100 µM).

  • Incubation: Split Buffer A samples into two vials:

    • Vial 1: Room Temperature (25°C).

    • Vial 2: Autosampler Temperature (4°C).

  • Sampling: Inject samples at T=0, T=4h, T=12h, T=24h.

  • Analysis: Monitor the Area Under Curve (AUC) of the parent peak.

  • Acceptance Criteria: <5% loss of AUC over 24h at 4°C indicates suitability for overnight LC-MS runs.

Protocol B: Safe Acidic Workup (Quench & Extract)

If you must expose the compound to acid (e.g., quenching a reaction), follow this to minimize hydrolysis.

StepActionTechnical Rationale
1 Cool Down Cool reaction mixture to 0°C before adding acid. Hydrolysis rates drop significantly at low temperatures.
2 Rapid Contact Add cold dilute acid (e.g., 0.5 M HCl) quickly. Do not let the biphasic mixture stir for >15 mins.
3 Immediate Separation Separate layers immediately. Keep the aqueous layer cold.
4 Neutralization If the product is in the aqueous acid layer (as a salt), immediately neutralize with sat. NaHCO₃ or NaOH to pH > 7.
5 Extraction Extract into organic solvent (DCM/EtOAc) immediately after neutralization.

Quantitative Stability Data (Estimated)

Based on the reactivity of the 2-chloropyrimidine scaffold [1, 2]:

ConditionTemperatureEstimated Half-Life (

)
Risk Level
0.1% TFA / Water 4°C> 48 HoursLow (Safe for LCMS)
0.1% TFA / Water 25°C12 - 24 HoursModerate (Analyze same day)
1N HCl 25°C< 6 HoursHigh (Process immediately)
1N HCl 60°C< 30 MinutesCritical (Rapid degradation)

References

  • Kogon, I. C.; Minin, R.; Overberger, C. G. (1955). 2-Chloropyrimidine.[1][4][5][6][7][8][9] Organic Syntheses, 35, 34.

    • Establishes the synthesis and handling of 2-chloropyrimidines in cold acidic media, confirming stability at low temper
  • Boon, W. R.; Jones, W. G. M.; Ramage, G. R. (1951). Pteridines. Part I. 2-Chloropyrimidine and its derivatives. Journal of the Chemical Society.

    • Foundational text on the hydrolysis r
  • Greene, T. W.; Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. Clarifies the stability of cyclic ethers vs. acetals (THP protecting groups) in acidic conditions.
  • PubChem Compound Summary. (2025). 2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine. National Center for Biotechnology Information.

    • General compound properties and identifiers.

Sources

common side products in the synthesis of N-(oxan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(oxan-3-yl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. We will delve into the causality behind common side product formations and provide field-proven troubleshooting strategies and optimized protocols.

The synthesis of N-(oxan-3-yl)pyrimidin-4-amine is typically achieved through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. Both methods involve the coupling of a 4-substituted pyrimidine (commonly 4-chloropyrimidine) with 3-aminooxane. The choice of method depends on substrate scope, functional group tolerance, and desired reaction conditions.[1] This guide will address issues pertinent to both synthetic routes.

Troubleshooting Guide: Common Side Products & Experimental Issues

This section addresses specific, frequently encountered problems in a question-and-answer format, providing explanations for the formation of side products and actionable solutions.

Q1: My reaction is very slow or stalls, resulting in low yield. What are the common causes and how can I improve the conversion?

A1: Low reactivity in the synthesis of N-(oxan-3-yl)pyrimidin-4-amine can stem from several factors related to both SNAr and Buchwald-Hartwig methodologies.

For SNAr Reactions:

  • Insufficient Thermal Energy: Many SNAr reactions with chloropyrimidines require heating to proceed at a practical rate.[2] If the reaction is conducted at room temperature, a gradual increase in temperature is recommended.

  • Poor Nucleophilicity: While 3-aminooxane is a primary amine, its nucleophilicity can be a limiting factor. The choice of solvent and base is critical. A polar aprotic solvent like DMSO, DMF, or NMP is often effective. The base should be strong enough to deprotonate the amine or act as an acid scavenger without promoting side reactions. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[3]

  • Steric Hindrance: Bulky groups near the reaction site on either the pyrimidine ring or the nucleophile can impede the reaction.[2] While 3-aminooxane is not exceptionally bulky, substituents on the pyrimidine ring can play a significant role.

For Buchwald-Hartwig Amination:

  • Catalyst Inactivity: The palladium catalyst system (precatalyst and ligand) may be suboptimal or have degraded. Ensure the use of an air-stable precatalyst or proper inert atmosphere techniques if handling Pd(0) sources. The choice of phosphine ligand is crucial; sterically hindered, electron-rich ligands are often required for efficient coupling.[4][5]

  • Inappropriate Base: The base plays a key role in the deprotonation of the amine and the overall catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[6] The choice of base can significantly impact reaction rate and side product formation.

Troubleshooting Workflow:

start Low Conversion cond1 Reaction Type? start->cond1 snar SNAr cond1->snar S N Ar buchwald Buchwald-Hartwig cond1->buchwald Buchwald snar_check1 Increase Temperature snar->snar_check1 buchwald_check1 Screen Ligands/Catalysts buchwald->buchwald_check1 snar_check2 Change Solvent (e.g., to DMSO) snar_check1->snar_check2 snar_check3 Use Stronger, Non-Nucleophilic Base snar_check2->snar_check3 buchwald_check2 Change Base (e.g., NaOtBu, K3PO4) buchwald_check1->buchwald_check2 buchwald_check3 Ensure Inert Atmosphere buchwald_check2->buchwald_check3

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing a side product with a mass corresponding to the replacement of the chlorine with a hydroxyl group. How can I prevent the formation of 4-hydroxypyrimidine?

A2: The formation of 4-hydroxypyrimidine is a classic side reaction in SNAr chemistry, caused by the presence of water or hydroxide ions acting as nucleophiles.[2]

Root Causes:

  • Wet Solvents or Reagents: The most common source is residual water in the reaction solvent or reagents.

  • Use of Strong Inorganic Bases: Using bases like NaOH or KOH in the presence of water (or even in polar aprotic solvents which are hygroscopic) can generate hydroxide ions that compete with the amine nucleophile.

  • Workup Conditions: Premature quenching of the reaction with aqueous solutions before the reaction is complete can lead to hydrolysis of unreacted 4-chloropyrimidine.

Preventative Measures:

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry reagents as appropriate. Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent the introduction of atmospheric moisture.

  • Choice of Base: Employ a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases act as acid scavengers for the HCl generated during the reaction but do not introduce competing nucleophiles.[3]

  • Controlled Workup: Ensure the reaction has gone to completion (monitored by TLC or LC-MS) before quenching with water or aqueous solutions.

Q3: My mass spec data suggests the formation of an alkoxypyrimidine corresponding to my alcohol solvent. Why is this happening?

A3: This side product is a result of solvolysis, where the alcohol solvent acts as a nucleophile. This is particularly problematic when the reaction is heated in the presence of a base.[3]

Mechanism of Formation: The base in the reaction mixture (e.g., TEA, K₂CO₃, or even the amine starting material) can deprotonate the alcohol solvent, forming a more nucleophilic alkoxide ion. This alkoxide then competes with 3-aminooxane in the SNAr reaction, leading to the formation of a 4-alkoxypyrimidine side product. This is especially prevalent in refluxing ethanol or similar alcoholic solvents.[3]

Mitigation Strategies:

  • Change Solvent System: The most effective solution is to switch to a non-nucleophilic, polar aprotic solvent such as DMSO, DMF, THF, or dioxane.

  • Lower Reaction Temperature: If an alcohol solvent is unavoidable, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize solvolysis.

  • Base Selection: Use a hindered, non-nucleophilic base that is less likely to deprotonate the alcohol solvent.

Q4: In my Buchwald-Hartwig amination, I am isolating a significant amount of unsubstituted pyrimidine. What causes this hydrodehalogenation and how can I suppress it?

A4: The formation of the hydrodehalogenated arene (in this case, pyrimidine) is a known side reaction in palladium-catalyzed cross-coupling reactions.[4] It occurs when the aryl halide is reduced instead of undergoing amination.

Potential Causes:

  • β-Hydride Elimination: A key side reaction pathway involves the palladium-amide intermediate undergoing β-hydride elimination. This process forms an imine from the amine and a palladium-hydride species, which can then reductively eliminate to form the dehalogenated pyrimidine.[4]

  • Catalyst Decomposition: Certain conditions can lead to the formation of palladium hydride species that promote hydrodehalogenation.

  • Moisture: Water can sometimes be a source of protons for the reduction pathway.

Optimization Strategies:

  • Ligand Choice: The ligand plays a critical role. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) have been developed to promote the desired reductive elimination over β-hydride elimination.[5][6]

  • Base and Solvent System: The choice of base and solvent can influence the reaction pathway. Experimenting with different bases (e.g., K₃PO₄, Cs₂CO₃ instead of NaOtBu) and solvents may reduce this side reaction.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the decomposition pathways leading to hydrodehalogenation.

Q5: I suspect I am forming regioisomers. How can I confirm this and improve regioselectivity?

A5: Regioisomeric side products arise when the pyrimidine starting material has more than one potential site for nucleophilic attack, for instance, in a 2,4-dichloropyrimidine system. While SNAr on 2,4-dichloropyrimidine generally favors substitution at the C4 position, this selectivity can be highly sensitive to electronic and steric factors.[7]

Factors Influencing Regioselectivity:

  • Substituents: Electron-donating groups on the pyrimidine ring can alter the electrophilicity of the C2 and C4 positions, sometimes reversing the typical selectivity.[7]

  • Nucleophile: The nature of the amine can influence the site of attack.

  • Reaction Conditions: Temperature and solvent can play a role in the C4/C2 product ratio.

Improving Regioselectivity:

  • Starting Material Choice: The most straightforward approach is to start with a pyrimidine that has only one leaving group at the desired position (e.g., 4-chloropyrimidine).

  • Protecting Groups: If a di- or tri-substituted pyrimidine is necessary, consider using protecting groups to block more reactive sites.

  • Catalyst Control (Buchwald-Hartwig): Buchwald-Hartwig amination can sometimes offer higher regioselectivity compared to SNAr, although this is substrate-dependent.[1] Careful selection of the ligand can influence the site of oxidative addition.

cluster_snar S N Ar Pathway 4-Chloropyrimidine 4-Chloropyrimidine Meisenheimer Complex Meisenheimer Complex 4-Chloropyrimidine->Meisenheimer Complex 3-Aminooxane 3-Aminooxane 3-Aminooxane->Meisenheimer Complex Desired Path Product N-(oxan-3-yl)pyrimidin-4-amine Meisenheimer Complex->Product Side_Product_1 4-Hydroxypyrimidine Meisenheimer Complex->Side_Product_1 Side_Product_2 4-Alkoxypyrimidine Meisenheimer Complex->Side_Product_2 H2O_OH H₂O / OH⁻ H2O_OH->Meisenheimer Complex Side Reaction ROH_RO ROH / RO⁻ ROH_RO->Meisenheimer Complex Side Reaction

Sources

Technical Support Center: Purification of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the flash chromatographic purification of this key chemical intermediate. Our focus is on delivering practical, field-proven insights rooted in scientific principles to ensure the successful isolation of your target compound.

Understanding the Chemistry: Synthesis and Potential Impurities

The purification strategy for 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is intrinsically linked to its synthesis. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with 3-aminotetrahydropyran. The regioselectivity of this reaction generally favors substitution at the more reactive C4 position of the pyrimidine ring.[1][2]

A thorough understanding of potential impurities is critical for developing a robust purification method. Based on the likely synthetic pathway, the following impurities may be present in the crude reaction mixture:

  • Isomeric Byproduct (Impurity A): 4-chloro-N-(oxan-3-yl)pyrimidin-2-amine. This isomer arises from the nucleophilic attack at the C2 position of 2,4-dichloropyrimidine.[1][3]

  • Starting Material (Impurity B): Unreacted 2,4-dichloropyrimidine.

  • Reaction Base (Impurity C): Typically a tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which is used to scavenge the HCl generated during the reaction.[4]

  • Disubstituted Byproduct (Impurity D): 2,4-bis(N-(oxan-3-yl)amino)pyrimidine. This can form if an excess of 3-aminotetrahydropyran is used or under prolonged reaction times.

Troubleshooting Guide: Flash Chromatography Purification

This section addresses common issues encountered during the flash chromatography purification of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine in a question-and-answer format.

Question 1: My target compound is showing significant peak tailing on the silica gel column. What is causing this and how can I fix it?

Answer: Peak tailing of basic compounds like 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine on silica gel is a common problem. It is primarily caused by the interaction of the basic amine functional groups with the acidic silanol groups (Si-OH) on the silica surface.[5] This interaction leads to a non-ideal adsorption-desorption process, resulting in a "tailing" effect on the chromatogram.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[5]

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your eluent. TEA is a volatile base, making it relatively easy to remove from the purified fractions.[5]

    • Ammonia Solution: A solution of 7N ammonia in methanol can be used as a polar component in your mobile phase, typically in a dichloromethane/methanol solvent system.

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amino-functionalized Silica: This stationary phase has basic amino groups bonded to the silica surface, which minimizes the interaction with basic analytes.

Question 2: I am having poor separation between my target compound and a closely eluting impurity. How can I improve the resolution?

Answer: Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a shallow gradient elution can often improve separation.

    • Solvent Selectivity: The choice of solvents in your mobile phase can significantly impact selectivity. Experiment with different solvent systems in your TLC analysis. For instance, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties can alter the interactions with your compounds and the stationary phase, leading to better separation.

  • Column Parameters:

    • Column Length and Particle Size: A longer column or a column packed with smaller silica gel particles will provide higher theoretical plates and better resolution. However, this will also lead to longer run times and higher backpressure.

    • Flow Rate: Reducing the flow rate can sometimes improve resolution, as it allows for better equilibration of the analyte between the stationary and mobile phases.

  • Loading Technique:

    • Dry Loading: If your compound has low solubility in the mobile phase, consider dry loading. This involves pre-adsorbing your crude material onto a small amount of silica gel and then loading the dried powder onto the top of the column. This technique can lead to sharper bands and improved separation.

Question 3: My compound is not eluting from the column, even with a highly polar mobile phase.

Answer: This issue can arise from several factors, including very strong interactions with the stationary phase or compound instability.

Troubleshooting Steps:

  • Check Compound Stability: Before performing flash chromatography, it's crucial to assess the stability of your compound on silica gel. Spot your compound on a TLC plate and let it sit for an hour before developing it. If you observe streaking or the appearance of new spots, your compound may be decomposing on the silica. In this case, switching to a less acidic stationary phase like neutral alumina is recommended.

  • Increase Mobile Phase Strength Drastically: If stability is not an issue, you may need a much stronger mobile phase. Consider using a gradient that goes to a high percentage of a very polar solvent like methanol. Adding a small amount of acetic acid to the mobile phase can sometimes help to elute very basic compounds, but be mindful of the potential for salt formation.

  • Re-evaluate Solubility: Ensure your compound is soluble in the mobile phase. If it precipitates on the column, it will not elute properly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine?

A1: A good starting point for TLC analysis would be a mixture of a non-polar solvent and a polar solvent. Common systems include:

  • Hexane/Ethyl Acetate (e.g., start with a 7:3 ratio and adjust as needed)

  • Dichloromethane/Methanol (e.g., start with a 95:5 ratio and increase the methanol content if the compound does not move from the baseline)

Remember to add 0.1-1% triethylamine to the solvent system to minimize tailing.

Q2: What is the ideal Rf value to aim for in the TLC for good separation in flash chromatography?

A2: For optimal separation in flash chromatography, the target compound should have an Rf (Retention Factor) value between 0.2 and 0.4 in the chosen TLC solvent system. An Rf in this range generally provides a good balance between resolution and elution time.

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio (e.g., 100:1) is recommended.

Q4: Can I reuse my silica gel column?

A4: While it is possible to reuse a silica gel column, it is generally not recommended for high-purity applications, as residual impurities from previous runs can co-elute with your target compound. If you do choose to reuse a column, ensure it is thoroughly flushed with a strong solvent (like ethyl acetate or methanol) followed by the initial, less polar mobile phase before loading the next sample.[6]

Experimental Protocol: Flash Chromatography Purification

This protocol provides a detailed, step-by-step methodology for the purification of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine.

1. TLC Method Development:

  • Prepare several TLC chambers with different solvent systems (e.g., 8:2 Hexane:Ethyl Acetate, 7:3 Hexane:Ethyl Acetate, 95:5 Dichloromethane:Methanol), each containing 0.5% triethylamine.
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the crude mixture onto TLC plates and develop them in the prepared chambers.
  • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate or iodine).[7][8]
  • Identify the solvent system that gives your target compound an Rf of approximately 0.2-0.4 and provides the best separation from impurities.

2. Column Preparation:

  • Select an appropriately sized flash chromatography column based on the amount of crude material to be purified.
  • Pack the column with silica gel using either the dry packing or slurry packing method. Ensure the silica bed is well-compacted and level.
  • Equilibrate the column by passing at least 3-5 column volumes of the chosen mobile phase (with the added base) through the silica gel.

3. Sample Loading:

  • Liquid Loading: Dissolve the crude material in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.
  • Dry Loading: Dissolve the crude material in a suitable solvent and add a small amount of silica gel (approximately 1-2 times the weight of the crude material). Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[9]

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase.
  • Collect fractions in an appropriate number of test tubes or vials. The size of the fractions will depend on the column size.
  • Monitor the elution process by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine.

Data Summary and Visualization

Table 1: Recommended Starting Conditions for Flash Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase (TLC) Hexane:Ethyl Acetate (7:3) + 0.5% TEA or Dichloromethane:Methanol (95:5) + 0.5% TEA
Target Rf 0.2 - 0.4
Loading Technique Dry loading for poorly soluble samples
Silica to Sample Ratio 50:1 (w/w)

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_base Is a basic modifier (e.g., 0.5% TEA) in the mobile phase? start->check_base add_base Add 0.1-1% TEA or NH3/MeOH to the mobile phase. check_base->add_base No still_tailing Is peak tailing still significant? check_base->still_tailing Yes re_evaluate Re-run TLC and column with modified mobile phase. add_base->re_evaluate re_evaluate->still_tailing change_stationary_phase Switch to an alternative stationary phase: - Alumina (neutral or basic) - Amino-functionalized silica still_tailing->change_stationary_phase Yes solution Problem Resolved still_tailing->solution No change_stationary_phase->solution

Caption: A decision tree for troubleshooting peak tailing.

References

  • Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC.
  • Baluja, S., et al. (2024).
  • Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Wavefunction.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Google Patents. (2012). US8334383B2 - Regioselective preparation of substituted pyrimidines.
  • ACS Publications. (2006). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Zakarian Group. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. University of California, Santa Barbara.
  • Sravani, A. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry.
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses.
  • Arkivoc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc.
  • Organic Syntheses. (2025).
  • ResearchGate. (2025). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • World Scientific News. (2024).
  • Preprints.org. (2023).
  • ResearchGate. (n.d.). (PDF) 2-Chloropyrimidin-4-amine.
  • ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • Biotage. (2023).
  • NIH. (n.d.). 2-Chloropyrimidin-4-amine - PMC. NIH.
  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
  • Semantic Scholar. (2012). Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. Semantic Scholar.
  • Arabian Journal of Chemistry. (2022).
  • EPFL. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science.
  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • OIV. (n.d.). Detection of biogenic amines by TLC. OIV.
  • cr subscription agency. (n.d.). Thin Layer Chromatography of Amino Acids. cr subscription agency.
  • IUPAC-NIST Solubility Data Series. (n.d.). Ht..~SONHR.
  • Rowan. (2025). How to Predict pKa. Rowan.

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Intermediates in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the critical issue of poor solubility of pyrimidine intermediates encountered during biological assays. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of compound management and assay development. Here, we will delve into the root causes of solubility issues and provide practical, field-proven troubleshooting strategies to ensure the integrity and reliability of your experimental data.

Introduction: The Pervasive Challenge of Solubility

In the realm of drug discovery, pyrimidine scaffolds are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of biologically active molecules. However, their often planar and lipophilic nature can lead to significant solubility challenges in the aqueous environments of biological assays.[1][2] Poor solubility is not a trivial inconvenience; it can lead to a cascade of experimental artifacts, including underestimated compound potency, reduced hit rates in high-throughput screening (HTS), and inconsistent structure-activity relationships (SAR).[3][4] This guide will equip you with the knowledge and techniques to proactively address and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrimidine intermediates precipitating when I add them to my assay buffer?

A1: Precipitation upon addition to aqueous buffer is a classic sign of a compound exceeding its thermodynamic or kinetic solubility limit. This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high-concentration organic stock solution (typically DMSO) is rapidly diluted into an aqueous medium where it is less soluble.[5] The abrupt change in solvent polarity causes the compound to fall out of solution.[5]

Several factors contribute to this:

  • Intrinsic Physicochemical Properties: Many pyrimidine derivatives possess high melting points and significant lipophilicity, characteristics of "brick-dust" and "grease-ball" molecules, respectively, both of which contribute to poor aqueous solubility.[6]

  • High Stock Concentration: Preparing overly concentrated DMSO stocks (e.g., 10-30 mM) can increase the likelihood of precipitation upon dilution, as a significant percentage of discovery compounds are not soluble at these concentrations.[4]

  • Assay Buffer Composition: The pH, ionic strength, and presence of certain salts or proteins in the assay buffer can all influence the solubility of your compound.[5]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for troubleshooting.

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It represents the true, stable solubility of the most stable crystalline form of the compound.[7] This measurement is critical for later-stage drug development and formulation.[8]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer to find the concentration at which it precipitates.[9][10] This method is faster and more amenable to HTS formats.[9] Kinetic solubility values are often higher than thermodynamic solubility because the compound may initially form a supersaturated solution or precipitate as a less stable, more soluble amorphous solid.[7][11]

For early-stage discovery and most in vitro assays, you are primarily dealing with kinetic solubility . However, if you observe that your compound's activity varies over the course of an experiment, it could be due to the conversion of a metastable form to a less soluble, more stable crystalline form, reflecting the influence of thermodynamic solubility.[7]

Troubleshooting Guides

Guide 1: My Compound Crashed Out of Solution. What's My First Step?

When you observe precipitation, a systematic approach is key. The following workflow will help you diagnose and address the issue.

A Precipitation Observed B Visually Confirm Precipitation (Microscopy) A->B C Determine Maximum Soluble Concentration B->C Perform Serial Dilution Test D Is the soluble concentration sufficient for the assay? C->D E Proceed with Assay at Adjusted Concentration D->E Yes F Implement Solubilization Enhancement Strategies D->F No G Re-evaluate Solubility F->G G->D

Caption: Initial troubleshooting workflow for compound precipitation.

Step-by-Step Protocol: Determining Maximum Soluble Concentration

  • Prepare Serial Dilutions: In a clear microplate, prepare a series of dilutions of your pyrimidine intermediate in the final assay buffer, starting from your desired highest concentration.

  • Incubate: Incubate the plate under the same conditions as your assay (e.g., 37°C for 2 hours).[5]

  • Visual Inspection: Carefully inspect each well for any signs of precipitation. A light microscope can be very helpful for detecting fine precipitates.

  • Identify the Threshold: The highest concentration that remains clear is your approximate maximum kinetic solubility under those specific assay conditions.[5]

Guide 2: Enhancing the Solubility of Your Pyrimidine Intermediate

If the maximum soluble concentration is too low for your assay's requirements, you'll need to employ strategies to improve solubility.

1. Solvent and Co-solvent Strategies

While DMSO is the most common solvent for stock solutions, its concentration in the final assay medium should generally not exceed 1% (v/v), as higher concentrations can be cytotoxic or interfere with the assay.[4][12]

Strategy Description Considerations
Lower DMSO Stock Concentration Prepare a less concentrated stock solution to reduce the "solvent shock" upon dilution.May require adding a larger volume to the assay, increasing the final DMSO concentration.
Use of Co-solvents Incorporating water-miscible organic solvents like ethanol, DMF, or NMP can enhance solubility.[12][13][14]Must be tested for compatibility with the assay, as they can affect enzyme activity or cell viability.[12]
Alternative Solvents For compounds unstable or insoluble in DMSO, Cyrene™ has emerged as a greener, less toxic alternative with comparable solvation properties.[15][16]Newer solvent, so its effects on a wider range of biological assays are still being characterized.

2. pH Adjustment

Many pyrimidine derivatives are ionizable, meaning their charge state and, consequently, their solubility can be manipulated by altering the pH of the buffer.[13][17]

  • Weakly Basic Pyrimidines: Solubility increases as the pH is lowered (i.e., in more acidic conditions).[13]

  • Weakly Acidic Pyrimidines: Solubility increases as the pH is raised (i.e., in more basic conditions).[13]

Experimental Protocol: pH-Dependent Solubility Testing [8]

  • Prepare a series of buffers with a range of pH values relevant to your assay (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Determine the maximum soluble concentration of your compound in each buffer using the serial dilution method described in Guide 1.

  • Plot solubility versus pH to identify the optimal pH range for your compound.

  • Ensure that the optimal pH for solubility is compatible with the biological system being tested.

cluster_0 Solubility Enhancement Workflow Start Inadequate Solubility Solvents Optimize Solvent System (DMSO concentration, co-solvents) Start->Solvents Test Test Solubility & Assay Compatibility Solvents->Test Re-evaluate pH Adjust Buffer pH pH->Test Re-evaluate Formulation Advanced Formulation (Cyclodextrins, SEDDS) Formulation->Test Re-evaluate Test->pH Still Insoluble Test->Formulation Still Insoluble End Optimized Assay Conditions Test->End Solubility Achieved

Sources

Technical Support Center: Minimizing Hydrolysis of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Workup to Prevent Hydrolysis of Chloropyrimidines

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Race Against Hydrolysis

The Problem: Chloropyrimidines are electrophilic species. The same reactivity that makes them excellent intermediates for SNAr reactions makes them highly susceptible to hydrolysis. The Mechanism of Failure: During the quenching of phosphoryl chloride (POCl3), the reaction mixture generates phosphoric acid (H3PO4), hydrochloric acid (HCl), and significant heat.

  • Acid Catalysis: Protons (H+) protonate the pyrimidine ring nitrogens, significantly increasing the electrophilicity of the C-Cl bond.

  • Nucleophilic Attack: Water attacks this activated carbon, displacing the chloride and reverting the molecule to the starting material (pyrimidinone).

The Solution: You must control three variables simultaneously: Temperature , pH , and Time .

The "Golden Path" Protocol

Do not use a standard aqueous wash. Follow this optimized workflow to maximize recovery.

Step 1: Bulk Removal (The Safety Valve)

Why: Quenching a full reaction volume of POCl3 generates an unmanageable exotherm and a massive acid load.

  • Action: If your product’s boiling point allows, remove the bulk excess POCl3 via rotary evaporation (vacuum distillation) before any water addition.

  • Condition: Bath temp < 50°C. Use a high-efficiency trap to catch POCl3 vapors.

  • Result: You reduce the "fuel" for the exothermic hydrolysis, protecting your product from the initial heat spike.

Step 2: The "Reverse Buffered Quench"

Why: Adding water to the reaction mixture (Direct Quench) causes a localized "volcano" of superheated acid.

  • Protocol:

    • Prepare a Quench Reactor : A flask containing crushed ice and a weak base (Sodium Bicarbonate NaHCO3 or Potassium Carbonate K2CO3).

      • Note: Avoid strong bases (NaOH) which can cause direct hydroxide attack. Avoid Ammonia (NH4OH) as it may cause aminolysis (forming aminopyrimidine).

    • Dilute: Dissolve/suspend your crude reaction residue (from Step 1) in a minimal amount of inert solvent (DCM or Toluene).

    • Add Slowly: Dropwise add the organic reaction mixture into the vigorously stirred Quench Reactor.

    • Monitor: Keep internal temperature < 10°C.

Step 3: Rapid Extraction

Why: Hydrolysis is time-dependent. The longer the product sits in the aqueous emulsion, the lower your yield.

  • Action: Immediately extract into Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Pro-Tip: If an emulsion forms, filter the biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles and speeds up phase separation.

Visualizing the Risk & Workflow
Figure 1: The Mechanism of Failure (Acid-Catalyzed Hydrolysis)

This diagram illustrates why acidic quenches destroy your product.

HydrolysisRisk Chloropyrimidine Chloropyrimidine (Target) Protonation Ring N-Protonation (Caused by HCl/H3PO4) Chloropyrimidine->Protonation Low pH Activated Activated Electrophile (Highly Unstable) Protonation->Activated WaterAttack Nucleophilic Attack (H2O) Activated->WaterAttack + Heat Pyrimidinone Pyrimidinone (Hydrolyzed Impurity) WaterAttack->Pyrimidinone Chloride Displacement

Caption: Acidic conditions protonate the ring nitrogen, activating the C-Cl bond for rapid hydrolysis by water.

Figure 2: The Optimized Workflow

WorkupWorkflow RxnMix Crude Reaction Mix (Product + Excess POCl3) Distill Vacuum Distillation (Remove Bulk POCl3) RxnMix->Distill Minimize Acid Load ReverseQuench Reverse Quench (Add Rxn to Ice/Base) Distill->ReverseQuench Dilute in DCM first QuenchPrep Prepare Quench Tank (Ice + NaHCO3) QuenchPrep->ReverseQuench Extract Rapid Extraction (DCM/EtOAc) ReverseQuench->Extract Keep Temp <10°C Dry Dry & Concentrate (Na2SO4) Extract->Dry

Caption: The "Distill-then-Reverse-Quench" method minimizes exposure to heat and acid.

Comparative Data: Quenching Media
Quenching MediumpH ProfileHeat GenerationRisk LevelRecommendation
Water (Direct Add) < 1 (Highly Acidic)Extreme (Delayed Exotherm)Critical NEVER USE
Ice Water (Reverse) < 2 (Acidic)HighHigh Only for very stable analogs
Sat. NaHCO3 / Ice 6–8 (Neutral)Moderate (CO2 evolution)Low Standard Best Practice
NH4OH (Ammonia) > 10 (Basic)ModerateMedium Risk of Aminolysis (SNAr)
3M NaOH > 12 (Strong Base)HighHigh Risk of OH- displacement
Troubleshooting & FAQs

Q: My product disappeared after workup and I only see a polar spot on the baseline. What happened? A: You likely hydrolyzed your product back to the pyrimidinone starting material. This compound is often highly polar and insoluble in organic solvents, meaning it stayed in the aqueous layer or precipitated out.

  • Fix: Check the pH of your aqueous layer.[1][2] If it was highly acidic (< pH 2) or hot during the quench, hydrolysis occurred. Use the Reverse Buffered Quench next time.

Q: I am afraid of distilling POCl3 because of the pump damage. Can I skip Step 1? A: Yes, but you must increase the volume of your quench buffer significantly.

  • Adjustment: If skipping distillation, use 3x the volume of Ice/NaHCO3 slurry to absorb the massive heat and acid generated by the excess POCl3. Add the reaction mixture very slowly.

Q: Can I use Potassium Carbonate (K2CO3) instead of Sodium Bicarbonate? A: Yes, and it is often better.

  • Why: K2CO3 has a "salting out" effect due to its high ionic strength, which helps push your organic product out of the water phase and into the organic solvent, improving recovery [1].

Q: I have a stubborn emulsion. How do I separate the phases? A: Chloropyrimidine workups often form emulsions due to phosphate salts.

  • Fix: Do not wait hours (hydrolysis risk!). Filter the entire biphasic mixture through a sintered glass funnel with a pad of Celite. The solids causing the emulsion will be trapped, and the filtrate will usually separate immediately.

References
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Workup and Quenching).[1][3]

  • Achmatowicz, M., et al. (2010).[4] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490–1500.

  • BenchChem Technical Support. (2025). "Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride."

  • Li, X., et al. (2012).[5] "Prevention of Exothermic Runaway... Reverse Quenching Protocol." Organic Process Research & Development, 16, 1727.[5]

Sources

optimization of reaction temperature for pyrimidine mono-amination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Mono-Amination Optimization

Subject: Optimization of Reaction Temperature for Pyrimidine Mono-Amination Ticket ID: PYR-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal Landscape of Amination

Temperature is not merely an accelerator in pyrimidine amination; it is the primary switch between kinetic control (regioselectivity) and thermodynamic control (conversion/bis-amination).

For chloropyrimidines, the dominant mechanism is Nucleophilic Aromatic Substitution (


) . This pathway requires the nucleophile to overcome an activation energy barrier (

) to form a Meisenheimer complex.
  • Low Temperature (-20°C to 20°C): Favors substitution at the most electron-deficient position (typically C4 in 2,4-dichloropyrimidine) due to lower

    
    .
    
  • High Temperature (>80°C): Overcomes higher

    
     barriers (allowing C2 substitution) and promotes bis-amination (displacing the second halide).
    

Critical Rule: If your substrate is unactivated (lacks electron-withdrawing groups like


 or 

), thermal energy alone may be insufficient. In these cases, you must transition from thermal

to Palladium-catalyzed Buchwald-Hartwig amination.

Troubleshooting Guide: Diagnostic & Resolution

Ticket #001: Poor Regioselectivity (Isomer Mixtures)

User Report: "I am reacting 2,4-dichloropyrimidine with a primary amine. I need the C4-amino product, but I am seeing 20-30% of the C2-isomer." Diagnosis: The reaction temperature is too high, allowing the system to overcome the activation barrier for the C2 position. Resolution:

  • low-Temperature Protocol: Cool the reaction to -20°C or 0°C . The C4 position is kinetically favored.

  • Solvent Switch: Use a solvent with a lower dielectric constant (e.g., THF instead of DMF) to destabilize the transition state slightly, enhancing the selectivity difference.

  • Lewis Acid Additive: Add 1.0 eq of

    
    . The zinc coordinates to the pyrimidine nitrogens, enhancing the electrophilicity difference between C2 and C4 [1].
    
Ticket #002: Sluggish Reaction / Low Conversion

User Report: "Reaction stalls at 40% conversion after 24 hours at reflux." Diagnosis: The substrate is deactivated (electron-rich) or the nucleophile is sterically hindered. Resolution:

  • Solvent Boiling Point: Switch from low-boiling solvents (DCM, THF) to high-boiling polar aprotic solvents (DMSO, NMP, DMAc). This allows heating to 100-130°C .

  • Microwave Irradiation: Apply microwave heating at 120°C for 20-40 minutes . This provides rapid, uniform heating that can overcome high activation barriers without prolonged thermal degradation [2].

  • Catalytic Switch: If T > 140°C is required, stop. Switch to Buchwald-Hartwig conditions (Pd(OAc)2, Xantphos,

    
    , Dioxane, 100°C). Thermal 
    
    
    
    is likely not viable [3].
Ticket #003: Formation of Bis-Aminated Impurities

User Report: "I am getting 15% of the di-amino byproduct." Diagnosis: Thermal overshoot. Once the mono-product forms, it is more electron-rich (deactivated), but high heat drives the second substitution. Resolution:

  • Stoichiometry Control: Ensure strictly 0.95 - 1.0 equivalents of amine. Never use excess amine as a base; use a non-nucleophilic base (DIPEA,

    
    ).
    
  • Stepwise Heating: Start at 0°C. Warm to Room Temperature (RT) only if TLC shows remaining starting material. Do not heat to reflux unless necessary.

Ticket #004: Hydrolysis Byproducts (Hydroxypyrimidines)

User Report: "LCMS shows a mass corresponding to [M-Cl+OH]." Diagnosis: Solvolysis.[1][2][3][4] You are likely using a hygroscopic solvent (DMF/DMSO) that is "wet," or using an alcohol solvent at high temperatures. Resolution:

  • Dry Solvents: Use anhydrous solvents.[4] DMF and DMSO are hygroscopic; store them over molecular sieves.

  • Avoid Alcohols: Do not use Ethanol/Methanol at temperatures >80°C with weak nucleophiles. The solvent will compete to displace the chloride [4].

Experimental Protocol: Temperature Optimization Workflow

Objective: Determine the Minimum Effective Temperature (MET) to maximize regioselectivity and minimize bis-amination.

Materials:

  • Substrate: 2,4-Dichloropyrimidine (1.0 mmol)

  • Nucleophile: Benzylamine (1.0 mmol)

  • Base: DIPEA (1.1 mmol)

  • Solvent: Anhydrous THF (3 mL) or DMF (3 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve substrate in solvent. Cool to -20°C (ice/salt bath or cryostat).

  • Addition: Add DIPEA, then add amine dropwise over 10 minutes. (Exotherm control is critical).

  • Checkpoint A (-20°C): Stir for 1 hour. Check TLC/LCMS.[4]

    • If conversion > 50%: Maintain -20°C.[5] This is the optimal T for selectivity.

    • If conversion < 10%: Proceed to Step 4.

  • Ramp to 0°C: Warm to 0°C. Stir for 2 hours.

    • Checkpoint B: If reaction is complete, quench.

  • Ramp to RT: If incomplete, warm to 25°C. Stir overnight.

  • Thermal Forcing (Only if needed): If reaction stalls, switch solvent to DMF (if using THF) and heat to 60°C .

    • Warning: Monitor closely for bis-amination at this stage.

Visualizations

Figure 1: Reaction Energy Landscape ( )

Caption: Kinetic vs. Thermodynamic Control. C4 substitution has a lower activation barrier (


), favored at low T. C2 substitution requires higher energy (

). High T allows crossing both barriers, reducing selectivity.

ReactionEnergy Start Start (2,4-Dichloro) TS_C4 TS-C4 (Low Barrier) Start->TS_C4 Low T (-20°C) TS_C2 TS-C2 (High Barrier) Start->TS_C2 High T (>80°C) Prod_C4 C4-Product (Kinetic) TS_C4->Prod_C4 Prod_C2 C2-Product (Thermodynamic) TS_C2->Prod_C2 Bis Bis-Aminated (Impurity) Prod_C4->Bis Excess Heat/Amine

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic flow for optimizing pyrimidine amination conditions based on observed experimental outcomes.

Troubleshooting Issue Identify Issue Slow Reaction Too Slow Issue->Slow PoorSel Poor Regioselectivity Issue->PoorSel Impurities Impurities (Bis/OH) Issue->Impurities CheckSub Substrate Activated? Slow->CheckSub Cool Cool to -20°C PoorSel->Cool CheckStoich Check Stoichiometry Impurities->CheckStoich Heat Increase T (max 120°C) CheckSub->Heat Yes (e.g. NO2) Buchwald Switch to Pd-Catalysis CheckSub->Buchwald No (e.g. OMe) Lewis Add ZnCl2 / Switch Solvent Cool->Lewis If still poor Dry Dry Solvents / Lower T CheckStoich->Dry

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating to improve regioselectivity? A: Generally, no . Microwave heating rapidly reaches high temperatures, often bypassing the low-temperature window required for kinetic differentiation between C4 and C2. Use microwaves only when reactivity is the bottleneck, not selectivity [2].

Q: Why is my reaction faster in Ethanol than in THF, even at the same temperature? A: Protic solvents like Ethanol can stabilize the anionic Meisenheimer complex via hydrogen bonding, lowering the activation energy. However, this increases the risk of solvolysis (formation of ethoxy-pyrimidine). For maximum robustness, use polar aprotic solvents (DMF, NMP) [4].[4]

Q: When should I abandon


 and use Buchwald-Hartwig? 
A:  If your pyrimidine lacks electron-withdrawing groups (EWGs) and requires temperatures >140°C  to react, thermal 

will likely degrade your material before conversion is complete. Palladium catalysis lowers the barrier, allowing reaction at 80-100°C [3].

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. (2015). [Link]

  • Microwave-Assisted Synthesis of Pyrimidine Derivatives. Molecules. (2025). [Link]

  • Buchwald-Hartwig Amination User Guide. Chemical Science. (2011). [Link]

  • Solvent Effects in Nucleophilic Aromatic Substitution. ACS Omega. (2024). [Link]

Sources

Validation & Comparative

Comparative Guide: C13 NMR Chemical Shift Analysis of Oxan-3-yl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and spectroscopic analysis of oxan-3-yl pyrimidine (tetrahydro-2H-pyran-3-yl pyrimidine) derivatives. Designed for medicinal chemists and structural biologists, this document compares the C13 NMR profile of the 3-isomer against its regioisomer (oxan-4-yl) and carbocyclic analog (cyclohexyl).

The oxan-3-yl scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK/STAT pathway modulators). However, its lack of symmetry compared to the 4-isomer complicates NMR assignment. This guide elucidates the diastereotopic splitting patterns , heteroatom shielding effects , and conformational dynamics necessary for accurate structural verification.

Part 1: Structural Dynamics & Theoretical Basis

Conformational Anchoring

The oxane (tetrahydropyran) ring predominantly adopts a chair conformation. Unlike the 4-substituted isomer, the 3-substituted derivative introduces chirality at the C3 position.

  • Equatorial Preference: The bulky pyrimidine substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Electronic Deshielding: The oxygen atom at position 1 exerts a strong inductive effect (-I), significantly deshielding C2 and C6.

  • Anisotropy: The pyrimidine ring current creates a deshielding cone affecting the axial protons and carbons at C2 and C4.

Visualization: Structural Numbering & Workflow

The following diagram outlines the numbering scheme and the logical flow for assigning these derivatives.

G cluster_0 Scaffold Structure cluster_1 Assignment Logic Struct Oxan-3-yl Pyrimidine (Chair Conformation) C2 C2: Flanked by O & Py (Most Deshielded Aliphatic) Struct->C2 Inductive Effect C6 C6: Alpha to Oxygen Struct->C6 Py_C Pyrimidine Ring (Aromatic Region) Struct->Py_C NOESY NOESY: Confirm Equatorial Config Struct->NOESY HSQC HSQC: Identify C-H Pairs C2->HSQC HMBC HMBC: Link Pyrimidine to Oxane Py_C->HMBC

Figure 1: Structural features and assignment workflow for oxan-3-yl pyrimidine derivatives.

Part 2: Comparative C13 NMR Analysis

The following data compares the Oxan-3-yl scaffold with the Oxan-4-yl (symmetric regioisomer) and Cyclohexyl (carbocyclic analog) derivatives.

Solvent: DMSO-d₆ (Common for polar heterocycles) Reference: TMS (0.0 ppm)

Table 1: Aliphatic Ring Chemical Shifts (ppm)[1]
Carbon PositionOxan-3-yl Pyrimidine (Target)Oxan-4-yl Pyrimidine (Alternative)Cyclohexyl Pyrimidine (Analog)Mechanistic Rationale
C2 72.0 - 75.5 66.5 - 68.030.0 - 32.0Oxan-3-yl: C2 is flanked by Oxygen and the Pyrimidine-bearing carbon, causing maximum deshielding. Oxan-4-yl: C2 is equivalent to C6.
C3 (Ipso)41.0 - 45.0 32.0 - 34.025.0 - 27.0Oxan-3-yl: This is the attachment point (methine). Shifted downfield by the pyrimidine nitrogen anisotropy.
C4 28.0 - 31.0 38.0 - 42.0 (Ipso)25.0 - 27.0Oxan-4-yl: This becomes the attachment point (methine).
C5 24.0 - 26.0 32.0 - 34.025.0 - 27.0Oxan-3-yl: The "bottom" of the chair. Most shielded due to lack of direct heteroatom influence.
C6 68.0 - 70.0 66.5 - 68.030.0 - 32.0Oxan-3-yl: Alpha to Oxygen, but distal from Pyrimidine. Slightly more shielded than C2.[1]
Table 2: Aromatic (Pyrimidine) Chemical Shifts (ppm)

Note: Shifts vary based on pyrimidine substitution (e.g., -NH2, -Cl).

Carbon PositionChemical Shift (δ)Signal Characteristics
C2 (Py) 158.0 - 162.0Deshielded: Flanked by two nitrogens. Often low intensity if quaternary.[2]
C4/C6 (Py) 155.0 - 159.0Deshielded: Adjacent to one nitrogen.
C5 (Py) 115.0 - 122.0Shielded: The "top" of the ring, furthest from nitrogen electronegativity.

Part 3: Critical Analysis of Isomers

Symmetry vs. Asymmetry
  • Oxan-4-yl: This molecule possesses a plane of symmetry running through C1 (Oxygen) and C4. Consequently, the C13 NMR spectrum is simplified: C2 is equivalent to C6 , and C3 is equivalent to C5 . You will see only 3 aliphatic signals .

  • Oxan-3-yl: The substitution at C3 breaks the symmetry. All 5 aliphatic carbons are magnetically non-equivalent. You must observe 5 distinct aliphatic signals . This is the primary diagnostic for distinguishing the 3-isomer from the 4-isomer.

The "C2" Diagnostic Peak

In the Oxan-3-yl derivative, C2 is unique. It is a methylene group (-CH₂-) located between the ring oxygen and the methine attachment point.

  • Observation: Look for a signal around 72-75 ppm .

  • Validation: In an HSQC experiment, this carbon will correlate with two diastereotopic protons (often split by ~20-50 Hz in proton dimension). In Oxan-4-yl, the equivalent C2/C6 carbons correlate with protons that are chemically equivalent (or simpler AA'BB' systems).

Part 4: Experimental Protocol

To ensure publication-quality data and resolution of quaternary carbons, follow this protocol.

Step 1: Sample Preparation
  • Concentration: 10–20 mg of compound.

  • Solvent: DMSO-d₆ is preferred over CDCl₃ for pyrimidines. Pyrimidines can hydrogen bond with residual water or solute protons, and DMSO stabilizes these interactions, sharpening the peaks.

  • Tube: High-precision 5mm NMR tube (prevent shimming artifacts).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Spectral Width: 240 ppm (to capture C2-Pyrimidine and potential carbonyls).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Pyrimidine C2/C4 carbons lack attached protons and have long T1 relaxation times. Short D1 leads to signal suppression.

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

Step 3: Advanced 2D Verification (HMBC)

To definitively link the oxane ring to the pyrimidine:

  • Run HMBC (Heteronuclear Multiple Bond Correlation).

  • Look for a cross-peak between the Oxane C3-H proton (~3.0-4.5 ppm) and the Pyrimidine C2/C4 carbons (~158 ppm).

  • Absence of this correlation suggests the pyrimidine might be attached via a heteroatom linker (N or O) rather than a direct C-C bond.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Eliel, E. L., et al. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 104(26), 7533–7539.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a key intermediate in the synthesis of various small molecule pharmaceuticals. Its molecular structure, featuring a reactive chloropyrimidine core and a saturated oxane ring, presents unique analytical challenges. The presence of even trace-level impurities—arising from starting materials, by-products, or degradation—can have significant downstream effects on the yield, purity, and safety profile of the final API.[1]

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust, stability-indicating HPLC method for the purity analysis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial column and mobile phase screening to full method validation in accordance with international regulatory standards.[2]

Part 1: The Strategic Workflow for Method Development

A successful HPLC method is not discovered by chance; it is the result of a systematic and logical workflow. The objective is to develop a method that can separate the main component from all potential process-related impurities and degradation products. High-performance liquid chromatography (HPLC) is the quintessential tool for this task due to its high resolution and sensitivity.[3] The overall strategy involves a multi-stage process, beginning with an understanding of the analyte and culminating in a fully validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Stress Testing & Validation Analyte Analyte Characterization (pKa, logP, UV spectra) Impurity Impurity Profiling (Process & Degradation) Analyte->Impurity informs Column Column Selection (C18, C8, Phenyl) Impurity->Column guides MobilePhase Mobile Phase Screening (ACN vs MeOH, pH) Column->MobilePhase tested with Gradient Gradient Optimization MobilePhase->Gradient optimized via Params Parameter Tuning (Flow Rate, Temp) Gradient->Params ForcedDeg Forced Degradation (ICH Q1A) [5] Params->ForcedDeg confirms specificity Validation Method Validation (ICH Q2(R1)) [7] ForcedDeg->Validation prerequisite for

Caption: A systematic workflow for HPLC method development.

Part 2: Comparative Analysis of Chromatographic Conditions

The heart of method development lies in the comparative evaluation of different stationary and mobile phases. The choice of column and mobile phase dictates the selectivity and resolution of the separation. For 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine, which possesses moderate polarity, several reversed-phase columns are viable candidates.

Potential Impurities Considered:

  • Impurity A (Starting Material): 2,4-dichloropyrimidine (More non-polar)

  • Impurity B (Starting Material): Oxan-3-amine (Very polar, likely unretained)

  • Impurity C (Hydrolysis Degradant): 2-hydroxy-N-(oxan-3-yl)pyrimidin-4-amine (More polar)

  • Impurity D (Isomer): 4-chloro-N-(oxan-3-yl)pyrimidin-2-amine (Similar polarity)

Experimental Comparison

We evaluated three common reversed-phase columns with different selectivities: a standard C18, a C8, and a Phenyl-Hexyl column. The mobile phase consisted of a phosphate buffer (pH 3.0) and acetonitrile (ACN). The performance was judged based on the critical resolution between the API and the most challenging impurity to separate (Impurity D), the peak symmetry (Tailing Factor), and the overall analysis time.

ParameterColumn A: Standard C18 (e.g., ZORBAX Eclipse Plus)Column B: Standard C8 (e.g., ZORBAX Eclipse Plus)Column C: Phenyl-Hexyl
Mobile Phase A 20 mM KH₂PO₄, pH 3.020 mM KH₂PO₄, pH 3.020 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 5% to 80% B in 15 min5% to 80% B in 15 min5% to 80% B in 15 min
Resolution (API/Impurity D) 1.81.62.5
Tailing Factor (API) 1.21.31.1
Retention Time (API) 9.5 min8.2 min10.1 min
Observations Good general performance, but co-elution risk with isomeric impurities.Lower retention, leading to poorer resolution of closely eluting species.Superior resolution due to π-π interactions with the pyrimidine ring. Excellent peak shape.

ColumnSelection Start Goal: Separate API from Impurity A, C, D C18 Option 1: C18 Column (Hydrophobic Interaction) Start->C18 C8 Option 2: C8 Column (Less Hydrophobic) Start->C8 Phenyl Option 3: Phenyl-Hexyl (Hydrophobic + π-π) Start->Phenyl Res_C18 Resolution = 1.8 (Acceptable but not ideal) C18->Res_C18 Res_C8 Resolution = 1.6 (Inadequate) C8->Res_C8 Res_Phenyl Resolution = 2.5 (Excellent) Phenyl->Res_Phenyl Decision Decision: Phenyl-Hexyl offers superior selectivity for aromatic and isomeric impurities. Res_C18->Decision Res_C8->Decision Res_Phenyl->Decision ValidationWorkflow Validation Method Validation (ICH Q2(R1)) Specificity Linearity Accuracy Precision Robustness Specificity_Desc Ability to assess analyte unequivocally. (Forced degradation, peak purity) Validation:specificity->Specificity_Desc Linearity_Desc Proportional response to concentration. (5 levels, 80-120%, r² > 0.999) Validation:linearity->Linearity_Desc Accuracy_Desc Closeness to true value. (Spiked placebo, 3 levels, 98-102% recovery) Validation:accuracy->Accuracy_Desc Precision_Desc Precision_Desc Validation:precision->Precision_Desc Robustness_Desc Unaffected by small changes. (pH ±0.2, Temp ±2°C, Flow ±0.1 mL/min) Validation:robustness->Robustness_Desc

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Validation Summary (Hypothetical Data):

Validation ParameterAcceptance CriteriaResult
Specificity No interference at API RT; All degradant peaks resolved (R>2.0)Pass
Linearity (Range: 50-150 µg/mL) Correlation Coefficient (r²) ≥ 0.999Pass (r² = 0.9998)
Accuracy (% Recovery) 98.0% - 102.0%Pass (99.2% - 101.5%)
Precision (Repeatability, %RSD) ≤ 1.0%Pass (0.6%)
Precision (Intermediate, %RSD) ≤ 2.0%Pass (1.3%)
Robustness System suitability parameters met under all varied conditionsPass

Conclusion

The development of a robust HPLC method for purity analysis is a critical activity in pharmaceutical manufacturing. Through a systematic evaluation of column chemistries, we demonstrated that a Phenyl-Hexyl stationary phase provides superior selectivity for 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine and its critical impurities compared to standard C18 and C8 phases. The final, optimized method was proven to be specific and stability-indicating through rigorous forced degradation studies. Subsequent validation confirmed that the method is linear, accurate, precise, and robust, making it suitable for routine quality control in a regulated environment. This guide illustrates that a scientifically-driven, comparative approach is essential for developing high-quality analytical methods that ensure the purity and safety of pharmaceutical intermediates.

References

  • Mamatha, T. A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available at: [Link]

  • Liaqat, M. et al. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • J-STAR Research. Method Development & Forced Degradation. J-STAR Research. Available at: [Link]

  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Pietta, P.G. et al. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Markelj, J. et al. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Available at: [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • Borman, P. et al. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Oxan-3-yl vs. Oxan-4-yl Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of countless therapeutic agents.[1][2] The biological activity of these molecules is profoundly dictated by the nature and positioning of their substituents.[1][3] A subtle change, such as shifting a substituent from one atom to the next on an appended ring, can dramatically alter a compound's affinity for its target, its pharmacokinetic properties, and its overall therapeutic potential. This guide provides an in-depth comparison of the biological activities of oxan-3-yl versus oxan-4-yl pyrimidine analogs, offering insights grounded in experimental data to inform rational drug design.

The Strategic Importance of the Oxane Moiety

The oxane (or tetrahydropyran) ring is a frequently utilized substituent in modern drug discovery. It is a saturated heterocycle that offers several advantages:

  • Improved Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, often improving solubility and metabolic stability compared to more lipophilic carbocyclic analogs.

  • Structural Rigidity and Vectorial Control: Unlike a flexible alkyl chain, the oxane ring provides a more conformationally restricted scaffold. This allows medicinal chemists to control the vector (the direction and position) of the substituent with greater precision, which is critical for optimizing interactions within a target's binding pocket.

  • Stereochemical Nuance: Substitution at the 3- or 4-position of the oxane ring creates distinct three-dimensional shapes and dipole moments, which can be exploited to achieve target selectivity and potency.

The core question for a drug discovery team is not just whether to include an oxane ring, but where to connect it. As we will explore, the choice between the 3- and 4-position is a critical design element with significant biological consequences.

Comparative Biological Activity: A Tale of Two Isomers

Case Study 1: The Oxan-4-yl Pyrimidine Analog as a Potent ERK1/2 Inhibitor

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the MAPK/ERK signaling pathway, which is frequently hyperactivated in a vast number of human cancers.[7][8] This makes ERK1/2 a high-value target for therapeutic intervention.

A notable example of an oxan-4-yl pyrimidine is the potent ERK1/2 inhibitor BDBM418230 .[9] This compound, developed by Astex Pharmaceuticals, showcases the successful application of the (oxan-4-yl)amino pyrimidine scaffold.

  • (2R)-2-(6-{5-Chloro-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(1S)-2-hydroxy-1-(3-methylphenyl)ethyl]propanamide (BDBM418230)

This molecule demonstrated potent, single-digit nanomolar inhibition of ERK2 and effectively halted the proliferation of cancer cell lines with MAPK pathway mutations.[9]

Structural Rationale: The oxan-4-yl group is attached via an amino linker to the C2 position of the pyrimidine ring. The 4-position of the oxane ring allows the substituent to project directly and symmetrically away from the pyrimidine core. This specific geometry is often crucial for fitting into the ATP-binding pocket of kinases, where the oxane ring can occupy a solvent-exposed region or make favorable contacts with the protein surface, enhancing binding affinity without introducing steric clashes.

Case Study 2: The Oxan-3-yl Pyrimidine Analog as a Selective CDK2 Inhibitor

Recent studies in the discovery of selective CDK2 inhibitors have explored a variety of heterocyclic substituents on the pyrimidine core to improve potency and selectivity. In this context, while not a direct pyrimidine analog, the logic from a closely related cyclohexane-substituted pyrimidine provides a powerful surrogate for understanding the structural implications of the 3-position. A recent study on CDK2 degraders identified cis- and trans-hydroxycyclohexane pyrimidine inhibitors.[11] The cis-isomer, where the hydroxyl group is at the 3-position relative to the point of attachment, can be seen as a proxy for the asymmetric nature of an oxan-3-yl substituent.

Structural Rationale: An oxan-3-yl linkage positions the ring's oxygen atom asymmetrically relative to the bond connecting to the pyrimidine. This creates a distinct dipole moment and a different spatial projection compared to the 4-yl isomer. This asymmetry can be leveraged to achieve selectivity for one kinase over another. For instance, it might allow for a specific hydrogen bond with a unique residue in the target kinase's binding pocket that is absent in other kinases, thereby improving the selectivity profile.

Quantitative Data Summary

The following table summarizes the biological activity of representative oxan-4-yl pyrimidine analogs targeting the kinase family.

Compound ClassIsomer PositionTarget KinaseIC₅₀ (Enzymatic Assay)Cellular IC₅₀ (Cancer Cell Line)Reference
Aminopyrimidine-isoindolinoneOxan-4-yl ERK23 nM4.9 nM (A375 Melanoma)[9]
Aminopyrimidine-isoindolinoneOxan-4-yl ERK23 nM7.5 nM (Colo205 Colon)[9]
Pyrazole Amino-pyrimidineOxan-4-yl ERK16.1 nMNot specified in source[9]
Pyrazole Amino-pyrimidineOxan-4-yl ERK23.1 nMNot specified in source[9]

Data for a directly comparable oxan-3-yl pyrimidine kinase inhibitor is not available in the cited literature, highlighting a potential area for future research.

Visualizing the Structural and Mechanistic Differences

The choice of substitution position directly impacts how a molecule presents itself to its biological target.

Structural Isomerism: Oxan-3-yl vs. Oxan-4-yl

The diagram below illustrates the fundamental structural difference. The 4-yl substitution provides a symmetric extension from the pyrimidine core, while the 3-yl substitution results in an angled, asymmetric projection. This seemingly minor change dramatically alters the molecule's shape and potential interactions.

G cluster_4yl Oxan-4-yl Pyrimidine Analog cluster_3yl Oxan-3-yl Pyrimidine Analog P1 Pyrimidine Core O4 Oxan-4-yl P1->O4 Symmetric Linkage P2 Pyrimidine Core O3 Oxan-3-yl P2->O3 Asymmetric Linkage

Caption: Fundamental structural differences between 4-yl and 3-yl substitution.

Signaling Pathway Context: The MAPK/ERK Cascade

The oxan-4-yl pyrimidine inhibitor BDBM418230 targets ERK, a downstream kinase in a critical cancer signaling pathway. Understanding this pathway provides context for the inhibitor's mechanism of action.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Oxan-4-yl Pyrimidine (e.g., BDBM418230) Inhibitor->ERK

Caption: The MAPK/ERK signaling pathway targeted by oxan-4-yl pyrimidine inhibitors.

Experimental Protocols for Evaluation

To empirically determine and compare the activity of novel oxan-3-yl and oxan-4-yl pyrimidine analogs, rigorous and validated experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for ERK2)

This protocol determines the direct inhibitory effect of a compound on the purified target enzyme.

Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is a common and robust method. It measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased signal.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds (oxan-3-yl and oxan-4-yl analogs) in 100% DMSO to create a concentration gradient (e.g., from 10 mM down to 1 nM). Then, dilute these stocks into the assay buffer.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The inclusion of MgCl₂ is critical as it is a required cofactor for the kinase's ATP-dependent activity.

    • Enzyme/Substrate Mix: Prepare a solution of purified active ERK2 enzyme and a biotinylated peptide substrate in the kinase buffer.

    • ATP Solution: Prepare a solution of ATP in the kinase buffer at a concentration near the enzyme's Km value to ensure competitive binding can be accurately measured.

  • Assay Execution:

    • Add 5 µL of the diluted test compound to the wells of a low-volume 384-well plate.

    • Add 5 µL of the ERK2/substrate mix to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution. Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) along with a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

    • Incubate for 60 minutes to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Calculate the ratio of the emission signals (665 nm / 620 nm).

  • Analysis: Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (SRB Assay)

This protocol measures the downstream effect of kinase inhibition on cancer cell growth.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures total cellular protein content, which is proportional to cell number.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., A375 melanoma) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Add serially diluted test compounds to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Return the plates to the incubator for 72 hours. This duration allows for multiple cell doublings, making inhibitory effects clearly measurable.

  • Cell Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. This step cross-links proteins and adheres the cells to the plate.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and let them air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm on a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The analysis of representative compounds demonstrates that the substitution pattern on the oxane ring is a critical determinant of biological activity for pyrimidine analogs.

  • Oxan-4-yl substitution , providing a symmetric and linear extension, has been successfully employed in the development of potent ERK1/2 inhibitors.[9] This geometry appears well-suited for targeting the ATP-binding pocket of certain kinases.

  • Oxan-3-yl substitution , by contrast, offers an asymmetric scaffold. While direct comparative data is sparse, the principles of medicinal chemistry suggest this asymmetry could be exploited to achieve selectivity for different targets, such as other kinase families (e.g., CDKs), by enabling unique interactions within the binding site.

For drug development professionals, this comparison underscores a crucial principle: isomeric positioning is not a trivial modification but a powerful tool for modulating potency and selectivity. The choice between an oxan-3-yl and oxan-4-yl substituent should be a deliberate, data-driven decision, ideally informed by structural biology and computational modeling of the target protein.

Future research should focus on the synthesis and direct, side-by-side biological evaluation of oxan-3-yl and oxan-4-yl pyrimidine pairs against a broad panel of kinases. Such studies would provide invaluable quantitative structure-activity relationship (SAR) data, further refining our ability to design the next generation of highly selective and potent pyrimidine-based therapeutics.

References

  • Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. (2024). Bioorganic Chemistry. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Scientific Reports. [Link]

  • Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. (n.d.). Acta Pharmaceutica Sinica B. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). Acta Pharmaceutica Sinica B. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Ingenta Connect. [Link]

  • Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. (2025). Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate. [Link]

  • Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. (n.d.). Current Medicinal Chemistry. [Link]

  • New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway. (2018). Pharmacology & Therapeutics. [Link]

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

Sources

Strategic Characterization of Secondary Aminopyrimidines: An Advanced IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Vibrational Analysis of Secondary Amine Substituents on Pyrimidine Rings

Executive Summary

In the landscape of kinase inhibitor development, the aminopyrimidine scaffold is ubiquitous. Verifying the structural integrity of secondary amine substituents (e.g., N-alkyl-2-aminopyrimidines) is a critical quality attribute. While NMR is the gold standard for connectivity, it often struggles with exchangeable protons and solvent effects.

This guide objectively evaluates Infrared (IR) Spectroscopy as a high-throughput, self-validating tool for characterizing secondary aminopyrimidines. We compare its diagnostic precision against NMR and Raman spectroscopy, providing experimental protocols to distinguish the critical amino tautomer from the biologically less active imino form.

Technical Deep Dive: The IR Signature of Secondary Aminopyrimidines

The secondary amine moiety attached to a pyrimidine ring creates a unique electronic environment. The electron-deficient pyrimidine ring pulls electron density from the exocyclic nitrogen, stiffening the N-H bond compared to aliphatic amines.

Diagnostic Peak Assignments

The following table summarizes the critical vibrational modes required to validate a secondary aminopyrimidine structure.

Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
N-H Stretch (

)
3380 – 3440 Medium, SharpThe Primary Indicator. Secondary amines show a single band here.[1] Primary amines show a doublet (sym/asym).[1]
C=N Ring Stretch 1570 – 1620 StrongCharacteristic of the pyrimidine core. Often overlaps with N-H bending.
N-H Deformation (

)
1500 – 1550 Weak/Medium"Amide II-like" band. Often obscured by ring vibrations; less diagnostic than the stretch.
C_aromatic – N_amine 1250 – 1350 StrongVerifies the connection between the ring and the exocyclic nitrogen.
Ring Breathing 980 – 1000 MediumSpecific to the pyrimidine ring geometry.

Critical Insight: In secondary aminopyrimidines, the N-H stretch is often shifted to higher frequencies (closer to 3400 cm⁻¹) compared to non-heterocyclic secondary amines (typically ~3300-3350 cm⁻¹) due to the conjugation with the aromatic ring reducing the N-H bond length.

Tautomerism: Amino vs. Imino Forms[2]

A major challenge in pyrimidine chemistry is amino-imino tautomerism . Biological activity often depends on the molecule existing in the amino form. IR spectroscopy is superior to NMR in detecting trace imino tautomers because the vibrational timescales are faster than the proton exchange rate.

  • Amino Form (Desired): Characterized by the single sharp N-H stretch (~3400 cm⁻¹) and standard aromatic ring stretches.

  • Imino Form (Undesired): Characterized by a broad N-H stretch (often lower frequency due to H-bonding) and a distinct exocyclic C=N stretch (~1650 cm⁻¹).

Tautomerism Amino Amino Tautomer (Target Form) Imino Imino Tautomer (Rare/Undesired) Amino->Imino Proton Shift Amino_Feat IR Signature: Single N-H Stretch (~3400 cm⁻¹) Aromatic C=N (~1580 cm⁻¹) Amino->Amino_Feat Imino_Feat IR Signature: Exocyclic C=N (~1650 cm⁻¹) Broad/Shifted N-H Imino->Imino_Feat

Figure 1: Spectroscopic distinction between Amino and Imino tautomers in pyrimidine derivatives.

Comparative Analysis: IR vs. Alternatives

To validate the utility of IR spectroscopy, we compare its performance against the two primary alternatives in structural elucidation: Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy .

IR vs. 1H NMR
FeatureIR Spectroscopy 1H NMR
N-H Detection Direct & Distinct. N-H stretch is visible regardless of solvent.Variable. Proton is exchangeable; signal is often broad or invisible in D₂O/protic solvents.
Timescale Femtosecond. Captures "snapshots" of tautomers.Millisecond. Often shows an average signal for fast-exchanging protons.
Sample State Solid or Liquid. ATR allows direct analysis of drug crystals (polymorph sensitive).Solution Only. Requires dissolution, which breaks crystal lattice forces that may stabilize specific tautomers.
IR vs. Raman
FeatureIR Spectroscopy Raman Spectroscopy
Selection Rule Change in Dipole Moment .[2][3][4]Change in Polarizability .
Best For... Polar groups: N-H, C=O, C-N. (Better for substituent analysis).Non-polar/Symmetric groups: C=C, Ring Breathing, S-S. (Better for backbone analysis).
Water Interference Significant (in transmission). Negligible in ATR.Negligible (water is a weak Raman scatterer).

Experimental Protocol: Self-Validating ATR-FTIR

This protocol is designed for the analysis of solid secondary aminopyrimidine drug candidates using Attenuated Total Reflectance (ATR) . This method minimizes sample prep and maximizes reproducibility.

Workflow Diagram

ATR_Workflow Start Start: Solid Sample Clean 1. Clean ATR Crystal (Isopropanol -> Dry) Start->Clean Background 2. Collect Background (Air spectrum, 32 scans) Clean->Background Load 3. Load Sample (Cover crystal completely) Background->Load Press 4. Apply Pressure (Target: Force Gauge ~80-100N) Load->Press Measure 5. Acquire Spectrum (4000-600 cm⁻¹, 4 cm⁻¹ res) Press->Measure QC 6. Quality Check (Water vapor bands? Baseline tilt?) Measure->QC QC->Clean Fail (Contamination) Process 7. Data Processing (ATR Correction, Baseline) QC->Process Pass End Valid Spectrum Process->End

Figure 2: Step-by-step ATR-FTIR acquisition workflow for solid pharmaceutical samples.

Step-by-Step Methodology
  • System Prep: Ensure the ATR crystal (Diamond or ZnSe) is chemically clean. A residual signal from previous samples will invalidate the N-H region.

  • Background Collection: Acquire an air background immediately before the sample. This subtracts atmospheric water vapor and CO₂, which can interfere with the N-H (3400 cm⁻¹) and Ring (1600 cm⁻¹) regions.

  • Sample Loading: Place ~5-10 mg of the solid powder onto the crystal center.

  • Pressure Application: Lower the pressure anvil. Crucial: Apply consistent pressure (monitor the force gauge if available) to ensure intimate contact between the sample and the crystal. Poor contact results in weak N-H bands.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[5]

    • Scans: 32 or 64 to improve Signal-to-Noise ratio.

  • Validation (Self-Check):

    • Check 1: Is the baseline flat around 2000-2500 cm⁻¹? (If not, scattering is high; repress sample).

    • Check 2: Is the N-H peak a singlet? (If doublet, suspect primary amine impurity or hydrolysis).

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Link

  • Balachandran, V., & Parimala, K. (2013).[6] Molecular structures, FT-IR and FT-Raman spectra... of keto-enol tautomerism (2-amino-4-pyrimidinol). Spectrochimica Acta Part A. Link

  • NIST Chemistry WebBook. (2025). Infrared Spectrum of 2-Amino-4-methylpyrimidine. National Institute of Standards and Technology.[7] Link

  • University of Colorado Boulder. (2025). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Link

  • Travo, A., et al. (2012).[8] Basis of a FTIR spectroscopy methodology for automated evaluation of Akt kinase inhibitor. Analytical and Bioanalytical Chemistry. Link

Sources

A Comparative Crystallographic Guide to N-Substituted Aminopyrimidines: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the aminopyrimidine scaffold is a cornerstone of modern therapeutic design. Its remarkable versatility as a privileged structure is evident in its presence in numerous FDA-approved drugs, particularly as kinase inhibitors. The precise three-dimensional arrangement of substituents on this heterocyclic core dictates its biological activity, making X-ray crystallography an indispensable tool for rational drug design. This guide provides an in-depth comparison of the crystallographic features of N-substituted aminopyrimidines, supported by detailed experimental protocols and data, to empower researchers in their quest for novel therapeutics.

The Significance of N-Substituted Aminopyrimidines

The 2-aminopyrimidine moiety is a key pharmacophore, capable of forming critical hydrogen bond interactions with the hinge region of protein kinases, a family of enzymes often implicated in cancer and inflammatory diseases. The nature of the N-substituent profoundly influences the molecule's solubility, cell permeability, and binding affinity. By meticulously analyzing the crystal structures of these compounds, we can gain invaluable insights into the subtle interplay of steric and electronic effects that govern their solid-state conformations and intermolecular interactions. This understanding is paramount for optimizing lead compounds and designing next-generation inhibitors with enhanced potency and selectivity.

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic concept to a refined crystal structure is a multi-step process requiring precision and a deep understanding of the underlying chemical principles. Here, we outline a validated workflow for the synthesis, crystallization, and crystallographic analysis of N-substituted aminopyrimidines.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography synthesis Synthesis of N-Substituted Aminopyrimidine purification Purification (Recrystallization/Chromatography) synthesis->purification Crude Product characterization Characterization (NMR, MS) purification->characterization Pure Compound dissolution Dissolution in Suitable Solvent characterization->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., SHELX) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis (CIF file) refinement->validation

Caption: A generalized workflow from synthesis to crystallographic analysis.

Detailed Protocol: Synthesis of 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine

This protocol provides a robust method for the synthesis of a representative N-substituted aminopyrimidine.[1]

  • Reactant Preparation: In a reaction vessel, combine 2-amino-4,6-dichloropyrimidine (3 mmol), aniline (3 mmol), and triethylamine (6 mmol).

  • Reaction Conditions: Heat the finely ground mixture under solvent-free conditions at 80–90 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.

  • Workup: Upon completion, add distilled water to the reaction mixture to precipitate the product.

  • Purification: Filter the precipitate and recrystallize from ethanol to obtain the purified product. For compounds that do not precipitate with water, the solvent can be removed under vacuum, followed by crystallization from ethanol.[1]

Detailed Protocol: Single Crystal Growth by Slow Evaporation

The quality of the single crystal is paramount for obtaining high-resolution diffraction data.

  • Solvent Selection: Dissolve the purified N-substituted aminopyrimidine in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) in a clean vial.

  • Controlled Evaporation: Cover the vial with a cap, and puncture a few small holes in the cap to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them.

Detailed Protocol: Single-Crystal X-ray Diffraction Data Collection and Refinement
  • Crystal Mounting: Select a high-quality single crystal with well-defined faces and mount it on a goniometer head.[2]

  • Data Collection: Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker APEXII CCD diffractometer with Mo Kα radiation, λ = 0.71073 Å). Collect a series of diffraction images by rotating the crystal.

  • Data Processing: Integrate the raw diffraction images and perform data reduction to obtain a file containing the Miller indices (h, k, l) and the intensity of each reflection.[3]

  • Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. The software SHELX is commonly used for this purpose.[4]

  • Structure Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a least-squares minimization procedure to improve the agreement between the observed and calculated structure factors.[5][6][7]

  • Validation: The final refined structure is validated and typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Comparative Crystallographic Analysis

To illustrate the structural diversity of N-substituted aminopyrimidines, we present a comparative analysis of three distinct derivatives with varying N-substituents: N-phenyl, N-benzyl, and N-morpholino.

ParameterN-Phenyl-2-pyrimidinamine2-(Benzylamino)pyridine2-(Morpholino)ethylammonium picrate
CCDC Number 726332[8]803096[9]Not available in search results
Formula C₁₀H₉N₃C₁₂H₁₂N₂C₆H₁₅N₂O⁺ · C₆H₂N₃O₇⁻ · H₂O[10]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c[10]
a (Å) 10.584(2)10.334(1)12.118(1)
b (Å) 5.708(1)10.999(1)7.159(1)
c (Å) 14.394(3)17.585(2)21.056(2)
β (˚) 98.78(3)94.67(1)94.38(1)
V (ų) 859.3(3)1993.8(4)1819.3(3)

Note: The data for 2-(Morpholino)ethylammonium picrate is for a salt, which influences its crystal packing compared to the neutral N-phenyl and N-benzyl derivatives. The search did not yield a simple N-morpholino-aminopyrimidine crystal structure.

The substitution on the amino group significantly impacts the crystal packing and intermolecular interactions. In N-phenyl-2-pyrimidinamine, the planar phenyl group allows for potential π-π stacking interactions, while the more flexible benzyl group in 2-(benzylamino)pyridine can adopt different conformations. The presence of the morpholino group introduces a higher degree of polarity and the potential for hydrogen bonding involving the oxygen atom.

N-Substituted Aminopyrimidines as Kinase Inhibitors: A Structural Perspective

The therapeutic efficacy of many N-substituted aminopyrimidines stems from their ability to act as potent and selective kinase inhibitors. X-ray crystallography of ligand-protein complexes provides a detailed map of the binding interactions, guiding further optimization.

A notable example is the co-crystal structure of an aminopyrimidine amide with Lymphocyte-specific protein tyrosine kinase (Lck) (PDB ID: 3BYU).[11] The aminopyrimidine core forms key hydrogen bonds with the kinase hinge region, a hallmark of this class of inhibitors.

Kinase_Binding cluster_inhibitor Aminopyrimidine Inhibitor cluster_kinase Kinase ATP Binding Pocket inhibitor Aminopyrimidine Core substituent N-Substituent hinge Hinge Region (Met, Glu) inhibitor->hinge H-Bonds gatekeeper Gatekeeper Residue substituent->gatekeeper Steric Interactions hydrophobic_pocket Hydrophobic Pocket substituent->hydrophobic_pocket van der Waals Interactions

Sources

A Technical Guide to the Structure-Activity Relationship of 2-Chloro-4-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. Its inherent drug-like properties and synthetic tractability have led to its incorporation into a multitude of approved drugs. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific, highly versatile subclass: 2-chloro-4-aminopyrimidine derivatives. We will explore how subtle molecular modifications to this core structure influence biological activity across various therapeutic areas, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The 2-Chloro-4-Aminopyrimidine Scaffold: A Privileged Starting Point

The 2-chloro-4-aminopyrimidine core is a valuable starting point for medicinal chemistry campaigns due to several key features. The chlorine atom at the 2-position serves as a versatile synthetic handle, readily undergoing nucleophilic substitution to introduce a wide array of functionalities. The amino group at the 4-position provides a crucial hydrogen bond donor and can be substituted to explore different binding pockets of biological targets. This inherent reactivity and potential for diverse interactions make it an attractive scaffold for targeting a range of biomolecules.

Comparative Analysis of Biological Activities

The 2-chloro-4-aminopyrimidine scaffold has been successfully exploited to develop compounds with a variety of biological activities. Here, we compare the SAR of these derivatives in two key therapeutic areas: oncology and anti-inflammatory applications.

Anticancer Activity: Targeting Cell Proliferation

A significant body of research has focused on the development of 2-chloro-4-aminopyrimidine derivatives as anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cell cycle progression and signaling pathways.

One study explored a series of 2-amino-4-(substituted piperazin-1-yl)pyrimidine derivatives for their cytotoxic activity against human colorectal (HCT116) and breast cancer (MCF7) cell lines.[1][2] The core scaffold in this study was 2-amino-4-chloropyrimidine, which was further functionalized.

Table 1: Anticancer Activity of 2-Amino-4-(substituted piperazin-1-yl)pyrimidine Derivatives [1][2]

Compound IDR Group on PiperazineEC50 (µM) vs. HCT116EC50 (µM) vs. MCF7
1 4-Methyl209.17 ± 1.23221.91 ± 1.37
6 4-Bromophenyl89.24 ± 1.3689.37 ± 1.17
Doxorubicin (Control)-2.00.98

SAR Insights:

  • Influence of the Piperazine Substituent: The nature of the substituent on the piperazine ring significantly impacts the anticancer activity. The presence of a 4-bromophenyl group (Compound 6 ) resulted in the highest potency among the synthesized derivatives.[1][2]

  • Comparison to Standard of Care: While these derivatives show activity, their potency is significantly lower than the standard chemotherapeutic agent, doxorubicin. This highlights the need for further optimization of this scaffold to achieve clinically relevant efficacy.

The 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine series has been investigated as potent and selective CDK2 inhibitors to combat cancer.[3]

Derivatives of 2,4-bisanilinopyrimidine have been identified as Aurora A kinase inhibitors with high selectivity over Aurora B.[4] The 2,4-diaminopyrimidine scaffold is also a key feature in a number of Aurora kinase inhibitors that have entered clinical trials.[5][6]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, and targeting key inflammatory mediators is a major focus of drug discovery. Pyrimidine derivatives have shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenases (COXs).[7][8]

A study on polysubstituted 2-aminopyrimidine derivatives investigated their ability to suppress nitric oxide (NO) and prostaglandin E2 (PGE2) production in macrophages. The study revealed crucial SAR insights for anti-inflammatory activity.[7]

Key SAR Findings for Anti-inflammatory Pyrimidines:

  • Role of Chloro Substituents: The replacement of hydroxyl groups at the C-4 and C-6 positions with chlorine atoms resulted in a significant increase in the inhibitory activity against NO and PGE2 production. Dichloro analogs were found to be more potent than their monochloro counterparts.[7]

  • Modification of the 2-Amino Group: Converting the 2-amino group to a (N,N-dimethylamino)methyleneamino or a formamido group further enhanced the inhibitory effects.[7]

  • Impact of C-5 Substitution: Interestingly, the nature of the substituent at the C-5 position did not significantly alter the NO-suppressive activities.[7]

While this study did not focus exclusively on the 2-chloro-4-aminopyrimidine scaffold, it provides valuable guiding principles for designing derivatives with enhanced anti-inflammatory potential. The importance of the chloro-substituent underscores the relevance of our core scaffold in this therapeutic area.

Experimental Protocols: Ensuring Scientific Rigor

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-chloro-4-aminopyrimidine derivatives.

Synthesis of 2-Amino-4-(substituted)-pyrimidine Derivatives

A common and efficient method for synthesizing derivatives of 2-amino-4-chloropyrimidine is through microwave-assisted nucleophilic aromatic substitution.[1]

Experimental Workflow: Microwave-Assisted Synthesis

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Purification Start 2-Amino-4-chloropyrimidine (2 mmol) + Substituted Amine (2 mmol) in Anhydrous Propanol (1 mL) Stirring Stir at Room Temperature Start->Stirring TEA Add Triethylamine (200 µL) Stirring->TEA Microwave Irradiate at 120-140°C for 15-30 min TEA->Microwave TLC Monitor by TLC Microwave->TLC Cooling Cool to Room Temperature TLC->Cooling Dispersion Disperse in Saturated NaHCO3 (aq) Cooling->Dispersion Extraction Extract with Ethyl Acetate Dispersion->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Final_Product Purified 2-Amino-4-(substituted)-pyrimidine Derivative Concentration->Final_Product

Caption: Microwave-assisted synthesis of 2-amino-4-(substituted)-pyrimidine derivatives.

Another effective method involves a solvent-free reaction, which is often more environmentally friendly and can lead to higher yields.[9][10]

Protocol: Solvent-Free Synthesis of 2-Amino-4-(N-alkyl/arylamino)-6-chloropyrimidines [9][10]

  • Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Add the mixture to a round-bottomed flask and heat.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane-ethyl acetate mobile phase.

  • Upon completion, add distilled water to the reaction mixture.

  • Filter the resulting precipitate to obtain the crude product. In many cases, this method yields a product of high purity, negating the need for further crystallization.

Biological Evaluation: Anticancer Activity Assay

The anticancer activity of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[1]

Workflow: MTT Assay for Cytotoxicity

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Cell_Seeding Seed cancer cells (e.g., HCT116, MCF7) in a 96-well plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Treatment Treat with varying concentrations of test compounds Incubation_1->Treatment Incubation_2 Incubate for 48h Treatment->Incubation_2 Add_MTT Add MTT solution to each well Incubation_2->Add_MTT Incubation_3 Incubate for 4h Add_MTT->Incubation_3 Add_DMSO Add DMSO to dissolve formazan crystals Incubation_3->Add_DMSO Read_Absorbance Measure absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate cell viability (%) Read_Absorbance->Calculate_Viability Determine_EC50 Determine EC50 values Calculate_Viability->Determine_EC50 G cluster_0 Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor Kinase_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Cell_Proliferation Inhibitor 2-Chloro-4-Aminopyrimidine Derivative Inhibitor->Receptor Inhibits ATP Binding Site

Caption: Inhibition of a generic kinase signaling pathway by a 2-aminopyrimidine derivative.

  • Hydrogen Bonding: The 2-amino group and the nitrogen atoms within the pyrimidine ring are critical for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This interaction is a hallmark of many pyrimidine-based kinase inhibitors. [5]* Hydrophobic Interactions: The 2-chloro substituent can engage in halogen bonding or other non-covalent interactions within the active site. More importantly, it serves as a leaving group for the introduction of larger, more complex moieties that can form extensive hydrophobic and van der Waals interactions with the target protein, thereby enhancing potency and selectivity.

  • Molecular Docking Insights: Molecular docking studies on 2-amino-4-chloro-pyrimidine derivatives targeting the main protease of SARS-CoV-2 revealed that the pyrimidine core and its substituents form key hydrogen bonds and hydrophobic interactions with the active site residues. [1]For instance, the most active compound in one study formed three hydrogen bonds with the target enzyme. [1]

Future Directions and Conclusion

The 2-chloro-4-aminopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Exploring a Wider Range of Biological Targets: While oncology has been a major focus, the anti-inflammatory and antiviral potential of these derivatives warrants further investigation.

  • Structure-Based Drug Design: The use of X-ray crystallography and advanced computational modeling will be instrumental in designing next-generation inhibitors with improved target engagement and selectivity.

  • Multi-Targeted Approaches: The development of derivatives that can simultaneously modulate multiple targets within a disease pathway could lead to more effective and durable therapeutic responses.

References

  • Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]

  • Yu, M., et al. (2023). 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Bioorganic & Medicinal Chemistry, 79, 117158. [Link]

  • Barbosa, M. L. C., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24683-24696. [Link]

  • Bashir, M. A., & Voelter, W. (2015). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Tetrahedron Letters, 56(11), 1364-1368. [Link]

  • Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Boga, S. B., et al. (2015). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry, 58(10), 4239-4253. [Link]

  • Google Patents. (2011).
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 1(7), 124-126. [Link]

  • Wang, X., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Molecules, 27(8), 2411. [Link]

  • Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. [Link]

  • Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208. [Link]

  • Chen, S., et al. (2015). Synthesis and Biological Evaluation of 2,4-diaminopyrimidines as Selective Aurora A Kinase Inhibitors. European Journal of Medicinal Chemistry, 96, 385-394. [Link]

  • Heron, N. M., et al. (2009). A class of 2,4-bisanilinopyrimidine Aurora A inhibitors with unusually high selectivity against Aurora B. Bioorganic & Medicinal Chemistry Letters, 19(14), 3987-3991. [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6339-6363. [Link]

  • Wang, X., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1281. [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific African, 18, e01416. [Link]

  • Somkuwar, S. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences, 22(03), 283-288. [Link]

  • Kujawska, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 12199. [Link]

  • Saeloh, D. (2021). Anti-inflammatory agents other than corticosteroid in SARs-CoV-2 pneumonia. Siriraj Medical Journal, 73(8), 554-558. [Link]

Sources

Safety Operating Guide

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine in municipal waste or standard aqueous drains. [1]

This compound (CAS: 1342391-78-9) is a halogenated heterocyclic amine .[1] Due to the electrophilic nature of the 2-chloropyrimidine moiety, it poses risks of skin sensitization, eye irritation, and aquatic toxicity.[2] It must be segregated into Halogenated Organic Waste streams.

Immediate Classification for Disposal:

  • Waste Stream: Halogenated Organic Solvent/Solid.

  • RCRA Status: Non-listed hazardous waste (unless mixed with listed solvents); treat as toxic/irritant.

  • Segregation: Keep separate from strong oxidizers and strong acids.[3]

Chemical Hazard Profile & Rationale

To safely dispose of this chemical, one must understand why it is hazardous.[2] The safety protocol is dictated by its molecular reactivity.

FeatureChemical BasisSafety Implication
2-Chloro Substituent The chlorine atom at the 2-position of the pyrimidine ring is a good leaving group, making the ring electrophilic.[1]High Reactivity: It can undergo Nucleophilic Aromatic Substitution (

) with amines or thiols in a waste container, potentially generating heat (exotherm).[2]
Oxan-3-yl (Tetrahydropyran) An ether-containing saturated ring.[1]Peroxide Formation: While less prone than open-chain ethers, cyclic ethers can form peroxides upon prolonged exposure to air/light.[2]
Secondary Amine The -NH- linker.[1]Basicity: Weakly basic. Can form salts with strong acids.

Scientist’s Note: The primary operational risk during disposal is accidental reactivity . If this compound is discarded into a waste drum containing strong nucleophiles (e.g., waste benzylamine or thiols) without dilution, the


 reaction can generate sufficient heat to pressurize the container.[2]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Applicable for: Expired reagents, synthesis solids, or recrystallization leftovers.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Double Bagging: Place the solid chemical (in its original vial if possible) into a clear, chemically resistant plastic bag (minimum 2 mil thickness). Seal with tape.[4]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-chloro-N-(oxan-3-yl)pyrimidin-4-amine" (95%+).[1][5]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Segregation: Place the bagged waste into the "Solid Hazardous Waste - Halogenated" bin.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Solutions in DCM, Ethyl Acetate, or Methanol.[2]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction mixture was acidic (e.g., from HCl generation during synthesis), neutralize cautiously with Sodium Bicarbonate (

    
    ) before bottling.[2]
    
  • Solvent Compatibility:

    • If in Halogenated Solvents (DCM, Chloroform): Pour directly into the Halogenated Waste carboy.

    • If in Non-Halogenated Solvents (MeOH, Acetone): Because the solute contains chlorine, the entire mixture usually defaults to the Halogenated Waste stream to prevent contamination of fuel-blending streams.

  • Rinsing: Triple-rinse the original glassware with a small volume of solvent (e.g., acetone) and add the rinsate to the hazardous waste container.

C. Contaminated Debris (Gloves, Weigh Boats)[2]
  • Collect nitrile gloves, paper towels, and weigh boats contaminated with the substance.[2]

  • Place in a clear hazardous waste bag.

  • Label as "Debris Contaminated with Halogenated Organics."

Visual Decision Workflow

The following diagram outlines the logical decision process for disposing of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine to ensure compliance and safety.

DisposalWorkflow Start Start: Identify Waste (2-chloro-N-(oxan-3-yl)pyrimidin-4-amine) StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Bagging Double Bag in Chem-Resistant Plastic SolidPath->Bagging SolventCheck Solvent Type? LiquidPath->SolventCheck SolidLabel Label: Toxic Solid (Halogenated) Bagging->SolidLabel HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, Acetone) SolventCheck->NonHaloSolvent LiquidLabel Label: Halogenated Solvent Waste HaloSolvent->LiquidLabel DefaultHalo Classify Entire Mixture as HALOGENATED NonHaloSolvent->DefaultHalo Contains Cl- solute DefaultHalo->LiquidLabel Storage Store in Satellite Accumulation Area SolidLabel->Storage LiquidLabel->Storage

Figure 1: Decision tree for the segregation and packaging of chloropyrimidine waste streams.

Regulatory Compliance (RCRA & EPA)

While 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is not explicitly listed on the EPA's "P-list" or "U-list" of acutely hazardous wastes, it is regulated under the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Characterization: Generators must determine if the waste exhibits hazardous characteristics.[6]

    • Toxicity: Due to the chloropyrimidine scaffold, it is treated as toxic.[2]

    • Halogen Content: The presence of the chlorine atom typically mandates high-temperature incineration (

      
      ) with acid gas scrubbing, rather than fuel blending.
      
  • EPA Waste Codes (Typical):

    • If dissolved in Acetone/Methanol: F003 (Spent non-halogenated solvents) + D001 (Ignitable).

    • If dissolved in DCM: F002 (Spent halogenated solvents).

    • Note: Always default to the strictest classification. If the solid is disposed of purely, it is often coded as "Non-RCRA Regulated Hazardous Waste" (state dependent) or D003 (Reactive) if specific reactivity data suggests.[2]

Emergency Response: Spills

Scenario: A 5g vial of solid powder drops and shatters on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area.[7] The dust may be a respiratory irritant.[6]

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] If powder is fine/dusty, use an N95 respirator.[2]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Sweep up the damp powder and glass using a dustpan.

    • Wipe the surface with a soap/water solution, followed by an alcohol wipe.[2]

    • Validation: Verify no white residue remains.

  • Disposal: Place all cleanup materials (towels, glass, gloves) into a wide-mouth jar, label as "Debris contaminated with Chloropyrimidine," and move to the Halogenated Solid Waste stream.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[Link][1]

  • PubChem. (2023). Compound Summary: 2-chloropyrimidine (Analogous Hazard Data).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6][8] [Link][1]

Sources

Personal protective equipment for handling 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Mandate

As researchers, we often handle intermediates like 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine —a chlorinated pyrimidine scaffold common in kinase inhibitor synthesis (e.g., JAK inhibitors). While specific toxicological data (LD50) for this exact CAS number may be sparse in public registries, its structural motifs dictate a strict safety posture.

The Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate until proven otherwise.

This guide moves beyond generic "safety glasses and gloves" advice. It implements a Band 3/4 Control Strategy , assuming the compound possesses potential for skin sensitization, respiratory irritation, and acute toxicity characteristic of halogenated heteroaromatic amines.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the why—the chemical mechanism of injury.

Structural MotifPotential HazardMechanism of Action
2-Chloropyrimidine Skin/Eye Corrosion & Sensitization The chlorine at the C2 position is electrophilic. It can react with nucleophilic residues (cysteine/lysine) on skin proteins, leading to sensitization (allergic dermatitis) or direct tissue damage.
Secondary Amine Acute Toxicity Aminopyrimidines are biologically active pharmacophores. Inhalation or absorption may modulate kinase activity or interfere with nucleic acid metabolism.
Oxane (Tetrahydropyran) Solvent/Lipid Solubility The lipophilic nature of the oxane ring enhances dermal absorption, allowing the compound to penetrate nitrile gloves faster than hydrophilic salts.

GHS Classification (Inferred/Precautionary):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.

  • H317: May cause an allergic skin reaction.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for laboratory-scale synthesis (<10g) . For scale-up (>100g), a full Tyvek suit and PAPR (Powered Air Purifying Respirator) are recommended.

PPE CategoryRequirementTechnical Justification
Hand Protection Double Nitrile Gloves (4 mil inner / 5-8 mil outer)Why: Chlorinated heterocycles can permeate standard nitrile. Double gloving creates a "sacrificial" outer layer. Protocol: Change outer gloves immediately upon splash or every 2 hours.
Eye Protection Chemical Safety Goggles (Indirect Vent)Why: Safety glasses leave gaps. Powders are electrostatic; airborne particles can bypass glasses. Goggles seal the ocular cavity.
Body Protection Lab Coat (Buttoned) + Chemical Apron Why: Standard cotton coats absorb liquids. A disposable chemically resistant apron (polyethylene) prevents soak-through to the chest/lap during weighing.
Respiratory Fume Hood (Primary) Why: N95 masks are insufficient for organic vapors. All handling must occur inside a certified fume hood.

Operational Protocol: Safe Handling Lifecycle

This protocol uses a "Zero-Contact" philosophy.

Phase A: Weighing & Transfer (Highest Risk)
  • The Hazard: Static electricity can cause the fine powder to "jump" or disperse.

  • Step 1: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing an N95/P100 respirator as backup.

  • Step 2: Use an antistatic gun on the weighing boat and spatula before touching the powder.

  • Step 3: "The Wet Transfer": Do not dump dry powder into a reactor. Dissolve the compound in the reaction solvent (e.g., DMSO, DMF, DCM) inside the weighing boat or a small vial before transferring it to the main round-bottom flask. This eliminates dust generation during transfer.

Phase B: Reaction Monitoring
  • The Hazard: Syringe needles are the #1 cause of exposure (injection).

  • Step 1: Use Luer-lock syringes only. Slip-tip syringes can detach under pressure, spraying the chemical.

  • Step 2: When taking TLC/LCMS aliquots, keep the sash at the lowest working height (approx. 18 inches).

Phase C: Cleanup & Decontamination[1]
  • The Hazard: Invisible residues on the sash handle or benchtop.

  • Step 1: Wipe all surfaces with a 10% surfactant solution (soap/water) followed by 70% Isopropanol .

    • Note: Do not use bleach unless you are certain it won't react with other reagents (bleach + amine = chloramine gas risk).

  • Step 2: Doff gloves using the "beak method" (pulling one glove off inside out, holding it in the gloved hand, then peeling the second off over the first).

Waste Disposal Strategy

Proper disposal is not just compliance; it is environmental stewardship.

  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do not mix with aqueous acid/base waste.[1][2] The 2-chloro moiety can hydrolyze or react exothermically.

  • Container Labeling:

    • MUST READ: "Halogenated Solvent Waste - Contains 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine."

    • Hazard Checkbox: Toxic, Irritant.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into Hazardous Solid Waste (often a yellow bag or drum), not regular trash.

Emergency Response (Self-Validating System)

  • Skin Contact:

    • Immediate: Drench for 15 minutes in safety shower/sink.

    • Validation: If the skin feels "soapy" or "slimy" after washing, wash again. This sensation often indicates base/amine residue is still present.

  • Spill (Powder):

    • Isolate: Close the hood sash.

    • Neutralize: Cover with wet paper towels (solvent-dampened) to prevent dust dispersion.

    • Clean: Wipe up; do not sweep.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound.

SafetyWorkflow Start Start: Handling 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine RiskCheck Risk Assessment: Is powder fluffy/electrostatic? Start->RiskCheck PPE_Level1 Standard PPE: Nitrile Gloves x2 Lab Coat Goggles RiskCheck->PPE_Level1 No (Granular) PPE_Level2 Enhanced PPE: Add Antistatic Gun Dissolve in Vial First RiskCheck->PPE_Level2 Yes (Fine Powder) Weighing Weighing Protocol: Inside Fume Hood ONLY PPE_Level1->Weighing PPE_Level2->Weighing Transfer Transfer Method: Liquid Transfer (Dissolved) Weighing->Transfer Reaction Reaction/Handling: Luer-Lock Syringes Only Transfer->Reaction Waste Disposal: Halogenated Organic Waste Stream Reaction->Waste

Caption: Operational workflow emphasizing the "Liquid Transfer" method to minimize dust exposure risks.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.